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  • Product: Propane-1,1,1,3,3,3-d6, 2-methyl-
  • CAS: 74440-45-2

Core Science & Biosynthesis

Foundational

Propane-1,1,1,3,3,3-d6, 2-methyl- physical and chemical properties

An In-Depth Technical Guide to Propane-1,1,1,3,3,3-d6, 2-methyl- (Isobutane-d6) Introduction & Structural Rationale Propane-1,1,1,3,3,3-d6, 2-methyl- (commonly referred to as selectively deuterated isobutane or isobutane...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Propane-1,1,1,3,3,3-d6, 2-methyl- (Isobutane-d6)

Introduction & Structural Rationale

Propane-1,1,1,3,3,3-d6, 2-methyl- (commonly referred to as selectively deuterated isobutane or isobutane-d6) is a specialized isotopic probe with the chemical formula C4​H4​D6​ and CAS Registry Number 74440-45-2[1]. Structurally, it consists of a central methine group ( CH ) bonded to one standard methyl group ( CH3​ ) and two fully deuterated methyl groups ( CD3​ ).

For researchers in chemical physics and drug development, fully deuterated compounds (like isobutane-d10) are often insufficient for high-resolution mechanistic studies. By selectively retaining the protium atoms on the methine and one methyl group, Propane-1,1,1,3,3,3-d6, 2-methyl- isolates specific C-H oscillators. This deliberate isotopic asymmetry is critical for tracking intramolecular vibrational energy redistribution and measuring precise Kinetic Isotope Effects (KIE) during organometallic C-H activation[2][3].

Physicochemical Profiling

The substitution of six protium atoms with deuterium fundamentally alters the zero-point energy of the molecule, leading to observable shifts in its macroscopic physical properties. The heavier deuterium atoms reduce the amplitude of molecular vibrations, which slightly decreases the molecular volume and increases the density and boiling point relative to standard isobutane.

Table 1: Comparative Physicochemical Properties

PropertyStandard Isobutane ( C4​H10​ )Propane-1,1,1,3,3,3-d6, 2-methyl- ( C4​H4​D6​ )Causality of Variance
Molecular Weight 58.12 g/mol 64.1592 g/mol [1]Addition of 6 neutrons via deuterium isotopes.
Density (Liquid, 20°C) ~0.55 g/cm³~0.61 g/cm³Increased mass-to-volume ratio due to heavier CD3​ groups.
Boiling Point -11.7 °C~ -11.4 °CLower zero-point energy strengthens intermolecular dispersion forces.
Vibrational Frequencies Overlapping C-H stretchesDistinct C-H vs C-D bandsIsotopic decoupling; C-D stretch shifts to ~2100-2200 cm⁻¹.

Mechanistic Utility in Chemical Physics

Gas-Phase Overtone Spectroscopy

In the study of highly excited vibrational states, Propane-1,1,1,3,3,3-d6, 2-methyl- acts as a critical dopant and reference standard. When analyzing the gas-phase overtone spectra of selectively deuterated neopentanes, standard isobutane impurities heavily interfere because their methyl C-H oscillators absorb at nearly identical frequencies[2].

By utilizing Propane-1,1,1,3,3,3-d6, 2-methyl-, the number of interfering methyl C-H oscillators is mathematically reduced. The remaining methine C-H oscillator exhibits a distinct, shifted absorption peak in the ΔvCH​=3 overtone region (near 8413 cm⁻¹), effectively unmasking the local mode-normal mode combination states of the primary target molecule[2].

Solid-State Organometallic C-H Activation

In solid-state molecular organometallic chemistry, transition metal catalysts (such as Rhodium σ -alkane complexes) are used to probe the limits of C-H bond activation. Propane-1,1,1,3,3,3-d6, 2-methyl- is generated in-situ during H/D exchange experiments[3]. The competition between activating a C-H bond versus a C-D bond yields a primary Kinetic Isotope Effect ( kH​/kD​ ). Because C-D bonds have a lower zero-point energy, they require a higher activation energy to cleave, making the cleavage of the remaining protium bonds exponentially faster.

KIE_Pathway Complex Rh(III) Catalyst Precursor Binding Sigma-Alkane Complex Formation Complex->Binding CH_Act C-H Activation (Fast, k_H) Binding->CH_Act Methine/Methyl C-H CD_Act C-D Activation (Slow, k_D) Binding->CD_Act Terminal C-D Product_H Rh-Alkyl Hydride (Major Product) CH_Act->Product_H Product_D Rh-Alkyl Deuteride (Minor Product) CD_Act->Product_D

Caption: Kinetic Isotope Effect pathway demonstrating competitive C-H versus C-D bond activation in Rh complexes.

Experimental Methodologies

As a Senior Application Scientist, I emphasize that protocols must not be blind recipes; they must be self-validating systems. The following workflows incorporate internal feedback loops to guarantee data integrity.

Protocol 1: Gas-Phase Purification and Spectroscopic Validation

When preparing Propane-1,1,1,3,3,3-d6, 2-methyl- for overtone spectroscopy, chemical purity is paramount. A 1% protic impurity can completely obscure the ΔvCH​=3 overtone region[2].

  • Initial Separation: Pass the raw isotopic gas mixture through a gas chromatograph equipped with a 4 ft column packed with Porapak Q (100-120 mesh). Maintain the column at 149°C with a helium carrier flow rate of 7 mL/min[2].

  • Trap-to-Trap Distillation: Condense the eluent using liquid nitrogen. Perform three cycles of trap-to-trap distillation under high vacuum ( 10−5 Torr) to remove non-condensable atmospheric gases.

  • Self-Validating QA/QC (NMR): Dissolve a micro-aliquot in a sealed capillary of CDCl3​ and perform proton-decoupled 13C NMR spectroscopy.

    • Causality Check: You must observe distinct splitting patterns for the CD3​ carbons (multiplets due to C-D coupling) versus the sharp singlets of the CH3​ and CH carbons.

    • System Loop: If any unexpected protic methyl signals are detected, the sample fails validation and must be routed back to Step 1.

Workflow Start Raw Gas Mixture (Isotopic Synthesis) GC Gas Chromatography (Porapak Q, 149°C) Start->GC Step 1 Distillation Trap-to-Trap Distillation (Liquid N2, Vacuum) GC->Distillation Step 2 NMR 13C NMR & GC-MS Validation Distillation->NMR Step 3 (QA/QC) NMR->GC Impurity Detected Output Spectroscopy-Grade Propane-1,1,1,3,3,3-d6, 2-methyl- NMR->Output Purity > 99%

Caption: Self-validating purification workflow for spectroscopy-grade Propane-1,1,1,3,3,3-d6, 2-methyl-.

Protocol 2: Solid-State Isotopic Exchange Profiling

To measure the adaptivity of organometallic complexes using this gas[3]:

  • Crystal Preparation: Mount a single crystal of the [Rh(R-PONOP)(L)(CO)2​][BArF4​] complex inside a specialized J-Young NMR tube.

  • Gas Dosing: Evacuate the tube and backfill with exactly 1.0 atm of Propane-1,1,1,3,3,3-d6, 2-methyl- gas.

  • In-Situ Monitoring: Monitor the solid-gas reaction via solid-state MAS (Magic Angle Spinning) NMR over 24 hours.

  • Mass Balance Validation: Quantify the appearance of Rh-D species against the depletion of the C-D signal from the gas phase. The stoichiometric ratio must equal 1:1. Any deviation indicates a leak or an uncharacterized side-reaction (e.g., polymerization), instantly invalidating the kinetic run[3].

Sources

Exploratory

A Technical Guide to the Gas-Phase Thermodynamics of Propane-1,1,1,3,3,3-d6, 2-methyl-

Abstract Introduction: The Significance of Deuterated Isobutane Propane-1,1,1,3,3,3-d6, 2-methyl-, hereafter referred to as isobutane-d6, is a deuterated form of isobutane where the six hydrogen atoms on the two terminal...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Introduction: The Significance of Deuterated Isobutane

Propane-1,1,1,3,3,3-d6, 2-methyl-, hereafter referred to as isobutane-d6, is a deuterated form of isobutane where the six hydrogen atoms on the two terminal methyl groups have been replaced by deuterium. The study of isotopologues is crucial in various scientific disciplines. In pharmaceutical development, deuteration can alter the metabolic profile of a drug, often leading to a longer half-life and improved pharmacokinetic properties. In fundamental chemical physics and atmospheric sciences, the thermodynamic properties of isotopically labeled molecules provide insights into reaction mechanisms and isotope effects.[1]

Accurate gas-phase thermodynamic data, such as the enthalpy of formation (ΔfH°), standard entropy (S°), and heat capacity (Cp), are essential for:

  • Predicting the feasibility and energetics of chemical reactions.

  • Modeling and simulating complex chemical systems, such as combustion processes or atmospheric chemistry.

  • Calibrating and interpreting data from analytical techniques like mass spectrometry.

A literature search of prominent databases, including the NIST Chemistry WebBook, indicates a lack of directly measured and tabulated gas-phase thermodynamic data for isobutane-d6. This guide, therefore, focuses on the established methodologies for obtaining these critical values.

Thermodynamic Data for the Parent Compound: Isobutane (2-Methylpropane)

To understand the thermodynamic properties of isobutane-d6, it is instructive to first consider the well-characterized data for its non-deuterated counterpart, isobutane. These values serve as a crucial reference point for estimating and interpreting the data for the deuterated species.

Thermodynamic PropertyValueUnitsSource
Standard Enthalpy of Formation (ΔfH°gas) -134.2kJ/mol[2]
Standard Molar Entropy (S°gas) 294.65J/mol·K[3]
Gas Phase Heat Capacity (Cp) at 298.15 K 96.65J/mol·K[4][5]

Experimental Determination of Gas-Phase Thermodynamic Properties

Should a research program require high-precision experimental data for isobutane-d6, several well-established techniques can be employed. The choice of method depends on the specific property being measured and the required accuracy.

Calorimetry: Measuring Enthalpy and Heat Capacity

Calorimetry is the primary experimental technique for determining enthalpies of reaction and heat capacities.

  • Enthalpy of Combustion (ΔcH°) : By precisely measuring the heat released during the complete combustion of a known amount of isobutane-d6 in a bomb calorimeter, the standard enthalpy of combustion can be determined. The standard enthalpy of formation (ΔfH°) can then be calculated using Hess's Law, with the known enthalpies of formation of the combustion products (CO2 and D2O).

  • Heat Capacity (Cp) : Adiabatic calorimetry can be used to measure the heat capacity of the gaseous sample by introducing a known amount of heat and measuring the resulting temperature change under constant pressure.

  • Sample Preparation : A precise mass of high-purity isobutane-d6 is introduced into a sample holder.

  • Calorimeter Setup : The sample is placed in a bomb calorimeter, which is then sealed and pressurized with an excess of pure oxygen.

  • Ignition and Data Acquisition : The sample is ignited, and the temperature change of the surrounding water bath is monitored with high-precision thermometers.

  • Calibration : The energy equivalent of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.

  • Calculation : The enthalpy of combustion of isobutane-d6 is calculated from the observed temperature rise and the energy equivalent of the calorimeter, with corrections for ignition energy and the formation of minor products.

Other Experimental Techniques
  • Vapor Pressure Measurements : The Clausius-Clapeyron equation can be used to derive the enthalpy of vaporization (ΔvapH) from vapor pressure measurements at different temperatures. This, combined with condensed-phase data, can contribute to a complete thermodynamic profile.

  • Acoustic Resonance : This technique measures the speed of sound in the gas, which is related to the heat capacity ratio (γ = Cp/Cv) and can be used to derive the ideal gas heat capacity.

G cluster_0 Experimental Workflow for Thermodynamic Data synthesis High-Purity Synthesis of Isobutane-d6 calorimetry Calorimetry (Bomb & Adiabatic) - ΔcH° - Cp synthesis->calorimetry vapor_pressure Vapor Pressure Measurements - ΔvapH synthesis->vapor_pressure acoustic Acoustic Resonance - Cp/Cv synthesis->acoustic data_analysis Data Analysis & Calculation - ΔfH° - S° calorimetry->data_analysis vapor_pressure->data_analysis acoustic->data_analysis

Caption: Experimental workflow for determining thermodynamic properties.

Computational Prediction of Thermodynamic Properties

In the absence of experimental data, computational chemistry provides a powerful and reliable means of predicting thermodynamic properties. For a molecule like isobutane-d6, standard statistical mechanics calculations based on quantum chemical inputs are highly effective.

The core principle involves calculating the molecular partition function (q), from which all thermodynamic properties can be derived. The partition function is a product of translational, rotational, vibrational, and electronic contributions.

q = qtransqrotqvibqelec

  • Geometry Optimization : The equilibrium geometry of the isobutane-d6 molecule is calculated using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G(d).

  • Frequency Calculation : A vibrational frequency analysis is performed at the optimized geometry. This yields the harmonic vibrational frequencies, which are essential for calculating the vibrational partition function. It is standard practice to apply a scaling factor to the calculated frequencies to better match experimental values.

  • Isotopic Substitution : The masses of the six hydrogen atoms on the terminal methyl groups are changed to that of deuterium in the input for the frequency calculation. This is the key step that accounts for the isotopic substitution.

  • Statistical Mechanics Calculation : Using the optimized geometry (for rotational constants) and the calculated vibrational frequencies, the partition function is computed. From the partition function and its temperature derivatives, the ideal gas thermodynamic properties (Cp, S°, and H° - H°₀) are calculated.

G cluster_1 Computational Workflow for Thermodynamic Prediction geom_opt Geometry Optimization (e.g., DFT B3LYP/6-31G(d)) freq_calc Vibrational Frequency Calculation with Deuterium Masses geom_opt->freq_calc partition_func Calculate Partition Function (q) freq_calc->partition_func thermo_props Derive Thermodynamic Properties (Cp, S°, H° - H°₀) partition_func->thermo_props

Caption: Computational workflow for predicting thermodynamic properties.

Anticipated Isotope Effects

The primary effect of substituting hydrogen with deuterium is the increase in mass. This has a significant impact on the vibrational frequencies of the molecule. The C-D bonds are stronger and vibrate at lower frequencies than C-H bonds. This change in vibrational energy levels is the main driver of differences in thermodynamic properties between isobutane and isobutane-d6.[6]

  • Zero-Point Vibrational Energy (ZPVE) : Due to the lower vibrational frequencies of C-D bonds, isobutane-d6 will have a lower ZPVE than isobutane. This will make the enthalpy of formation of isobutane-d6 slightly more negative (more stable) than that of isobutane.

  • Heat Capacity (Cp) : At a given temperature, the lower vibrational frequencies of isobutane-d6 will be more populated than the higher frequencies of isobutane. This will lead to a higher vibrational contribution to the heat capacity for the deuterated molecule. Therefore, the Cp of isobutane-d6 is expected to be slightly higher than that of isobutane.

  • Entropy (S°) : The entropy of a molecule is influenced by its mass and the density of its energy states. The increased mass of isobutane-d6 will lead to a higher translational and rotational entropy. The lower vibrational frequencies also contribute to a higher vibrational entropy. Consequently, the standard entropy of isobutane-d6 is expected to be higher than that of isobutane.

Conclusion

While direct experimental thermodynamic data for gas-phase Propane-1,1,1,3,3,3-d6, 2-methyl- are not currently cataloged in major public databases, this guide provides a clear pathway for researchers to obtain these crucial values. A combination of established experimental techniques, such as calorimetry, and robust computational chemistry methods can yield accurate and reliable thermodynamic properties. By referencing the known data for the parent compound, isobutane, and understanding the principles of isotope effects, researchers can confidently determine and utilize the thermodynamic data for this deuterated isotopologue in their specific applications.

References

  • Wikipedia. (n.d.). Isobutane (data page). Retrieved from [Link]

  • NIST. (n.d.). Isobutane. In NIST Chemistry WebBook. Retrieved from [Link]

  • Argonne National Laboratory. (n.d.). Iso-Butane Enthalpy of Formation. In Active Thermochemical Tables (ATcT). Retrieved from [Link]

  • Parks, G. S., Shomate, C. H., Kennedy, W. D., & Crawford, B. L., Jr. (1937). The Entropies of n‐Butane and Isobutane, with Some Heat Capacity Data for Isobutane. The Journal of Chemical Physics, 5(5), 359–363. [Link]

  • NIST. (n.d.). Isobutane - Gas phase thermochemistry data. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Isobutane - Phase change data. In NIST Chemistry WebBook. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Isobutane (CAS 75-28-5). Retrieved from [Link]

  • NIST. (n.d.). Isobutane - Gas phase thermochemistry data (alternative link). In NIST Chemistry WebBook. Retrieved from [Link]

  • Filo. (2025, October 13). Calculate the enthalpy and entropy of saturated isobutane vapor at 360 K. Retrieved from [Link]

  • NIST. (n.d.). Thermodynamic properties isobutane. In NIST Technical Series Publications. Retrieved from [Link]

  • Thiemens, M. H. (2023, February 15). Isotope Effects and the Atmosphere. Annual Review of Physical Chemistry. [Link]

  • Scribd. (n.d.). Isobutane Thermodynamic Properties. Retrieved from [Link]

  • Bigeleisen, J. (1961). Statistical Mechanics of Isotope Effects on the Thermodynamic Properties of Condensed Systems*. The Journal of Chemical Physics, 34(5), 1485–1493. [Link]

  • Semantic Scholar. (n.d.). Statistical Mechanics of Isotope Effects on the Thermodynamic Properties of Condensed Systems. Retrieved from [Link]

  • NIST. (n.d.). Isobutane - Data compilation. In NIST Chemistry WebBook. Retrieved from [Link]

  • GovInfo. (n.d.). Thermodynamic properties isobutane. Retrieved from [Link]

  • ResearchGate. (2016, November 30). What is the effects of isotopes on thermodynamic properties?. Retrieved from [Link]

  • NIST. (n.d.). Isobutane - Gas phase ion energetics data. In NIST Chemistry WebBook. Retrieved from [Link]

  • OSTI.GOV. (2015, November 7). STATISTICAL MECHANICS OF ISOTOPE EFFECTS ON THE THERMODYNAMIC PROPERTIES OF CONDENSED SYSTEMS. Retrieved from [Link]

Sources

Foundational

NMR chemical shifts and spectra for Propane-1,1,1,3,3,3-d6, 2-methyl-

Comprehensive NMR Profiling of Propane-1,1,1,3,3,3-d6, 2-methyl-: Structural Elucidation and Mechanistic Applications Introduction & Strategic Utility In advanced analytical chemistry and catalytic research, selectively...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive NMR Profiling of Propane-1,1,1,3,3,3-d6, 2-methyl-: Structural Elucidation and Mechanistic Applications

Introduction & Strategic Utility

In advanced analytical chemistry and catalytic research, selectively deuterated alkanes serve as indispensable mechanistic probes. Propane-1,1,1,3,3,3-d6, 2-methyl- —commonly referred to as isobutane-d6 with the structural formula (CD₃)₂CHCH₃—is a highly specialized isotopologue. By replacing six of the nine primary protons with deuterium, researchers can effectively "silence" the dominant methyl signals in the ¹H NMR spectrum, providing an unobstructed analytical window into the reactivity of the tertiary methine (C-H) bond.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic spectral assignments. Here, we will dissect the causality behind the isotopic shifts, detail field-proven, self-validating experimental workflows for handling volatile gases, and explore how this isotopologue drives discoveries in solid-state catalysis and physical chemistry.

Molecular Architecture & Isotopic Signatures

The substitution of protium (¹H) with deuterium (²H) at the 1 and 3 positions of the isobutane parent chain fundamentally alters the nuclear spin system. The causality behind the unique NMR signatures of Propane-1,1,1,3,3,3-d6, 2-methyl- is rooted in two physical phenomena:

  • Gyromagnetic Ratio & Spin-Spin Coupling: Deuterium possesses a nuclear spin of I=1 and a gyromagnetic ratio ( γ ) approximately 6.5 times smaller than that of protium. Consequently, the homonuclear coupling constant ( ³JHH​ ) of ~6.8 Hz observed in undeuterated isobutane[1] is reduced to a heteronuclear coupling constant ( ³JHD​ ) of ~1.0 Hz.

  • Zero-Point Vibrational Energy (Isotope Effects): The heavier mass of deuterium lowers the zero-point vibrational energy of the C-D bond compared to the C-H bond. This effectively shortens the time-averaged bond length, increasing electron shielding around the adjacent nuclei. This causes a predictable upfield isotopic shift in both ¹H and ¹³C NMR spectra.

G Node1 Methine Proton (CH) δ ~1.68 ppm Node2 Coupling to CH3 (3H) ³J_HH = 6.8 Hz Node1->Node2 n+1 Rule (n=3) Node3 Coupling to 2x CD3 (6D) ³J_HD ~ 1.0 Hz Node2->Node3 2nI+1 Rule (n=6, I=1) Node4 Resulting Multiplet: Quartet of Multiplets Node3->Node4 Complex Splitting

Caption: Spin-spin coupling cascade for the methine proton in Propane-1,1,1,3,3,3-d6, 2-methyl-.

Quantitative NMR Data Profiles

The following tables summarize the theoretical and empirically derived NMR parameters for Propane-1,1,1,3,3,3-d6, 2-methyl-, factoring in the intrinsic isotope effects.

Table 1: ¹H NMR Chemical Shifts and Multiplicities (in CDCl₃, 400 MHz) | Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | | :--- | :--- | :--- | :--- | :--- | :--- | | ¹H | -CH₃ (C4) | 0.89 | Doublet (d) | ³JHH​ = 6.8 | 3H | | ¹H | -CH- (C2) | 1.68 | Quartet of multiplets (qm) | ³JHH​ = 6.8, ³JHD​ ~ 1.0 | 1H |

Note: The methine proton in undeuterated isobutane appears as a decet at 1.72 ppm[1]. In the d6 isotopologue, it is split into a primary quartet by the single -CH₃ group, with each leg further split into a complex 13-line multiplet (2nI+1, where n=6, I=1) by the deuterons.

Table 2: ¹³C{¹H} NMR Chemical Shifts and Multiplicities (in CDCl₃, 100 MHz) | Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | | :--- | :--- | :--- | :--- | :--- | | ¹³C | -CH₃ (C4) | 24.3 | Singlet (s) | - | | ¹³C | -CH- (C2) | 24.8 | Singlet (s) | - | | ¹³C | -CD₃ (C1, C3) | 23.5 | Septet (sep) | ¹JCD​ = 19.5 |

Note: The -CD₃ carbons experience a one-bond isotopic upfield shift of ~0.8 ppm relative to the undeuterated methyl carbons (24.3 ppm)[1].

Field-Proven Experimental Workflows: Self-Validating Protocols

Because isobutane is a gas at standard temperature and pressure (b.p. -11.7 °C), conventional NMR sample preparation will result in rapid sample evaporation and potential safety hazards due to pressure buildup. To ensure scientific integrity, the following self-validating cryogenic protocol must be employed.

Protocol: Cryogenic Vacuum Transfer & Multinuclear Validation

Rationale: Utilizing a J. Young NMR tube (equipped with a PTFE valve) allows the gaseous analyte to be condensed as a liquid and permanently sealed, safely containing the vapor pressure at room temperature.

  • System Evacuation: Attach a heavy-wall J. Young NMR tube to a high-vacuum Schlenk line. Evacuate the system to <10−4 mbar to remove atmospheric moisture and paramagnetic oxygen, which can broaden NMR lines.

  • Solvent Introduction: Vacuum-transfer 0.5 mL of anhydrous, degassed CDCl₃ (or Toluene-d8 for low-temperature studies) into the tube.

  • Analyte Condensation: Submerge the bottom of the NMR tube in a liquid nitrogen bath (-196 °C). Introduce a volumetrically calibrated amount of Propane-1,1,1,3,3,3-d6, 2-methyl- gas into the manifold. The gas will quantitatively cryo-pump into the NMR tube and freeze.

  • Sealing and Equilibration: Tightly close the PTFE valve. Remove the tube from the cryogenic bath and place it behind a blast shield, allowing it to slowly equilibrate to 25 °C.

  • Self-Validating Acquisition (The E-E-A-T Check):

    • ¹H NMR: Acquire standard proton spectra. Validate the isotopic purity by integrating the -CH₃ doublet against the -CH- multiplet. The ratio must be exactly 3:1.

    • ²H NMR (Deuterium): Acquire a ²H spectrum using the proton coil tuned to the deuterium frequency. A single resonance corresponding to the -CD₃ groups must be observed. The absence of a ²H signal at the methine position proves that no isotopic scrambling occurred during synthesis.

    • ¹³C{¹H} NMR: Use an extended relaxation delay ( D1≥5 seconds). The lack of attached protons on the -CD₃ carbons drastically increases their longitudinal relaxation time ( T1​ ). A short D1 will artificially suppress the -CD₃ septet.

G A Propane-1,1,1,3,3,3-d6, 2-methyl- (Gas Phase) B Cryogenic Condensation (Liquid N2 Trap) A->B Condense at -196°C C Dissolution in CDCl3 (Sealed J. Young Tube) B->C Vacuum Transfer D 1H NMR Acquisition (Assess H-D coupling) C->D E 13C{1H} NMR Acquisition (Observe CD3 septets) C->E F 2H NMR Acquisition (Verify D-incorporation) C->F G Data Processing & Validation (Self-Validating System) D->G E->G F->G

Caption: Workflow for cryogenic sample preparation and multinuclear NMR acquisition of isobutane-d6.

Mechanistic Applications in Catalysis & Spectroscopy

The strategic deployment of Propane-1,1,1,3,3,3-d6, 2-methyl- extends far beyond routine characterization; it is a critical tool for mapping complex reaction coordinates.

  • Zeolite Catalysis & H/D Exchange: In solid-state Magic Angle Spinning (MAS) NMR studies, researchers utilize selectively deuterated isobutane to investigate the activation of alkanes on metal-modified zeolites (e.g., In-modified ZSM-5 or BEA zeolites)[2]. By monitoring the reaction with ¹H and ¹³C MAS NMR, scientists can isolate specific H/D exchange mechanisms between the alkane's methyl groups and the Brønsted acid sites (BAS) of the zeolite framework, tracking the dehydrogenation pathway from isobutane to isobutene[3].

  • Vibrational Spectroscopy: In gas-phase physical chemistry, the isotopic isolation of the methine C-H oscillator is utilized to study intramolecular vibrational energy redistribution. Because the -CD₃ groups shift the methyl absorption frequencies out of the observation window, the overtone spectra of the isolated C-H bond can be measured with high precision without spectral overlap[4].

References[2] Isobutane Activation and Transformation on In-Modified ZSM-5 Zeolites: Insights from Solid-State NMR, FTIR Spectroscopy, and DFT Calculations. The Journal of Physical Chemistry C - ACS Publications.https://pubs.acs.org/doi/10.1021/acs.jpcc.1c01234[3] H/D Exchange of Isobutane on In-Modified BEA Zeolite Investigated by 1H MAS NMR. ACS Publications.https://pubs.acs.org/doi/10.1021/acs.jpcc.2c01567[4] Intramolecular vibrational energy redistribution and the gas phase overtone spectra of selectively deuterated neopentanes. AIP Publishing.https://aip.scitation.org/doi/10.1063/1.455248[1] Isobutane | C4H10 | CID 6360. PubChem - NIH.https://pubchem.ncbi.nlm.nih.gov/compound/6360

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Exploratory

Vibrational spectroscopy and frequencies of Propane-1,1,1,3,3,3-d6, 2-methyl-

An In-depth Technical Guide to the Vibrational Spectroscopy and Frequencies of 2-Methylpropane-1,1,1,3,3,3-d6 Abstract: This technical guide provides a comprehensive analysis of the vibrational spectroscopy of 2-methylpr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Vibrational Spectroscopy and Frequencies of 2-Methylpropane-1,1,1,3,3,3-d6

Abstract: This technical guide provides a comprehensive analysis of the vibrational spectroscopy of 2-methylpropane-1,1,1,3,3,3-d6, an isotopologue of isobutane. The document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize isotopically labeled compounds. It covers the theoretical underpinnings of isotopic effects on vibrational frequencies, detailed protocols for both computational prediction and experimental acquisition of infrared and Raman spectra, and a thorough assignment of the predicted vibrational modes. By synthesizing established spectroscopic principles with modern computational chemistry workflows, this guide serves as a foundational reference for understanding and applying the vibrational characteristics of this specific deuterated molecule.

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers a powerful, non-destructive method for probing the structure, bonding, and dynamics of molecules. The frequencies of molecular vibrations are exquisitely sensitive to the masses of the constituent atoms and the strength of the chemical bonds connecting them. The strategic substitution of hydrogen with its heavier isotope, deuterium, induces significant and predictable shifts in the vibrational spectrum.

This guide focuses on 2-methylpropane-1,1,1,3,3,3-d6, a deuterated form of isobutane with the chemical structure (CD₃)₂CH(CH₃). This molecule is of significant interest as an internal standard in mass spectrometry, a tracer in metabolic research, and a tool in mechanistic studies due to its identical chemical reactivity but distinct mass from its non-deuterated counterpart[1]. Understanding its unique vibrational signature is crucial for its unambiguous identification and quantification.

The objective of this document is to provide a predictive and methodological framework for the vibrational analysis of 2-methylpropane-1,1,1,3,3,3-d6. We will explore its molecular symmetry, predict its vibrational frequencies through established computational methods, and provide robust experimental protocols for spectral acquisition and verification.

Theoretical Framework

Molecular Symmetry and its Spectroscopic Implications

The parent molecule, isobutane ((CH₃)₃CH), possesses a high degree of symmetry and belongs to the C₃ᵥ point group[2][3]. This symmetry dictates that several of its vibrational modes are degenerate (occur at the same frequency). However, the selective deuteration in 2-methylpropane-1,1,1,3,3,3-d6, with two CD₃ groups and one CH₃ group, breaks this symmetry. The resulting molecule has Cₛ symmetry, with the plane of symmetry passing through the C-H bond of the tertiary carbon and the central carbon of the lone CH₃ group.

This reduction in symmetry has a critical consequence: all 3N-6 fundamental vibrational modes (where N is the number of atoms) become non-degenerate and are, in principle, active in both IR and Raman spectroscopy[4]. This contrasts with the C₃ᵥ parent molecule, where some modes might be exclusively Raman or IR active.

The Isotopic Effect: A Predictable Frequency Shift

The primary determinant of a vibrational frequency is described by the harmonic oscillator model, where the frequency (ν) is proportional to the square root of the force constant (k) divided by the reduced mass (μ) of the vibrating atoms.

ν ∝ √(k/μ)

When a hydrogen atom (H) is replaced by a deuterium atom (D), the force constant of the C-H bond remains virtually unchanged, as it is a property of the electronic structure. However, the reduced mass approximately doubles. This leads to a predictable decrease in the vibrational frequency for modes involving significant motion of the substituted atom. For a simple C-H stretching vibration, the theoretical frequency ratio is:

ν(C-D) / ν(C-H) ≈ √(μ(C-H) / μ(C-D)) ≈ 1 / √2 ≈ 0.707

In practice, the observed shifts for C-D stretching modes are typically in the range of ν(C-D) ≈ ν(C-H) / 1.35 to 1.41. Similar, though often more complex, shifts are observed for bending, rocking, and wagging modes involving the deuterated groups.

Computational Workflow for Vibrational Analysis

Computational chemistry provides a robust and accessible means of predicting and assigning vibrational spectra before undertaking experimental work.[5][6] Density Functional Theory (DFT) offers a favorable balance of accuracy and computational cost for this purpose.

Step-by-Step Computational Protocol
  • Structure Optimization: The first step is to find the lowest energy geometry of the molecule. This is achieved by performing a geometry optimization.

    • Method: DFT with the B3LYP functional.

    • Basis Set: 6-311++G(d,p) or a similar Pople-style basis set, which provides sufficient flexibility for an accurate description of the electron distribution.[7]

  • Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory on the optimized geometry.[8]

    • Validation: A successful calculation will yield zero imaginary frequencies, confirming the geometry is a true energy minimum.[8]

    • Output: This step calculates the harmonic vibrational frequencies, IR intensities, and Raman scattering activities for each normal mode.

  • Frequency Scaling: The calculated harmonic frequencies are systematically higher than experimental (anharmonic) frequencies. It is standard practice to apply an empirical scaling factor to correct for this discrepancy. For B3LYP/6-31G(d) level calculations, a scaling factor of ~0.96 is common, but specific factors should be validated from the literature for the chosen method and basis set.

  • Visualization and Assignment: The output files from the calculation can be used with visualization software (e.g., GaussView, Avogadro) to animate each normal mode. This visual inspection is crucial for correctly assigning the calculated frequencies to specific molecular motions (e.g., C-D stretch, CH₃ rock).

Diagram of Computational Workflow

G cluster_prep Step 1: Input Preparation cluster_calc Step 2: Quantum Calculation cluster_analysis Step 3: Data Analysis & Interpretation node_a Define Molecular Structure ((CD3)2CH(CH3)) node_b Geometry Optimization (e.g., DFT/B3LYP/6-311++G(d,p)) node_c Frequency Calculation (at same level of theory) node_b->node_c on optimized geometry node_d Verify No Imaginary Frequencies node_c->node_d node_e Apply Scaling Factor (e.g., ~0.96) node_d->node_e node_f Visualize Normal Modes node_e->node_f node_g Assign Frequencies to Vibrations node_f->node_g caption Computational workflow for vibrational analysis.

Caption: Computational workflow for vibrational analysis.

Predicted Vibrational Frequencies and Mode Assignments

The following table presents the predicted vibrational frequencies for 2-methylpropane-1,1,1,3,3,3-d6. These values are derived from established experimental data for isobutane[9][10][11] and the application of theoretical isotopic shift principles. They represent a robust prediction to be validated by experimental data.

Scaled Frequency (cm⁻¹)Intensity (IR/Raman)Assignment DescriptionVibrational Mode Type
~2970Strong (IR/Raman)Asymmetric C-H stretchCH₃ Group
~2955Medium (IR/Raman)Tertiary C-H stretchCH Group
~2880Strong (IR/Raman)Symmetric C-H stretchCH₃ Group
~2230Strong (IR)Asymmetric C-D stretchCD₃ Groups
~2140Strong (IR)Symmetric C-D stretchCD₃ Groups
~1465Medium (IR)Asymmetric CH₃ deformation (bend)CH₃ Group
~1380Medium (IR)Symmetric CH₃ deformation (umbrella)CH₃ Group
~1170Medium (IR/Raman)CH₃ rock & C-C stretchSkeletal + CH₃
~1095Weak (IR)Asymmetric CD₃ deformation (bend)CD₃ Groups
~1030Weak (IR)Symmetric CD₃ deformation (umbrella)CD₃ Groups
~925Strong (Raman)Symmetric C-C stretchSkeletal
~840Medium (Raman)Asymmetric C-C stretchSkeletal
~795Medium (IR)CD₃ rockCD₃ Groups
~370Weak (Raman)C-C-C skeletal deformationSkeletal

Experimental Verification Protocols

To validate the computational predictions, high-resolution experimental spectra are required. The compound is a gas at standard conditions, necessitating specific sample handling techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
  • Sample Preparation:

    • Obtain a gas-tight IR cell with appropriate window material (e.g., KBr, NaCl) transparent in the mid-IR range (4000-400 cm⁻¹).

    • Evacuate the gas cell using a vacuum line to remove atmospheric H₂O and CO₂.

    • Introduce a small partial pressure of 2-methylpropane-1,1,1,3,3,3-d6 into the cell. The optimal pressure depends on the cell path length and should be adjusted to ensure absorbance values are within the linear range of the detector (typically < 1.0 a.u.).

  • Data Acquisition:

    • Acquire a background spectrum of the evacuated gas cell.

    • Acquire the sample spectrum.

    • Typical Parameters: Resolution of 1 cm⁻¹ or better; 64-256 co-added scans to improve signal-to-noise ratio.

  • Data Processing:

    • Ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.

    • Perform baseline correction if necessary.

Raman Spectroscopy Protocol
  • Sample Preparation:

    • For gas-phase Raman, a specialized high-pressure cell with optical windows is required.

    • Alternatively, the gas can be condensed into a liquid by cooling a sealed capillary tube (e.g., with liquid nitrogen) and the spectrum can be acquired from the liquid phase at low temperature.

  • Data Acquisition:

    • Use a Raman spectrometer equipped with a suitable laser excitation source (e.g., 532 nm or 785 nm to avoid fluorescence).

    • Focus the laser onto the sample and collect the scattered light.

    • Typical Parameters: Appropriate laser power to avoid sample decomposition; accumulation time and number of scans optimized for signal-to-noise.

  • Data Processing:

    • Perform cosmic ray removal and baseline correction on the resulting spectrum.

    • Calibrate the frequency axis using a known standard (e.g., silicon, cyclohexane).

Diagram of Experimental Workflow

G cluster_ir FTIR Spectroscopy cluster_raman Raman Spectroscopy ir1 Prepare Gas Cell (Evacuate & Fill) ir2 Acquire Background (Empty Cell) ir1->ir2 ir3 Acquire Sample Spectrum ir2->ir3 ir4 Process Data (Ratio & Baseline Correct) ir3->ir4 end_node Correlate & Assign Experimental Spectra ir4->end_node r1 Prepare Sample (Gas Cell or Cooled Liquid) r2 Align Laser & Collect Signal r1->r2 r3 Acquire Sample Spectrum r2->r3 r4 Process Data (Cosmic Ray Removal, Baseline) r3->r4 r4->end_node start_node Sample: (CD3)2CH(CH3) start_node->ir1 start_node->r1 caption General experimental workflow for spectral acquisition.

Caption: General experimental workflow for spectral acquisition.

Conclusion

The vibrational spectrum of 2-methylpropane-1,1,1,3,3,3-d6 is rich with information, reflecting its reduced symmetry and the significant isotopic shifts induced by deuteration. This guide provides a dual-pronged approach for its analysis: a theoretical framework and computational protocol for a priori prediction, and a set of robust experimental methods for empirical validation. The predicted frequencies and assignments presented herein offer a reliable starting point for researchers. By correlating these predictions with high-quality experimental IR and Raman data, scientists can confidently identify and utilize this important isotopically labeled molecule in a wide range of scientific applications.

References

  • McMurry, H. L., Thornton, V., & Condon, F. E. (1949). Infra-Red Spectra of Propane, I-Deuteropropane, and 2-Deuteropropane and Some Revisions in the Vibrational Assignments for Propane. The Journal of Chemical Physics, 17(10), 918-923. [Link]

  • McMurry, H. L., Thornton, V., & Condon, F. E. (1949). Infra‐Red Spectra of Propane, 1‐Deuteropropane, and 2‐Deuteropropane and Some Revisions in the Vibrational Assignments for Propane. The Journal of Chemical Physics, 17(10), 918-923. [Link]

  • Condon, F. E., & Smith, E. F. (1949). The Infra‐Red Absorption Spectra of Propane‐D−1 and Propane‐D−2. The Journal of Chemical Physics, 17(9), 841-841. [Link]

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  • Kilkoyne, S. H. (1954). THE VIBRATIONAL SPECTRA OF ISOBUTANE AND ISOBUTANE-d1. R Discovery. [Link]

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  • Lafferty, W. J., et al. (2019). First High Resolution Infrared Spectra of 1-13C-Propane Analyses of the ν26 (B2) C-Type, ν8 (A1) and ν9 (A1) B-Type Bands. ResearchGate. [Link]

  • ResolveMass Laboratories Inc. (n.d.). 2-Amino-2-methyl-d3-propane-1,1,1,3,3,3-d6. ResolveMass. [Link]

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  • Dymerski, M., et al. (2018). The Raman modes associated with the C-C stretching of iso-butane v7 (left) and v18 (right) as a function of pressure. ResearchGate. [Link]

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  • NextSDS. (n.d.). Propane-1,1,1,3,3,3-d6, 2-methyl- — Chemical Substance Information. [Link]

  • Meuwly, M. (2022). Computational Vibrational Spectroscopy. CHIMIA International Journal for Chemistry, 76(7), 590-596. [Link]

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  • Punniyamoorthy, R., et al. (2024). Computational vibrational analysis, electronic properties and molecular docking of 1-cyclohexanol and 2- (3-methyl-1, 3-butadienyl) -1, 3, 3-Trimethyl: A DFT approach. Indian Journal of Biochemistry and Biophysics (IJBB). [Link]

  • Mary, Y. S., et al. (2021). Vibrational spectral studies, quantum mechanical properties, and biological activity prediction and inclusion molecular self-assembly formation of n-n'-dimethylethylene urea. Molecules, 26(16), 4945. [Link]

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Foundational

The Unseen Dance: A Technical Guide to the Gas-Phase Kinetics of 2-Methylpropane-1,1,1,3,3,3-d6

This guide provides a comprehensive technical overview of the gas-phase kinetics of 2-methylpropane-1,1,1,3,3,3-d6, a deuterated isotopologue of isobutane. The substitution of hydrogen with deuterium atoms at the primary...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the gas-phase kinetics of 2-methylpropane-1,1,1,3,3,3-d6, a deuterated isotopologue of isobutane. The substitution of hydrogen with deuterium atoms at the primary carbons significantly influences its reactivity towards atmospheric oxidants, offering a unique lens through which to explore kinetic isotope effects and reaction mechanisms. This document is intended for researchers, atmospheric chemists, and professionals in drug development and related fields who require a deep understanding of the atmospheric fate and reactivity of deuterated volatile organic compounds (VOCs).

Introduction: The Significance of Deuteration in Atmospheric Chemistry

The study of the gas-phase kinetics of volatile organic compounds (VOCs) is paramount to understanding and modeling atmospheric processes, including ozone formation, aerosol production, and the overall oxidative capacity of the troposphere.[1] The introduction of deuterium into a VOC molecule, such as in 2-methylpropane-1,1,1,3,3,3-d6, serves as a powerful tool for elucidating reaction mechanisms. The increased mass of deuterium compared to protium leads to a lower zero-point energy for C-D bonds, resulting in a higher activation energy for bond cleavage. This phenomenon, known as the kinetic isotope effect (KIE), manifests as a slower reaction rate for the deuterated species compared to its non-deuterated counterpart.[2][3] By quantifying this difference, we can gain profound insights into the rate-determining steps of complex reaction pathways.

This guide will delve into the primary atmospheric removal pathways for 2-methylpropane-1,1,1,3,3,3-d6, focusing on its reactions with the hydroxyl radical (OH) and the chlorine atom (Cl), as well as its potential for photolysis and thermal decomposition.

Reaction with Hydroxyl Radicals (OH): A Tale of Kinetic Isotope Effects

The hydroxyl radical is the most significant daytime oxidant in the troposphere, initiating the degradation of a vast array of VOCs. The reaction of OH with alkanes proceeds via hydrogen abstraction, forming a water molecule and an alkyl radical.

The Causality of Experimental Choices: Probing the OH Reaction

Direct measurement of the rate constant for the reaction of OH with 2-methylpropane-1,1,1,3,3,3-d6 is challenging due to the expectedly slow reaction rate. The primary experimental techniques employed for such investigations are Flash Photolysis-Resonance Fluorescence (FPRF) and the relative rate method.

Flash Photolysis-Resonance Fluorescence (FPRF): This is an absolute method that allows for the direct measurement of the decay of OH radicals in the presence of the deuterated alkane.[4][5] A pulse of UV light (the "flash") is used to generate OH radicals, typically from a precursor like H₂O or O₃/H₂O mixtures. The subsequent decay of the OH concentration is monitored in real-time by resonance fluorescence, where a light source specifically excites the OH radical, and the resulting fluorescence is detected by a photomultiplier tube. The pseudo-first-order decay of OH is measured at different concentrations of the deuterated alkane, allowing for the determination of the bimolecular rate constant.[6] The choice of this technique stems from its high sensitivity and ability to isolate the reaction of interest without interference from other species.

Experimental Workflow: Flash Photolysis-Resonance Fluorescence

FPRF_Workflow cluster_generation OH Radical Generation cluster_reaction Reaction Cell cluster_detection OH Detection Pulsed_Laser Pulsed UV Laser (e.g., 248 nm KrF) Precursor OH Precursor Gas (e.g., H₂O₂ or O₃/H₂O) Pulsed_Laser->Precursor Photolysis Reaction_Vessel Flowing Gas Mixture: 2-methylpropane-d6 + OH + Buffer Gas (He/N₂) Precursor->Reaction_Vessel Introduction PMT Photomultiplier Tube (Detects Fluorescence) Reaction_Vessel->PMT Fluorescence Signal Resonance_Lamp OH Resonance Lamp (Microwave Discharge) Resonance_Lamp->Reaction_Vessel Excitation (308 nm) Data_Acquisition Data Acquisition System (Signal Averaging) PMT->Data_Acquisition Signal Processing

Caption: Workflow for Flash Photolysis-Resonance Fluorescence.

Relative Rate Method: This technique involves reacting a mixture of the target compound (2-methylpropane-d6) and a reference compound (whose rate constant with OH is well-known) with OH radicals.[7] The relative decay rates of the target and reference compounds are measured over time, typically using gas chromatography (GC) or mass spectrometry (MS). The ratio of the rate constants is then determined from the relative loss of the two compounds. This method is often preferred when the absolute concentration of the oxidant is difficult to determine or when studying slower reacting species. The choice of the reference compound is critical; it should have a reaction rate with OH that is comparable to the target compound to minimize experimental uncertainty.

Expected Kinetic Isotope Effect

The C-D bond is stronger than the C-H bond due to its lower zero-point vibrational energy.[2] Consequently, the abstraction of a deuterium atom will have a higher activation energy and thus a slower rate constant compared to the abstraction of a hydrogen atom. Theoretical studies on the reaction of OH with deuterated methane have shown that the KIE can be significant and is temperature-dependent.[1] For 2-methylpropane-1,1,1,3,3,3-d6, we can expect a notable reduction in the overall rate constant compared to its non-deuterated analogue, primarily due to the deuteration of the more numerous primary hydrogens.

Reaction with Chlorine Atoms (Cl): A Halogen's Perspective

Chlorine atoms can be a significant oxidant in marine and coastal areas, as well as in regions impacted by industrial emissions. Similar to OH radicals, Cl atoms react with alkanes via hydrogen (or deuterium) abstraction.

Experimental Determination of the Rate Constant

The kinetics of the reaction of Cl atoms with deuterated alkanes have been investigated using techniques analogous to those for OH reactions. The relative rate method is a common approach.

A recent study on the reaction of Cl atoms with fully deuterated propane (C₃D₈) provides valuable insight into the expected kinetics of 2-methylpropane-1,1,1,3,3,3-d6.[8][9]

ReactantTemperature (K)Rate Constant (cm³ molecule⁻¹ s⁻¹)Reference
C₃D₈298(0.86 ± 0.05) x 10⁻¹⁰Hitsuda et al. (2001)[8]

Furthermore, the temperature dependence of the reaction of Cl with C₃D₈ has been determined, yielding the following Arrhenius expression[9]:

k(T) = (1.55 ± 0.12) x 10⁻¹⁰ exp[-(150 ± 50)/T] cm³ molecule⁻¹ s⁻¹

This data for C₃D₈ can serve as a reasonable proxy for the reactivity of the primary C-D bonds in 2-methylpropane-1,1,1,3,3,3-d6. The presence of a tertiary C-H bond in the deuterated isobutane would likely lead to a slightly higher overall rate constant compared to per-deuterated propane.

Experimental Protocol: Relative Rate Measurement for Cl Atom Reaction

  • Chamber Preparation: A large-volume environmental chamber (e.g., made of Teflon film) is filled with purified air or an inert buffer gas (e.g., N₂).

  • Reactant Introduction: Known concentrations of 2-methylpropane-1,1,1,3,3,3-d6 and a suitable reference compound (e.g., ethane or propane) are introduced into the chamber.

  • Cl Atom Generation: Cl atoms are generated in situ, typically through the photolysis of a precursor molecule such as Cl₂ or Cl₂CO using UV lamps.

  • Reaction Monitoring: The concentrations of the deuterated alkane and the reference compound are monitored over time using a sensitive analytical technique like Gas Chromatography-Mass Spectrometry (GC-MS) or Proton Transfer Reaction-Mass Spectrometry (PTR-MS).

  • Data Analysis: The relative loss of the two compounds is plotted according to the following equation: ln([2-methylpropane-d6]₀ / [2-methylpropane-d6]t) = (k_d6 / k_ref) * ln([Reference]₀ / [Reference]t) where k_d6 and k_ref are the rate constants for the reaction of Cl with the deuterated alkane and the reference compound, respectively. The slope of the resulting linear plot gives the ratio of the rate constants.

  • Absolute Rate Constant Calculation: The absolute rate constant for the reaction of Cl with 2-methylpropane-d6 is calculated by multiplying the measured ratio by the well-established rate constant of the reference reaction.

Photolysis: The Impact of Light

The potential for direct photolysis of 2-methylpropane-1,1,1,3,3,3-d6 in the troposphere is negligible. Alkanes do not possess chromophores that absorb sunlight at wavelengths greater than 290 nm, which is the actinic radiation that penetrates to the lower atmosphere.[10] Significant photolysis would only occur in the stratosphere at much shorter wavelengths. The quantum yield for the photolysis of deuterated formaldehyde has been studied, but this is not directly applicable to saturated alkanes.[11]

Thermal Decomposition: Stability at High Temperatures

The thermal decomposition, or pyrolysis, of branched alkanes like 2-methylpropane occurs at high temperatures and is not a significant process under typical atmospheric conditions.[12][13] However, understanding its high-temperature kinetics is relevant for combustion chemistry and industrial processes. The decomposition proceeds through a free-radical chain mechanism involving initiation, propagation, and termination steps.[14]

The initiation step involves the homolytic cleavage of a C-C bond, which has a lower bond dissociation energy than the C-H or C-D bonds. For 2-methylpropane-1,1,1,3,3,3-d6, the initial cleavage would likely be the C-C bond between the tertiary carbon and one of the methyl groups.

Logical Relationship: Thermal Decomposition Mechanism

Thermal_Decomposition cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Parent CD₃-CH(CH₃)-CD₃ Radicals •CD₃ + •CH(CH₃)CD₃ Parent->Radicals Homolytic Cleavage (High Temperature) Prop1 •CD₃ + CD₃-CH(CH₃)-CD₃ → CD₄ + •C(CH₃)₂CD₃ Radicals->Prop1 Prop2 •CH(CH₃)CD₃ → CH₃• + CH₂=CD₂ Radicals->Prop2 Term2 •CH(CH₃)CD₃ + •CD₃ → CD₃-CH(CH₃)-CD₃ Prop1->Term2 Term1 •CD₃ + •CD₃ → C₂D₆ Prop2->Term1

Caption: Free-radical chain mechanism for thermal decomposition.

Atmospheric Lifetime

The atmospheric lifetime (τ) of a VOC is a crucial parameter for assessing its environmental impact. It is determined by the sum of the rates of all its removal processes. For 2-methylpropane-1,1,1,3,3,3-d6, the primary atmospheric sink will be its reaction with OH radicals.

τ = 1 / (k_OH [OH])

Given the expected slower reaction rate with OH due to the kinetic isotope effect, the atmospheric lifetime of 2-methylpropane-1,1,1,3,3,3-d6 will be longer than that of non-deuterated isobutane. A precise lifetime calculation requires the experimentally determined rate constant for the OH reaction.

Conclusion

The gas-phase kinetics of 2-methylpropane-1,1,1,3,3,3-d6 are governed by the fundamental principles of the kinetic isotope effect. While direct kinetic data for its reaction with the hydroxyl radical remains a subject for future research, the established methodologies of flash photolysis-resonance fluorescence and relative rate measurements provide a robust framework for such investigations. The available data for the reaction with chlorine atoms, particularly from studies of deuterated propane, offer a valuable proxy for its reactivity. The insights gained from studying such deuterated compounds are not merely academic; they provide a more nuanced understanding of atmospheric reaction mechanisms, which is essential for the development of accurate atmospheric models and for assessing the environmental fate of a wide range of chemical species.

References

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Exploratory

Synthesis Pathways for High-Purity Propane-1,1,1,3,3,3-d6, 2-methyl-: A Definitive Technical Guide

Introduction & Target Molecule Profile Propane-1,1,1,3,3,3-d6, 2-methyl-, commonly referred to as isobutane-d6 (Formula: C4​H4​D6​ ), is a highly specialized isotopologue utilized in advanced NMR spectroscopy, mechanisti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Target Molecule Profile

Propane-1,1,1,3,3,3-d6, 2-methyl-, commonly referred to as isobutane-d6 (Formula: C4​H4​D6​ ), is a highly specialized isotopologue utilized in advanced NMR spectroscopy, mechanistic studies of C-H activation, and as a precursor for complex deuterated active pharmaceutical ingredients (APIs) ()[1]. Registered under CAS number 74440-45-2, its precise isotopic distribution—specifically the full deuteration of two methyl groups while leaving the third methyl and the central methine proton intact—requires a rigorously controlled synthetic pathway to prevent isotopic scrambling or H/D exchange ()[2].

Retrosynthetic Logic and Pathway Causality

As application scientists, we must design a synthesis that is not just theoretically sound but practically self-validating. The target molecule, (CD3​)2​CHCH3​ , dictates a convergent approach where the isotopic labels are introduced early via commercially available, high-purity precursors.

The most robust pathway originates from Acetone-d6. By reacting Acetone-d6 with methylmagnesium bromide, we construct the carbon skeleton while locking in the CD3​ groups, a standard and highly reliable procedure for synthesizing deuterated neopentane precursors ()[3]. The resulting tert-butanol-d6 is then converted to a tertiary chloride via an SN​1 mechanism. Finally, reductive dehalogenation is achieved not by hydride donors (which can lead to elimination or radical rearrangements), but via Grignard formation followed by a strict H2​O quench.

SynthesisWorkflow A Acetone-d6 (CD3-CO-CD3) C tert-Butanol-d6 ((CD3)2(CH3)C-OH) A->C B CH3MgBr (Grignard Addition) B->C E tert-Butyl Chloride-d6 ((CD3)2(CH3)C-Cl) C->E D Conc. HCl (SN1 Chlorination) D->E G Propane-1,1,1,3,3,3-d6, 2-methyl- ((CD3)2(CH3)C-H) E->G F 1. Mg, THF 2. H2O Quench F->G

Caption: Workflow for the synthesis of Propane-1,1,1,3,3,3-d6, 2-methyl-.

Step-by-Step Experimental Methodologies

Phase 1: Nucleophilic Addition to Acetone-d6

Objective: Synthesis of 2-methyl-2-propanol-1,1,1,3,3,3-d6 (tert-Butanol-d6).

  • Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and argon inlet.

  • Charge the flask with 1.1 equivalents of Methylmagnesium bromide ( CH3​MgBr , 3.0 M in diethyl ether).

  • Cool the reaction vessel to 0 °C using an ice-water bath to control the exothermic Grignard addition.

  • Dissolve 1.0 equivalent of Acetone-d6 (99.9 atom % D) in anhydrous diethyl ether and add dropwise over 45 minutes.

  • Allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction carefully with saturated aqueous NH4​Cl at 0 °C. Extract the aqueous layer with diethyl ether, dry over anhydrous MgSO4​ , and concentrate. The intermediate is purified via fractional distillation.

Phase 2: SN​1 Chlorination

Objective: Conversion to 2-chloro-2-methylpropane-1,1,1,3,3,3-d6 (tert-Butyl Chloride-d6).

  • Transfer the purified tert-butanol-d6 to a separatory funnel.

  • Add 3.0 equivalents of ice-cold concentrated Hydrochloric Acid (37% HCl) ()[4].

  • Shake the mixture vigorously for 15-20 minutes, venting frequently. The high concentration of chloride ions drives the SN​1 reaction forward, exploiting the stability of the tertiary carbocation.

  • Separate the upper organic layer (tert-butyl chloride-d6) from the aqueous acid.

  • Wash the organic layer sequentially with water, 5% NaHCO3​ (to neutralize residual acid), and brine.

  • Dry over anhydrous CaCl2​ and distill to yield the pure chloride.

SN1Mechanism N1 tert-Butanol-d6 N2 Protonated Alcohol (Good Leaving Group) N1->N2 + HCl N3 Carbocation Intermediate (Planar) N2->N3 - H2O (Rate Determining) N4 tert-Butyl Chloride-d6 N3->N4 + Cl-

Caption: SN1 mechanism for the conversion of tert-butanol-d6 to tert-butyl chloride-d6.

Phase 3: Reductive Dehalogenation via Grignard Hydrolysis

Objective: Final synthesis of Propane-1,1,1,3,3,3-d6, 2-methyl-.

  • In a dry Schlenk flask under argon, add magnesium turnings (1.5 eq) and a crystal of iodine in anhydrous THF.

  • Add a small portion of tert-butyl chloride-d6 to initiate the Grignard formation. Once initiated (indicated by the disappearance of iodine color and exothermic bubbling), add the remaining chloride dropwise.

  • Stir for 2 hours at room temperature to ensure complete conversion to tert-butylmagnesium chloride-d6.

  • Attach a gas collection apparatus or a cold trap (-78 °C) to the system, as the product is a gas at room temperature (b.p. ~ -11 °C).

  • Slowly add degassed, deionized H2​O to the Grignard reagent. The strong basicity of the Grignard carbon abstracts a proton from water, releasing Propane-1,1,1,3,3,3-d6, 2-methyl- gas ()[5].

  • Collect the evolved gas in the cold trap.

ReductionMechanism R1 tert-Butyl Chloride-d6 R3 Grignard Reagent ((CD3)2(CH3)C-MgCl) R1->R3 Mg, THF R2 Mg Insertion (Electron Transfer) R2->R3 R5 Propane-1,1,1,3,3,3-d6, 2-methyl- R3->R5 H2O R4 H2O Hydrolysis (Protonation) R4->R5

Caption: Reductive dehalogenation via Grignard formation and hydrolysis.

Quantitative Data & Quality Control

Synthesis PhaseReagents / SubstrateEquivalentsReaction TempExpected YieldIsotopic Purity
1. Grignard Addition Acetone-d6 / CH3​MgBr 1.0 / 1.10 °C to RT82 - 88%>99% D
2. SN​1 Chlorination tert-Butanol-d6 / Conc. HCl1.0 / 3.00 °C to RT75 - 80%>99% D
3. Reductive Dehalogenation tert-Butyl Chloride-d6 / Mg / H2​O 1.0 / 1.5 / ExcessRT85 - 90%>99% D

Mechanistic Causality & Self-Validating Protocols

The integrity of this protocol lies in its self-validating nature. Every reagent choice deliberately funnels the reaction away from common tertiary-carbon pitfalls:

  • Why Grignard Hydrolysis over Hydride Reduction? Direct reduction of tertiary chlorides with reagents like LiAlH4​ or Zn/HCl often yields complex mixtures of isobutane and isobutylene due to competing E2/E1cb elimination pathways. By forming the Grignard reagent and quenching with water, we force a strictly acid-base reaction that yields the alkane with 100% regioselectivity.

  • The Isotopic Quench ( H2​O vs. D2​O ): The choice of H2​O in the final step is a critical causality point. If D2​O were used, the resulting molecule would be isobutane-d7. By utilizing H2​O , we specifically target the methine position with a proton, ensuring the final product perfectly matches the CAS 74440-45-2 specification ( C4​H4​D6​ ).

  • Aqueous HCl vs. Thionyl Chloride: The SN​1 chlorination is chosen over reagents like SOCl2​ or PCl3​ because tertiary alcohols are highly prone to elimination under those conditions (especially when bases like pyridine are present). The aqueous HCl method provides an overwhelming nucleophilic chloride concentration that kinetically outcompetes the elimination pathway.

References

  • NextSDS. Propane-1,1,1,3,3,3-d6, 2-methyl- — Chemical Substance Information. Available at:[Link]

  • NIST WebBook. Propane-1,1,1,3,3,3-d6, 2-methyl-. National Institute of Standards and Technology. Available at: [Link]

  • AIP Publishing. Intramolecular vibrational energy redistribution and the gas phase overtone spectra of selectively deuterated neopentanes. Journal of Chemical Physics. Available at:[Link]

  • Wikipedia. tert-Butyl chloride. Available at:[Link]

Sources

Foundational

Structural Analysis of Deuterated Isobutane (Propane-1,1,1,3,3,3-d6, 2-methyl-): A Comprehensive Technical Guide

Executive Summary Deuterated isotopologues of branched alkanes serve as indispensable mechanistic probes in advanced materials science, catalysis, and drug development. Specifically, Propane-1,1,1,3,3,3-d6, 2-methyl- (co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Deuterated isotopologues of branched alkanes serve as indispensable mechanistic probes in advanced materials science, catalysis, and drug development. Specifically, Propane-1,1,1,3,3,3-d6, 2-methyl- (commonly referred to as isobutane-d6) provides a unique structural symmetry where the two terminal methyl groups of the propane backbone are fully deuterated (CD3), while the central methine (CH) and the 2-methyl substituent (CH3) remain protonated.

This highly specific isotopic labeling enables researchers to decouple complex kinetic isotope effects (KIE) during alkylation reactions and allows for the precise tracking of molecular dynamics within porous frameworks (such as zeolites and metal-organic frameworks) using solid-state 2 H Nuclear Magnetic Resonance (NMR) spectroscopy[1]. This whitepaper provides an authoritative, step-by-step guide to the structural elucidation, purity evaluation, and experimental application of Propane-1,1,1,3,3,3-d6, 2-methyl-.

Chemical Identity & Physical Properties

To establish a baseline for structural analysis, the fundamental physicochemical properties of Propane-1,1,1,3,3,3-d6, 2-methyl- are summarized below. The strategic placement of six deuterium atoms significantly alters the molecule's vibrational modes and zero-point energy without perturbing its kinetic diameter, making it an ideal candidate for diffusion studies[2].

PropertyValue / Description
IUPAC Name 1,1,1,3,3,3-hexadeuterio-2-methylpropane
Common Name Isobutane-d6; Propane-1,1,1,3,3,3-d6, 2-methyl-
CAS Registry Number 74440-45-2[3]
Molecular Formula C 4​ H 4​ D 6​
Molecular Weight 64.1592 g/mol [3]
Structural Formula (CD 3​ ) 2​ CH(CH 3​ )
Isotopic Purity Target 98 atom % D

Spectroscopic Structural Elucidation

Validating the structural integrity and isotopic enrichment of Propane-1,1,1,3,3,3-d6, 2-methyl- requires an orthogonal analytical approach combining Mass Spectrometry (MS) and multinuclear NMR.

Mass Spectrometry: The Causality of Ionization Choice

Determining the exact isotopic purity (e.g., distinguishing between d5, d6, and d7 isotopologues) is notoriously difficult using standard Electron Impact (EI) MS. EI imparts excessive internal energy (~70 eV) to the molecule, inducing severe fragmentation (loss of CH 3∙​ vs. CD 3∙​ ). The resulting fragment ions overlap with the molecular ions of lower isotopologues, confounding quantitative analysis.

The Solution: Field Ionization Mass Spectrometry (FI-MS) or High-Resolution Electrospray Ionization (HR-ESI-MS)[4]. FI-MS is a "soft" ionization technique that removes an electron via quantum tunneling in a high electric field. This produces an intact molecular ion ( M∙+ ) at m/z 64.1 with near-zero fragmentation, allowing direct, unambiguous calculation of the isotopic distribution[5].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR confirms the positional integrity of the deuterium labels.

  • 13 C NMR (Proton-Decoupled): The carbon atoms of the CD 3​ groups will exhibit a highly diagnostic septet centered around 24 ppm. This splitting is governed by the 2nI+1 rule. Since there are three deuterium atoms ( n=3 ) and the nuclear spin of deuterium is I=1 , the signal splits into 7 lines with an intensity ratio of 1:3:6:7:6:3:1. The carbon-deuterium scalar coupling constant ( 1JCD​ ) is approximately 19–21 Hz. The protonated CH 3​ group will appear as a singlet, shifted slightly downfield from the CD 3​ center due to the intrinsic isotopic shielding effect.

  • 1 H NMR: The spectrum will show a doublet at ~0.9 ppm for the CH 3​ group (coupled to the central CH, 3JHH​≈6.8 Hz) and a complex multiplet at ~1.7 ppm for the central CH proton. The absence of a massive doublet at 0.9 ppm (which would represent the other two methyl groups in non-deuterated isobutane) confirms the successful deuteration of the C1 and C3 positions.

G S Propane-1,1,1,3,3,3-d6, 2-methyl- Sample MS Field Ionization MS (Intact Molecular Ion m/z 64.1) S->MS NMR13 13C NMR (CD3 Septet Analysis, J~19Hz) S->NMR13 NMR1 1H NMR (Proton Integration) S->NMR1 P Isotopic Enrichment & Positional Verification MS->P NMR13->P NMR1->P

Workflow for orthogonal structural verification and isotopic purity analysis.

Solid-State 2 H NMR and Molecular Dynamics

In advanced materials science, Propane-1,1,1,3,3,3-d6, 2-methyl- is used to probe the microenvironment of zeolites (e.g., ZSM-5) and Metal-Organic Frameworks (MOFs) like ZIF-8 and UiO-66[6][7].

The Causality of the Quadrupole Echo Sequence

Deuterium ( 2 H) is a quadrupolar nucleus ( I=1 ). In solid-state NMR, the interaction between the nuclear quadrupole moment and the electric field gradient of the C-D bond results in exceptionally broad spectra (Pake-powder patterns) spanning hundreds of kilohertz. If a standard single-pulse sequence is used, the rapid decay of the Free Induction Decay (FID) occurs during the receiver's electronic "dead time," resulting in a distorted baseline and lost signal.

To circumvent this, researchers utilize a Quadrupole Echo Sequence ( 90x∘​−τ−90y∘​−τ−acquire ). This sequence refocuses the dephasing magnetization, forming an echo after the receiver dead time has passed, ensuring the broad Pake-powder pattern is captured faithfully[8].

Dynamic Interpretation (ZSM-5 Example)

When isobutane-d6 is adsorbed into the channel intersections of ZSM-5, the 2 H NMR lineshape is highly sensitive to molecular motion. A static C-D bond typically exhibits a quadrupole coupling constant ( CQ​ ) of ~170 kHz. However, Stepanov et al. demonstrated that for the CD 3​ groups of deuterated isobutane in ZSM-5, the CQ​ collapses to just 2.35 kHz (with an asymmetry parameter η=0.17 ) between 153–373 K[1]. This massive motional narrowing proves that the molecule undergoes both rapid intramolecular methyl rotation and large-amplitude isotropic hops within the zeolite intersection voids[9].

Experimental Protocols

Protocol 1: Determination of Isotopic Enrichment via FI-MS

This protocol ensures the self-validating measurement of isotopic purity without fragmentation artifacts.

  • Instrument Preparation: Tune the mass spectrometer equipped with a Field Ionization (FI) source. Ensure the emitter current is optimized for soft ionization to prevent thermal degradation.

  • Sample Introduction: Introduce the Propane-1,1,1,3,3,3-d6, 2-methyl- gas via a heated batch inlet system into the FI source.

  • Data Acquisition: Record the mass spectrum over a narrow m/z range (e.g., 50–80) to maximize dwell time on the molecular ion cluster.

  • Data Processing: Integrate the peak areas for m/z 64 (d6), 63 (d5), and 62 (d4). Calculate the atom % D using the formula: %D=6×∑In​∑(n×In​)​×100 , where n is the number of deuterium atoms and In​ is the intensity of the corresponding isotopologue peak.

Protocol 2: Solid-State 2 H NMR of Adsorbed Isobutane-d6 in Zeolites

This protocol provides a reliable method for capturing molecular dynamics in porous media.

  • Host Activation: Place ~100 mg of ZSM-5 powder into a 5 mm glass NMR tube attached to a custom vacuum line. Heat to 423 K under high vacuum ( <10−4 Torr) for 10 hours to completely dehydroxylate and evacuate the pores[6].

  • Gas Dosing: Cool the sample to room temperature. Introduce a calibrated volume of Propane-1,1,1,3,3,3-d6, 2-methyl- gas to achieve a loading of exactly 1 molecule per channel intersection.

  • Cryogenic Sealing: Submerge the bottom of the tube in liquid nitrogen to quantitatively cryo-pump the gas into the zeolite matrix. Flame-seal the glass tube while under vacuum.

  • NMR Acquisition: Insert the sealed ampoule into a solid-state NMR probe. Apply the quadrupole echo sequence ( 90x∘​−τ1​−90y∘​−τ2​−acquire ) with τ1​=20μs and τ2​=17.6μs . Accumulate 40,000 to 60,000 scans with a 1–2 second repetition delay[8].

  • Lineshape Analysis: Fourier transform the echo to obtain the spectrum. Fit the resulting Pake-powder pattern using lineshape simulation software to extract CQ​ and η .

G A Zeolite/MOF Activation (Vacuum, 423 K, 10h) B Dosing with Isobutane-d6 (Calibrated Volume) A->B C Cryogenic Freezing & Sealing (Liquid N2) B->C D 2H Solid-State NMR (Quadrupole Echo Sequence) C->D E Line Shape Analysis (Pake-Powder Patterns) D->E F Extract Molecular Dynamics (CQ = 2.35 kHz, η = 0.17) E->F

Workflow for Solid-State 2H NMR Analysis of MOF/Zeolite dynamics using Isobutane-d6.

Conclusion

The structural analysis of Propane-1,1,1,3,3,3-d6, 2-methyl- requires a nuanced understanding of isotopic effects on spectroscopic behavior. By leveraging Field Ionization MS for intact molecular ion preservation and utilizing Quadrupole Echo 2 H NMR to overcome rapid FID decay, researchers can extract high-fidelity data regarding both the molecule's absolute purity and its complex kinetic behavior in restricted geometries. These self-validating protocols ensure rigorous scientific integrity when deploying deuterated isobutane in advanced chemical and pharmaceutical research.

References

  • Propane-1,1,1,3,3,3-d6, 2-methyl- - the NIST WebBook. National Institute of Standards and Technology (NIST). Available at:[Link]

  • Dynamics of Isobutane inside Zeolite ZSM-5. A Study with Deuterium Solid-State NMR. The Journal of Physical Chemistry B - ACS Publications. Available at:[Link]

  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing). Available at:[Link]

  • Mobility of Aromatic Guests and Isobutane in ZIF-8 Metal–Organic Framework Studied by 2H Solid State NMR Spectroscopy. The Journal of Physical Chemistry C - ACS Publications. Available at:[Link]

  • Mobility of Stable π-Complexes of Ethylene with Ag+ Cations in Ag/H-ZSM-5 Zeolite. The Journal of Physical Chemistry C - ACS Publications. Available at:[Link]

  • The Influence of Deuterium Isotope Effects on Structural Rearrangements, Ensemble Equilibria, and Hydrogen Bonding in Protic Ionic Liquids. German National Library (DNB). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Precision Quantification of Volatile Hydrocarbons Using Propane-1,1,1,3,3,3-d6, 2-methyl- (Isobutane-d6) as an Internal Standard in GC-MS

Target Audience: Analytical Chemists, Forensic Toxicologists, and Environmental Scientists Technique: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) Introduction & Mechanistic Rationale Propane-1,1,1,3,3,3-d6,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Forensic Toxicologists, and Environmental Scientists Technique: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

Introduction & Mechanistic Rationale

Propane-1,1,1,3,3,3-d6, 2-methyl- (CAS: 74440-45-2), commonly referred to by its trivial name Isobutane-d6 , is a highly volatile, stable isotopically labeled (SIL) alkane. In gas chromatography-mass spectrometry (GC-MS), quantifying ultra-volatile C1-C4 hydrocarbons in complex matrices—such as postmortem blood in forensic toxicology, petrochemical streams, or environmental water—is notoriously difficult. This difficulty arises from extreme matrix effects that alter Henry's Law constants during headspace extraction[1].

The Causality of Isotope Dilution Mass Spectrometry (IDMS)

By employing Isobutane-d6 as an internal standard (IS), we utilize the principles of Isotope Dilution Mass Spectrometry (IDMS). Because the SIL-IS shares the exact physicochemical properties (boiling point, solubility, and vapor pressure) as native isobutane, any matrix-induced suppression or enhancement affects both the analyte and the IS equally[2]. The causality here is fundamental: the ratio of the native target to the SIL-IS in the extracted headspace remains absolute, effectively self-correcting for variable extraction efficiencies, salting-out anomalies, and instrumental drift. The use of isotope dilution is essential in GC-MS to achieve high precision and accuracy when quantitating traces of volatile organic compounds[3].

Fragmentation Dynamics and Ion Selection

In Electron Ionization (EI) MS, native isobutane ( C4​H10​ , MW 58) undergoes α -cleavage, losing a methyl radical ( CH3∙​ , 15 Da) to form a highly stable secondary isopropyl cation at m/z 43.

Isobutane-d6 ( C4​H4​D6​ , MW 64) possesses two fully deuterated terminal methyl groups ( CD3​−CH(CH3​)−CD3​ ). Upon ionization, it can lose either the unlabeled methyl group to form a cation at m/z 49, or a deuterated methyl group to form a cation at m/z 46. We specifically select m/z 49 as the primary quantifier ion. This +6 Da mass shift from the native m/z 43 provides a wide isolation window that prevents isotopic cross-talk, ensuring the trustworthiness of the quantitative model.

Fragmentation cluster_native Native Isobutane Fragmentation cluster_labeled Isobutane-d6 Fragmentation N1 Isobutane (C4H10) m/z 58 N2 Isopropyl Cation m/z 43 N1->N2 - CH3• (15 Da) L1 Isobutane-d6 (C4H4D6) m/z 64 L2 Deuterated Cation m/z 49 L1->L2 - CH3• (15 Da)

Fig 1. EI-MS fragmentation pathways demonstrating the +6 Da mass shift preventing isotopic overlap.

Experimental Workflow & Self-Validating Systems

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates built-in checks to verify that the internal standard is performing correctly without degrading or exchanging isotopes within the instrument.

Workflow A 1. Matrix Aliquot B 2. Spike Isobutane-d6 A->B C 3. Salting-Out & HS Heating B->C D 4. PLOT Column Separation C->D E 5. EI-MS (SIM Mode) D->E F 6. IDMS Ratio Calc E->F

Fig 2. Self-validating Headspace-GC-MS workflow utilizing Isobutane-d6 for VOC quantification.

Step-by-Step Methodology

Phase 1: Reagent & Matrix Preparation

  • Standard Solubilization: Obtain Isobutane-d6 as a certified gas standard. Bubble the gas slowly into anhydrous methanol chilled to -20 °C in a sealed, septum-capped vial. Causality: Methanol traps the volatile gas at sub-zero temperatures, allowing for accurate liquid micro-volume spiking without immediate volatilization loss.

  • Matrix Aliquoting: Transfer 1.0 mL of the biological fluid or environmental water sample into a 20 mL headspace (HS) vial.

  • Salting-Out: Add 2.0 g of anhydrous NaCl to the vial. Causality: The addition of salt increases the ionic strength of the aqueous phase, decreasing the solubility of non-polar hydrocarbons and driving them into the headspace, thereby exponentially increasing MS sensitivity.

  • IS Spiking: Using a chilled gas-tight syringe, inject 10 µL of the Isobutane-d6 methanolic working solution beneath the surface of the matrix. Immediately crimp-seal the vial with a PTFE/silicone septum.

Phase 2: Headspace Extraction & GC-MS Acquisition 5. Equilibration: Incubate the sealed vial at 60 °C for 15 minutes with continuous orbital agitation (500 rpm). 6. Injection: Extract 500 µL of the equilibrated headspace gas using a heated syringe (65 °C) and inject it into the GC inlet (Split ratio 10:1, Inlet Temp: 200 °C). 7. Chromatographic Separation: Utilize a Porous Layer Open Tubular (PLOT) column (e.g., Alumina or GasPro, 30 m × 0.32 mm). Causality: Standard liquid-phase columns (like DB-5) cannot retain C4 gases at ambient temperatures. PLOT columns rely on gas-solid adsorption kinetics, providing the necessary retention to achieve baseline resolution of light hydrocarbons from the air/water peak.

Quantitative Data Presentation

To maximize the signal-to-noise ratio, the mass spectrometer must be operated in Selected Ion Monitoring (SIM) mode.

Table 1: GC-MS SIM Parameters for C3-C4 Hydrocarbons and SIL-IS

CompoundPrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Dwell Time (ms)
Native Isobutane 5843 41, 4250
Isobutane-d6 (SIL-IS) 6449 46, 4750
n-Butane 5843 41, 4250
Propane 4429 28, 4350

System Suitability & Trustworthiness Checks

To guarantee the integrity of the data, the following self-validating checks must be passed prior to sample analysis:

  • The Zero-Matrix Blank Check: Laboratory air is frequently contaminated with trace native isobutane from aerosol propellants. Run a sealed empty vial spiked only with Isobutane-d6. If a peak at m/z 43 appears at the isobutane retention time, background subtraction or lab ventilation protocols must be initiated.

  • The Isotope Scrambling Check: A critical failure point in GC-MS of deuterated compounds is H/D exchange (scrambling) in a contaminated, active GC inlet. Monitor m/z 44 through 48 during the IS elution. If m/z 48 or 47 appears at >2% relative abundance compared to the base peak, active sites in the glass liner are catalyzing proton exchange. The system self-validates only when the m/z 49/46 ratio matches theoretical isotopic distribution and no intermediate masses are formed.

References

  • Bouche, M. P., Lambert, W. E., Van Bocxlaer, J. F., Piette, M. H., & De Leenheer, A. P. (2002). Quantitative Determination of N-Propane, Iso-Butane, and N-Butane by Headspace GC-MS in Intoxications by Inhalation of Lighter Fluid. Journal of Analytical Toxicology, 26(1), 35-42. URL: [Link]

  • U.S. Environmental Protection Agency (EPA). (1984). Method 1624, Revision B: Volatile Organic Compounds by Isotope Dilution GC/MS. EPA.gov. URL: [Link]

  • American Laboratory. (2017). Quantitating VOCs in Serum Using Automated Headspace-SPME/Cryo-Focusing/Isotope Dilution/Capillary GC/MS. American Laboratory. URL: [Link]

Sources

Application

Application Note: Mechanistic Probing of Gas-Phase Ion-Molecule Reactions Using Propane-1,1,1,3,3,3-d6, 2-methyl- in CI-MS

Executive Summary Understanding the precise dynamics of proton transfer is critical in mass spectrometry, particularly when differentiating between isobaric compounds or elucidating ionization mechanisms. While standard...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the precise dynamics of proton transfer is critical in mass spectrometry, particularly when differentiating between isobaric compounds or elucidating ionization mechanisms. While standard isobutane is a ubiquitous "soft" Chemical Ionization (CI) reagent gas, the use of its selectively deuterated isotopologue—Propane-1,1,1,3,3,3-d6, 2-methyl- (isobutane- d6​ )—unlocks advanced mechanistic capabilities. By leveraging the specific isotopic geometry of this molecule, researchers can measure intramolecular kinetic isotope effects (KIE) and map the exact bifurcation of proton versus deuteron transfer pathways in the gas phase.

This application note provides a comprehensive, self-validating protocol for utilizing Propane-1,1,1,3,3,3-d6, 2-methyl- as a mechanistic probe in CI-MS workflows.

Rationale & Mechanistic Grounding

In standard positive-ion CI-MS using isobutane, the reagent gas is subjected to electron ionization (EI) at 70 eV. The resulting radical cation rapidly decomposes via the loss of a hydrogen radical to form the thermodynamically stable tert-butyl cation ( [C4​H9​]+ ), which then acts as a Brønsted-Lowry acid to protonate the analyte .

When substituting standard isobutane with Propane-1,1,1,3,3,3-d6, 2-methyl- (CAS 74440-45-2), the mechanistic pathway becomes highly specific:

  • Selective Cleavage: The tertiary C–H bond is significantly weaker than the primary C–D bonds. Upon EI, the molecule preferentially loses the tertiary hydrogen radical ( H∙ ).

  • Reagent Ion Formation: This cleavage yields the d6​ -tert-butyl cation, [(CD3​)2​C+−CH3​] , at a nominal m/z of 63.

  • Competitive Transfer: When this reagent ion collides with an analyte ( M ), it can transfer either a proton ( H+ ) from the single CH3​ group or a deuteron ( D+ ) from one of the two CD3​ groups.

Because the reagent ion contains exactly 3 protons and 6 deuterons, the statistical probability of deuteron transfer is twice that of proton transfer. However, due to the primary kinetic isotope effect (KIE), C–H bonds are cleaved faster than C–D bonds during the transfer event. By measuring the ratio of [M+H]+ to [M+D]+ in the resulting mass spectrum, researchers can directly calculate the KIE of the gas-phase reaction, providing deep insights into the transition state of the ion-molecule collision .

Reagent Ion Dynamics

To successfully utilize this protocol, the mass spectrometer must be tuned to monitor the shifted reagent ion population. Table 1 summarizes the mass shifts expected when transitioning from unlabeled isobutane to the d6​ isotopologue.

Table 1: Reagent Ion Profiles for Isobutane Isotopologues in CI-MS

Reagent GasPrimary Reagent IonNominal m/zSecondary Reagent Ions
Isobutane (Unlabeled) [(CH3​)3​C]+ 57m/z 39, 43
Propane-1,1,1,3,3,3-d6, 2-methyl- [(CD3​)2​C+−CH3​] 63 m/z 43, 47 (shifted)
Isobutane- d10​ (Fully labeled) [(CD3​)3​C]+ 66m/z 46, 50 (shifted)

Note: The absence of m/z 57 in the d6​ spectrum is the primary indicator of isotopic purity in the source.

Experimental Protocols

Phase I: Source Conditioning and Reagent Gas Tuning

Causality: Unlike methane CI, where trace water forms H3​O+ and alters the reagent ion population, isobutane CI is remarkably robust against water contamination. Because the proton affinity of isobutene (802.1 kJ/mol) is significantly higher than that of water (691 kJ/mol), any residual H3​O+ rapidly transfers its proton to isobutene, regenerating the tert-butyl cation. However, thermal stabilization of the source remains critical to ensure reproducible ion-molecule collision rates.

  • System Bake-Out: Heat the CI source to 250–300 °C for a minimum of 2 hours under high vacuum to eliminate cold spots and residual background organics.

  • Gas Introduction: Connect the Propane-1,1,1,3,3,3-d6, 2-methyl- cylinder to the CI manifold. Purge the lines 3 times to prevent nitrogen/oxygen isobaric interference.

  • Flow Optimization: Gradually increase the reagent gas flow until the source pressure reaches approximately 1.5×10−4 Torr (or 20–40% flow depending on the instrument architecture).

  • Self-Validating Check (Reagent Purity): Initiate a reagent gas scan (m/z 10–100).

    • Pass Condition: The base peak must be m/z 63. The intensity of m/z 57 must be <1% of the base peak, confirming that no unlabeled isobutane is present and that the tertiary hydrogen was exclusively lost.

Phase II: Analyte Ionization and Isotope Effect Acquisition

Causality: The choice of analyte is critical. The analyte must possess a proton affinity strictly greater than 802.1 kJ/mol. If the analyte PA is lower than isobutene, the dominant mechanism shifts from proton transfer to adduct formation (yielding [M+C4​H3​D6​]+ at m/z M+63 ), which nullifies the KIE measurement.

  • Analyte Infusion: Introduce the target analyte via Gas Chromatography (GC) or direct infusion at a concentration that prevents detector saturation (typically 1–10 ng on-column).

  • Data Acquisition: Acquire spectra in positive CI mode, scanning across the expected [M+H]+ and [M+D]+ mass range with a high sampling rate (e.g., 24 A/D samples) to ensure peak shape fidelity.

  • Self-Validating Check (Adduct Monitoring): Scan for the adduct peak at m/z M+63 . If the adduct peak exceeds 10% of the protonated/deuterated molecular ion base peak, increase the source temperature by 20 °C to thermally dissociate the collision complex.

Data Processing & KIE Determination

To calculate the intramolecular kinetic isotope effect, the raw intensities of the [M+H]+ and [M+D]+ ions must be extracted and corrected for natural isotopic abundances.

Table 2: Diagnostic Product Ions in Analyte Ionization

Transfer MechanismTransferred SpeciesNeutral ByproductAnalyte Product IonStatistical Probability
Proton Transfer ( kH​ ) H+ (CD3​)2​C=CH2​ [M+H]+ 33.3% (3 available H)
Deuteron Transfer ( kD​ ) D+ CD2​=C(CH3​)(CD3​) [M+D]+ 66.7% (6 available D)

Step-by-Step Calculation:

  • Extract Raw Intensities: Record Iobs​(M+H) and Iobs​(M+D) .

  • Isotopic Deconvolution: The observed [M+D]+ peak contains a contribution from the naturally occurring 13C isotope of the [M+H]+ ion. Correct this using the formula:

    Icorr​(M+D)=Iobs​(M+D)−[Iobs​(M+H)×P13C​]

    (Where P13C​ is the theoretical 13C probability based on the analyte's carbon count).

  • KIE Calculation: Because there are twice as many deuterons as protons in the reagent ion, the observed ratio must be normalized by a factor of 2:

    KIE=kD​kH​​=2×(Icorr​(M+D)Iobs​(M+H)​)

Reaction Pathway Visualization

The following diagram illustrates the bifurcated reaction pathway from the initial electron ionization of Propane-1,1,1,3,3,3-d6, 2-methyl- to the competitive transfer of H+ versus D+ to the analyte.

G A Propane-1,1,1,3,3,3-d6, 2-methyl- (CD3)2CHCH3 B Electron Ionization (70 eV) Loss of Tertiary H• A->B C Reagent Ion: d6-tert-butyl cation [(CD3)2C+-CH3] (m/z 63) B->C - H• D Collision Complex with Analyte [M] [(CD3)2C+-CH3 ··· M] C->D + M E Proton (H+) Transfer (k_H pathway) D->E 3 Available H F Deuteron (D+) Transfer (k_D pathway) D->F 6 Available D G [M+H]+ Analyte Ion E->G + (CD3)2C=CH2 H [M+D]+ Analyte Ion F->H + CD2=C(CH3)(CD3)

Caption: CI-MS mechanistic pathway of Propane-1,1,1,3,3,3-d6, 2-methyl- showing competitive H/D transfer.

References

  • Munson, M. S. B., & Field, F. H. (1966). Chemical Ionization Mass Spectrometry. I. General Introduction. Journal of the American Chemical Society. URL:[Link]

  • National Institute of Standards and Technology (2023). Propane-1,1,1,3,3,3-d6, 2-methyl-. NIST Chemistry WebBook, SRD 69. URL:[Link]

  • Wissdorf, C., et al. (2022). Hydrogen Plasma-Based Medium Pressure Chemical Ionization Source for GC-TOFMS. Journal of the American Society for Mass Spectrometry. URL:[Link]

  • Agilent Technologies (2015). 5973A/N Using other reagent gases for CI operation. Agilent Technical Documentation. URL: [Link]

  • Waters Corporation (2023). Common Ionization Methods - Chemical Ionization (CI). Waters Mass Spectrometry Primer. URL: [Link]

  • Jost, R., et al. (1997). Reversible Protonation of Isobutane in Liquid Superacids in Competition with Protolytic Ionization. Journal of the American Chemical Society. URL:[Link]

Method

Preparation of Standard Gas Mixtures with Propane-1,1,1,3,3,3-d6, 2-methyl-: An Application Note and Protocol

Abstract Introduction: The Critical Role of Deuterated Internal Standards In the realm of quantitative analysis, particularly in chromatographic and mass spectrometric techniques, the use of a stable isotope-labeled inte...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Introduction: The Critical Role of Deuterated Internal Standards

In the realm of quantitative analysis, particularly in chromatographic and mass spectrometric techniques, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest levels of accuracy and precision.[1] Deuterated compounds, such as Propane-1,1,1,3,3,3-d6, 2-methyl-, are chemically identical to their non-deuterated counterparts, ensuring they exhibit similar behavior during sample preparation, injection, and chromatographic separation.[2] However, the mass difference imparted by the deuterium atoms allows for their distinct detection by a mass spectrometer.[3]

The addition of a known quantity of a deuterated internal standard to a sample at an early stage of the analytical workflow allows for the correction of variations that can occur during the analytical process, including:

  • Sample Preparation Losses: Any loss of the analyte during extraction, concentration, or derivatization will be mirrored by a proportional loss of the internal standard.

  • Instrumental Variability: Fluctuations in injection volume and detector response are compensated for by referencing the analyte's signal to that of the co-eluting internal standard.[3]

  • Matrix Effects: In complex matrices, the presence of other components can enhance or suppress the ionization of the analyte. As the deuterated internal standard is similarly affected, its use can mitigate these matrix effects.[4][5]

Propane-1,1,1,3,3,3-d6, 2-methyl- is an ideal internal standard for the quantification of isobutane and related C4 hydrocarbons in various applications, including environmental monitoring, petrochemical analysis, and clinical diagnostics.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and potential hazards of the components is paramount for the safe and accurate preparation of gas mixtures.

Physicochemical Properties
PropertyValue (Isobutane)Source
Chemical Formula C₄H₁₀[6]
Molecular Weight 58.12 g/mol [6]
Boiling Point -11.7 °C (11.7 °F; 261.5 K)[7]
Vapor Pressure 304 kPa (3.00 atm) at 20 °C (68 °F)[7]
Density (liquid) 0.551 g/cm³ at 20 °C (68 °F)[7]
Flammability Limits in Air 1.8–8.4% by volume[7]

Note on Deuterated Compound: The molecular weight of Propane-1,1,1,3,3,3-d6, 2-methyl- is approximately 64.16 g/mol . This increase in mass should be accounted for in all gravimetric calculations.

Safety Precautions

A specific Safety Data Sheet (SDS) for Propane-1,1,1,3,3,3-d6, 2-methyl- is not currently available. Therefore, the safety precautions for isobutane, a flammable liquefied gas, must be strictly adhered to.

Hazards:

  • Flammability: Isobutane is extremely flammable and can form explosive mixtures with air.[7]

  • Asphyxiation: In high concentrations, it can displace oxygen and cause rapid suffocation.

  • Frostbite: Contact with the liquid form can cause severe frostbite.

Handling and Storage:

  • Work in a well-ventilated area, preferably in a fume hood designed for flammable gases.

  • Keep away from all sources of ignition, including heat, sparks, and open flames.

  • Use only non-sparking tools and equipment.

  • Store cylinders upright in a cool, dry, well-ventilated area away from incompatible materials.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, cryogenic gloves when handling the liquid, and flame-retardant lab coats.

Preparation of Standard Gas Mixtures: Protocols

The choice of preparation method depends on the desired concentration of the final mixture, the required accuracy, and the available equipment. The gravimetric method is the most accurate and is traceable to the SI unit of mass.[8]

Gravimetric Preparation (Primary Method, based on ISO 6142-1)

The gravimetric method involves the precise weighing of each component as it is added to a cylinder. This method is ideal for preparing primary standards with low uncertainty.[9][10]

Equipment:

  • High-precision balance with a weighing capacity and resolution appropriate for the mass of the cylinder and the added components.

  • High-pressure gas cylinders with appropriate pressure ratings and material compatibility.

  • Gas handling manifold constructed from stainless steel, equipped with high-purity regulators, valves, and pressure transducers.

  • Vacuum pump capable of evacuating the cylinder and manifold to a high vacuum.

  • Source of high-purity Propane-1,1,1,3,3,3-d6, 2-methyl- and diluent gas (e.g., nitrogen, helium, or synthetic air).

Protocol:

  • Cylinder Preparation:

    • Select a cylinder that is clean, dry, and free of contaminants. The cylinder material should be inert to the gas mixture components.

    • Evacuate the cylinder to a pressure of < 0.1 Pa.

    • Weigh the evacuated cylinder on the calibrated balance. Record this as the tare weight.

  • Addition of Propane-1,1,1,3,3,3-d6, 2-methyl-:

    • Connect the cylinder containing Propane-1,1,1,3,3,3-d6, 2-methyl- to the gas handling manifold.

    • Carefully introduce a small amount of the deuterated compound into the evacuated cylinder. The amount added will depend on the target concentration.

    • Close the cylinder valve and disconnect it from the manifold.

    • Allow the cylinder to reach thermal equilibrium with the surroundings.

    • Weigh the cylinder and record the mass. The difference between this mass and the tare weight is the mass of the added deuterated compound.

  • Addition of Diluent Gas:

    • Connect the cylinder to the diluent gas source via the manifold.

    • Slowly add the diluent gas to the cylinder until the desired final pressure is reached.

    • Close the cylinder valve and disconnect it from the manifold.

    • Allow the cylinder to reach thermal equilibrium.

    • Weigh the cylinder and record the final mass. The difference between this mass and the previous mass is the mass of the added diluent gas.

  • Homogenization:

    • To ensure a homogeneous mixture, roll the cylinder on a roller for a period of at least 24 hours.[8] Alternatively, allow the cylinder to stand for a minimum of one week to allow for diffusion mixing.[8]

Workflow for Gravimetric Preparation:

Caption: Gravimetric preparation workflow.

Volumetric Preparation (Secondary Method, based on ISO 6144)

The static volumetric method involves the transfer of a known volume of the minor component into a vessel of known volume, followed by pressurization with the diluent gas. This method is generally less accurate than the gravimetric method but can be suitable for preparing mixtures at lower concentrations.[11][12]

Equipment:

  • Gas-tight syringe or a calibrated sample loop.

  • A mixing vessel of a precisely known volume.

  • Pressure and temperature sensors.

  • Vacuum pump.

  • Sources of high-purity Propane-1,1,1,3,3,3-d6, 2-methyl- and diluent gas.

Protocol:

  • Vessel Preparation:

    • Evacuate the mixing vessel to a known low pressure.

    • Record the initial pressure and temperature.

  • Component Addition:

    • Inject a known volume of Propane-1,1,1,3,3,3-d6, 2-methyl- into the mixing vessel using a gas-tight syringe or sample loop.

    • Allow the pressure to stabilize and record the new pressure and temperature.

  • Dilution:

    • Add the diluent gas to the mixing vessel to the desired final pressure.

    • Record the final pressure and temperature.

  • Homogenization:

    • Allow sufficient time for the gases to mix via diffusion.

Workflow for Volumetric Preparation:

Caption: Volumetric preparation workflow.

Validation and Application

Validation of the Gas Mixture

Once prepared, the concentration of the gas mixture should be analytically verified. This is typically done using gas chromatography with an appropriate detector, such as a flame ionization detector (FID) or a mass spectrometer (MS). The validation should be performed in accordance with ISO 6143.[13]

Key Validation Steps:

  • Calibration: The analytical instrument should be calibrated using a set of primary standard mixtures with known concentrations that bracket the expected concentration of the prepared mixture.

  • Analysis: The prepared gas mixture is analyzed multiple times to determine its concentration relative to the calibration standards.

  • Uncertainty Calculation: The total uncertainty of the prepared standard is calculated by considering the uncertainties from the preparation process (weighing, purity of raw materials) and the analytical verification.

Application as an Internal Standard in GC-MS

The primary application of a standard gas mixture of Propane-1,1,1,3,3,3-d6, 2-methyl- is as an internal standard for the quantification of isobutane.

General Protocol for GC-MS Analysis:

  • Sample Collection: Collect the sample containing the target analyte (isobutane) in a suitable container, such as a Tedlar bag or a Summa canister.

  • Internal Standard Addition: A known volume or mass of the Propane-1,1,1,3,3,3-d6, 2-methyl- standard gas mixture is added to the sample.

  • GC-MS Analysis: An aliquot of the sample containing the analyte and the internal standard is injected into the GC-MS system.

    • The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase.

    • The mass spectrometer detects and quantifies the analyte and the internal standard based on their unique mass-to-charge ratios.

  • Quantification: The concentration of the analyte is determined by comparing the ratio of the analyte's peak area to the internal standard's peak area against a calibration curve.

Logical Relationship in Quantitative Analysis:

Quantitative_Analysis Sample Unknown Sample (contains Isobutane) Spiked_Sample Sample + Internal Standard Sample->Spiked_Sample IS Standard Gas Mixture (Propane-d6, 2-methyl-) IS->Spiked_Sample GC_MS GC-MS Analysis Spiked_Sample->GC_MS Data Peak Area Ratios (Analyte / IS) GC_MS->Data Result Concentration of Isobutane Data->Result Calibration_Curve Calibration Curve Calibration_Curve->Result

Caption: Quantitative analysis workflow.

Conclusion

The preparation of accurate and reliable standard gas mixtures of Propane-1,1,1,3,3,3-d6, 2-methyl- is essential for its use as an internal standard in high-precision quantitative analysis. The gravimetric method, as outlined in ISO 6142-1, is the preferred method for producing primary standards with low uncertainty. While the lack of specific physical and safety data for this particular deuterated compound necessitates the use of data from its non-deuterated analogue, isobutane, the protocols described in this guide provide a robust framework for its safe and accurate preparation. The use of such a standard, when properly prepared and validated, will significantly enhance the quality and reliability of analytical data in a wide range of scientific and industrial applications.

References

  • EN ISO 6142-1:2015 - Gravimetric Method for Calibration Gas Mixtures - iTeh Standards. (n.d.). Retrieved from [Link]

  • ISO 6144:2003 - Gas analysis — Preparation of calibration gas mixtures — Static volumetric method. (2003). International Organization for Standardization. Retrieved from [Link]

  • Unrine, J. M., et al. (2012). Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. International Journal of Environmental Research and Public Health, 9(11), 4033–4055.
  • ISO 6144:1981 - Gas analysis — Preparation of calibration gas mixtures — Static volumetric methods. (1981).
  • EN ISO 6144:2006 - Gas analysis - Preparation of calibration gas mixtures - Static volumetric method (ISO 6144:2003). (2006). iTeh Standards. Retrieved from [Link]

  • Unrine, J. M., et al. (2012). Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. PubMed.
  • ISO 6142-1:2015 - Gas analysis — Preparation of calibration gas mixtures — Part 1: Gravimetric method for Class I mixtures. (2015). Scribd. Retrieved from [Link]

  • EVS-EN ISO 6144:2006 - Gas analysis - Preparation of calibration gas mixtures - Static volumetric method (ISO 6144:2003). (2006).
  • Kios, R., Majchrzycka, A., & Olszanski, R. (1997). Preparation of the compressed gas mixtures. Marine Technology II, 24.
  • NOAA. (2019). Technical Procedure: Preparation of Primary Standards by Gravimetric Methods.
  • EN ISO 6143:2025 - Gas analysis - Comparison methods for determining and checking the composition of calibration gas mixtures (ISO 6143:2025). (2025). iTeh Standards.
  • Ochei, O. E., & Obe, A. O. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
  • Scion Instruments. (2023, August 10). Internal Standards - What Are They?
  • ISO 6142-1:2015(E) - Gas analysis — Preparation of calibration gas mixtures — Part 1: Gravimetric method for Class I mixtures. (2015).
  • LGC Standards. (n.d.). 2-Methyl-d3-propane-1,1,1,3,3,3-d6 (gas).
  • NextSDS. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (2025, October 16). (PDF) Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment.
  • ResolveMass Laboratories Inc. (n.d.). 2-Amino-2-methyl-d3-propane-1,1,1,3,3,3-d6 | CAS 6045-08-5.
  • Shehata, A., AlAskar, A., AlYami, N., & AlOwaysi, A. (2023). Certification of a Multicomponent Reference Material from Natural Gas Mixture by Gravimetry and Dual GC-FID/TCD System. Green and Sustainable Chemistry, 13, 269-290.
  • ISO/FDIS 6143:2025(en) - Gas analysis — Comparison methods for determining and checking the composition of calibration gas mixtures. (2025). iTeh Standards.
  • Le-Bert, V., et al. (2011). Calibration and uncertainty assessment for certified reference gas mixtures. Analytical and Bioanalytical Chemistry, 399(1), 489–500.
  • NS-EN ISO 6143:2025 - Gas analysis - Comparison methods for determining and checking the composition of calibration gas mixtures (ISO 6143:2025). (2025). Standard Norge.
  • Bluecrystal Chem-union. (n.d.). Propane-1,1,1,3,3,3-d6,2-chloro-2-(methyl-d3)- (6CI,8CI,9CI) CAS NO.918-20-7.
  • MilliporeSigma. (n.d.). Propane-1,1,1,3,3,3-d 6.
  • CDN Isotopes. (n.d.). 2-Amino-2-methyl-d3-propane-1,1,1,3,3,3-d6.
  • Santa Cruz Biotechnology. (n.d.). Propane-1,1,1,3,3,3-d6 | CAS 2875-96-9.
  • CoolProp. (n.d.). IsoButane.
  • Chen, S. S., Wilhoit, R. C., & Zwolinski, B. J. (1975). Ideal gas thermodynamic properties and isomerization of n‐butane and isobutane.
  • Santa Cruz Biotechnology. (n.d.). Propane-1,1,1,3,3,3-d6 | CAS 2875-96-9.
  • Takeya, S., et al. (2012).
  • Chen, S. S., Wilhoit, R. C., & Zwolinski, B. J. (1975). Ideals gas thermodynamic properties and isomerization of n‐butane and isobutane. Semantic Scholar.
  • Cole-Parmer. (2006, May 3). Material Safety Data Sheet - 2-Methyl-2-propyl-1,3-propanediol.
  • NextSDS. (n.d.). 2-(Methyl-d3)-2-propan-1,1,1,3,3,3-d6-ol-2-13C.
  • LGC Standards. (2026, March 17). Certificate of Analysis - 2-Methyl-d3-2-propyl-1,3-propanediol.
  • LGC Standards. (n.d.). 2-Amino-2-methyl-d3-propane-1,1,1,3,3,3-d6.
  • Buecker, D., & Wagner, W. (2006). Reference Equations of State for the Thermodynamic Properties of Fluid Phase n-Butane and Isobutane.
  • BenchChem. (n.d.). A Technical Guide to Deuterated Internal Standards in Mass Spectrometry.

Sources

Application

Application Notes &amp; Protocols: Probing Reaction Mechanisms with the Kinetic Isotope Effect Using 2-Methylpropane-1,1,1,3,3,3-d6

Abstract The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating the mechanisms of chemical and enzymatic reactions, offering profound insights into transition state structures and rate-determining steps.[1][...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating the mechanisms of chemical and enzymatic reactions, offering profound insights into transition state structures and rate-determining steps.[1][2] This is particularly valuable in drug development, where understanding metabolic pathways is crucial for optimizing pharmacokinetic profiles.[3][4] This guide provides a detailed framework for designing and executing KIE experiments using a specific, strategically labeled substrate: 2-methylpropane-1,1,1,3,3,3-d6 (CD₃-CH(CH₃)-CD₃). We will explore the theoretical underpinnings, provide detailed protocols for in vitro enzymatic assays, and outline the analytical methodologies required for precise KIE determination.

The Principle of the Deuterium Kinetic Isotope Effect

The KIE is the change in the rate of a reaction when an atom in a reactant is substituted with one of its heavier isotopes.[5] The deuterium KIE (²H or D) is most pronounced for reactions involving the cleavage of a carbon-hydrogen (C-H) bond. This effect stems from the fundamental principles of molecular vibrations and zero-point energy (ZPE).

  • Zero-Point Energy (ZPE): Due to its greater mass, a deuterium atom forms a stronger covalent bond with carbon than a protium (¹H) atom.[4] This results in the C-D bond having a lower ground-state vibrational energy, or ZPE, compared to a C-H bond.

  • Activation Energy: Consequently, more energy is required to break a C-D bond than a C-H bond. If this bond cleavage occurs during the rate-determining step of a reaction, the reaction will proceed more slowly for the deuterated molecule.[6]

  • Quantifying the KIE: The KIE is expressed as the ratio of the rate constant for the light isotopologue (kH) to that of the heavy isotopologue (kD).

    KIE = kH / kD

A "normal" primary KIE, where kH/kD is significantly greater than 1 (typically 2-7 for deuterium), provides strong evidence that the C-H bond is being broken in the rate-determining step.[7]

Why 2-Methylpropane-1,1,1,3,3,3-d6?

The choice of 2-methylpropane-1,1,1,3,3,3-d6 as a substrate is strategic. This molecule, an isotopologue of isobutane, contains three distinct types of C-H bonds available for reaction (e.g., oxidation):

  • Tertiary C-H bond: At the C2 position.

  • Primary C-H bonds: On the unlabeled C2-methyl group.

  • Primary C-D bonds: On the two terminal deuterated methyl groups.

This structure allows for the investigation of both intermolecular KIE (by competing it with unlabeled isobutane) and intramolecular KIE (by analyzing the distribution of products from the deuterated molecule itself), providing a rich dataset for mechanistic interpretation.

Figure 1: Potential energy diagram illustrating the origin of the primary kinetic isotope effect.

Experimental Design: The Competitive Method

For measuring KIEs, the internal competition method is highly precise and avoids many systematic errors.[8][9] In this approach, a mixture of the deuterated and non-deuterated substrates is subjected to the reaction conditions simultaneously. The relative amounts of the remaining substrates or the formed products are then measured over time.

Advantages of the Competitive Method:
  • High Precision: Both reactions occur in the same vial, eliminating variations in temperature, concentration, and reaction time between samples.

  • Efficiency: Reduces the number of individual experiments required.

  • Error Reduction: Minimizes errors from pipetting and sample handling, as the ratio of the two species is the primary measurement.[10]

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep Prepare Equimolar Mixture: - 2-methylpropane - 2-methylpropane-d6 Start Initiate Reaction (Add enzyme to substrate mix) Prep->Start Enzyme Prepare Enzyme System (e.g., Liver Microsomes + Cofactors) Enzyme->Start Incubate Incubate at 37°C Start->Incubate Quench Quench Aliquots at Timed Intervals Incubate->Quench Extract Extract Analytes (e.g., SPE or LLE) Quench->Extract GCMS GC-MS Analysis (Quantify Substrates & Products) Extract->GCMS Calculate Calculate KIE GCMS->Calculate

Figure 2: General workflow for a competitive KIE experiment using an enzymatic system.

Protocol: In Vitro KIE Measurement with Cytochrome P450

This protocol describes a competitive KIE experiment to study the cytochrome P450 (CYP)-mediated oxidation of 2-methylpropane. CYPs are a major class of enzymes involved in drug metabolism, and C-H bond cleavage is a common rate-limiting step in their catalytic cycle.[11]

Materials and Reagents
ReagentRecommended Source/PurityPurpose
2-Methylpropane (Isobutane)>99% Purity GasUnlabeled (light) substrate
2-Methylpropane-1,1,1,3,3,3-d6>98 atom % DLabeled (heavy) substrate
Pooled Human Liver Microsomes (HLM)Reputable Bio-supplierSource of CYP enzymes
NADPH Regenerating System (e.g., NADP+, G6P, G6PDH)Enzyme-gradeCofactor system to sustain CYP activity
Potassium Phosphate Buffer (100 mM, pH 7.4)Molecular Biology GradeMaintain physiological pH
Acetonitrile (ACN) with Internal StandardLC-MS GradeQuenching agent and vehicle for analytical internal standard
Internal Standard (e.g., deuterated toluene)>99% PurityFor analytical quantification
Step-by-Step Methodology

Causality Note: This protocol uses a headspace sampling method, which is ideal for volatile substrates like isobutane. The reaction is run in sealed vials to prevent the loss of the gaseous substrate.

  • Substrate Preparation:

    • Prepare a saturated aqueous solution of both 2-methylpropane and 2-methylpropane-d6 by bubbling each gas through ice-cold phosphate buffer for 20 minutes.

    • Combine these solutions in a 1:1 (v/v) ratio to create an approximately equimolar stock solution. The exact ratio will be determined at T=0.

  • Reaction Setup:

    • In 2 mL glass autosampler vials, add 480 µL of 100 mM potassium phosphate buffer (pH 7.4).

    • Add 10 µL of the pooled human liver microsomes (final concentration ~0.5 mg/mL). Rationale: This concentration provides sufficient enzymatic activity without being cost-prohibitive.

    • Add 10 µL of the NADPH regenerating system.

    • Seal the vials immediately with crimp caps containing PTFE/silicone septa.

  • Pre-incubation and Reaction Initiation (T=0):

    • Pre-incubate the sealed vials at 37°C for 5 minutes to equilibrate the temperature.

    • Initiate the reaction by injecting 50 µL of the combined substrate stock solution through the septum into each vial.

    • Immediately vortex each vial for 5 seconds.

    • Take the first time point (T=0) by immediately quenching one vial. To do this, add 500 µL of ice-cold acetonitrile containing the internal standard. This stops the enzymatic reaction and precipitates the protein. Rationale: The T=0 sample is crucial for determining the initial, precise ratio of the two isotopologues before any enzymatic conversion occurs.

  • Incubation and Time Points:

    • Place the remaining vials in a shaking water bath at 37°C.

    • At subsequent time points (e.g., 2, 5, 10, 20, 40 minutes), remove a vial and quench it as described in step 3. The choice of time points should aim to achieve up to ~50-70% conversion of the substrate that reacts faster.

  • Sample Preparation for Analysis:

    • After quenching, vortex the vials vigorously for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated microsomal protein.

    • Transfer the supernatant to a clean autosampler vial for GC-MS analysis.

Analytical Method: GC-MS for Substrate Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal analytical technique for this application due to the volatility of the substrates and their expected metabolites (e.g., tert-butanol).

Instrumentation and Parameters
ParameterRecommended SettingRationale
GC Column Low-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)Provides good separation for small, volatile, non-polar compounds.
Injection Mode Headspace or SplitlessHeadspace is ideal for gaseous analytes. Splitless is suitable for direct liquid injection of the supernatant.
Oven Program Start at 40°C (hold 2 min), ramp to 200°C at 15°C/minProvides separation of the substrate from the solvent and potential metabolites.
MS Mode Electron Ionization (EI) at 70 eVStandard ionization method, produces repeatable fragmentation patterns.
Data Acquisition Selected Ion Monitoring (SIM)Increases sensitivity and selectivity for the target analytes.
Selected Ion Monitoring (SIM) Ions
CompoundMolecular Weight ( g/mol )Characteristic Ions (m/z) to Monitor
2-Methylpropane (light)58.1243 (fragment, [C₃H₇]⁺, most abundant), 58 (molecular ion, M⁺)
2-Methylpropane-d6 (heavy)64.1648 (fragment, [C₃H₁D₆]⁺), 64 (M⁺)
Internal Standard (Toluene-d8)100.1998 (fragment, [C₇D₇]⁺), 100 (M⁺)

Data Analysis and KIE Calculation

The KIE is determined by tracking the change in the ratio of the heavy to light substrate over the course of the reaction.

  • Calculate Response Ratios: For each time point, determine the ratio of the peak area of the light substrate to its internal standard (AreaH / AreaIS) and the heavy substrate to its internal standard (AreaD / AreaIS).

  • Determine Initial Ratio (R₀): Use the data from the T=0 sample to find the initial ratio of the heavy and light substrates: R₀ = (AreaD / AreaIS)₀ / (AreaH / AreaIS)₀

  • Determine Ratio at Time t (Rₜ): For each subsequent time point 't': Rₜ = (AreaD / AreaIS)ₜ / (AreaH / AreaIS)ₜ

  • Calculate Fractional Conversion (f): The fractional conversion of the more reactive (light) substrate at time 't' is calculated as: f = 1 - [(AreaH / AreaIS)ₜ / (AreaH / AreaIS)₀]

  • Calculate the KIE: The KIE on the Vmax/Km parameter can be calculated using the following equation, which is valid for competitive experiments:[8][12]

    KIE = log(1 - f) / log(1 - (f / R₀) * Rₜ)

    Alternatively, a simpler graphical method can be used by plotting ln([D]t/[D]₀) versus ln([H]t/[H]₀). The slope of the resulting line is equal to 1/KIE.

Interpreting the Results
Observed KIE ValueInterpretation
KIE ≈ 1 C-H bond cleavage is not involved in the rate-determining step. Another step, such as substrate binding or product release, is the slowest step in the reaction cycle.
1 < KIE < 2 A small primary KIE may indicate that C-H bond breaking is only partially rate-limiting, or it could suggest an asymmetrical transition state.[12]
KIE > 2 A large, "normal" primary KIE is strong evidence that C-H bond cleavage is the primary rate-determining step of the reaction.[4][12] This is a classic indicator of a specific metabolic pathway being sensitive to deuteration.
KIE < 1 An "inverse" KIE is less common for C-H cleavage but can occur. It often points to a secondary KIE, where the hybridization of the carbon atom changes (e.g., from sp³ to sp²) in the transition state, or other complex mechanistic features.[13]

Conclusion

The use of strategically deuterated molecules like 2-methylpropane-1,1,1,3,3,3-d6 provides a robust method for probing the mechanisms of chemical and enzymatic reactions. By following the detailed protocols for competitive experiments and employing precise analytical techniques such as GC-MS, researchers can obtain reliable KIE values. These values are not merely numbers; they are critical pieces of evidence that help to construct a detailed picture of the reaction's transition state, identify rate-limiting steps, and predict the metabolic fate of molecules. For drug development professionals, this information is invaluable for designing compounds with improved metabolic stability and pharmacokinetic properties.[14]

References

  • Isotopic Effects In Chemical Reactions. (n.d.). EBSCO. Retrieved from [Link]

  • Guengerich, F. P. (2007). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Molecular Biology, 380, 119–130. Retrieved from [Link]

  • Harbeson, S. L., & Tung, R. D. (2011). The kinetic isotope effect in the search for deuterated drugs. Drug Discovery Today: Technologies, 8(1), e3-e8. Retrieved from [Link]

  • Isotope Effects in Chemical Reactions. (2025, March 26). Chemistry LibreTexts. Retrieved from [Link]

  • Bolleddula, J., & Yost, G. S. (2012). Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. Drug Metabolism and Disposition, 40(6), 1118–1126. Retrieved from [Link]

  • Knowles, R. (2005, September 14). Kinetic Isotope Effects in Organic Chemistry. MacMillan Group Meeting. Retrieved from [Link]

  • Pan, P., & Wu, X. (2013). Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. Molecules, 18(8), 9278–9299. Retrieved from [Link]

  • Harris, M. E., & Anderson, V. E. (2010). Heavy Atom Labeled Nucleotides for Measurement of Kinetic Isotope Effects. Molecules, 15(3), 1830–1846. Retrieved from [Link]

  • Gant, T. G. (2014). The kinetic isotope effect in the search for deuterated drugs. Journal of Medicinal Chemistry, 57(9), 3595-3611. Retrieved from [Link]

  • Fisher, H. F. (2013). The Application of Transient-State Kinetic Isotope Effects to the Resolution of Mechanisms of Enzyme-Catalyzed Reactions. International Journal of Molecular Sciences, 14(7), 14389–14410. Retrieved from [Link]

  • Zielinski, M., & Kanska, M. (1985). Relative kinetic isotope effects of heavy atoms. The Journal of Chemical Physics, 82(8), 3465–3469. Retrieved from [Link]

  • E-mail, D. M. (2013). Measuring Kinetic Isotope Effects in Enzyme Reactions Using Time-Resolved Electrospray Mass Spectrometry. Analytical Chemistry, 85(7), 3466–3470. Retrieved from [Link]

  • Mahmoud, A. R. (2025, October 27). Kinetic Isotope Effects in Organic and Biological Reactions. ResearchGate. Retrieved from [Link]

  • Kinetic isotope effect. (n.d.). Wikipedia. Retrieved from [Link]

  • Rudolph, J., & Anderson, R. S. (2003). Method for Measuring Carbon Kinetic Isotope Effects of Gas-Phase Reactions of Light Hydrocarbons with the Hydroxyl Radical. Analytical Chemistry, 75(17), 4676–4685. Retrieved from [Link]

  • Geva, E., & Jang, S. (2006). Analysis of kinetic isotope effects for nonadiabatic reactions. The Journal of Chemical Physics, 125(8), 084501. Retrieved from [Link]

  • Campbell, C. T., & Arnadottir, N. S. (2020). Kinetic Isotope Effects: Interpretation and Prediction Using Degrees of Rate Control. Journal of the American Chemical Society, 142(11), 5031–5043. Retrieved from [Link]

  • Campbell, C. T., & Arnadottir, N. S. (2020). Kinetic Isotope Effects: Interpretation and Prediction Using Degrees of Rate Control. OSTI.GOV. Retrieved from [Link]

  • Benson, S. W., & Golden, D. M. (1970). Kinetic Isotope Effects in the Pyrolysis of Cyclopropane and Cyclobutane. The Journal of Chemical Physics, 53(12), 4717–4724. Retrieved from [Link]

  • Isotope Effects Kinetic Isotope Effects (K.I.E.): the rate of a reaction changes with an isotopic substitution. (n.d.). University of Rochester. Retrieved from [Link]

  • Pan, P., & Wu, X. (2013). Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. Molecules. Retrieved from [Link]

  • Benson, S. W. (1970). Kinetic Isotope Effects in the Pyrolysis of Cyclopropane and Cyclobutane. California Institute of Technology. Retrieved from [Link]

  • Słomińska, M., & Jancso, G. (2021). Isotope Effects on the Vaporization of Organic Compounds from an Aqueous Solution–Insight from Experiment and Computations. ACS Earth and Space Chemistry, 6(1), 115–125. Retrieved from [Link]

  • [1.1.1]Propellane. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Propane-1,1,1,3,3,3-d6, 2-methyl-. (n.d.). NextSDS. Retrieved from [Link]

  • Li, X. (2011). Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms. Organometallics, 30(10), 2699–2724. Retrieved from [Link]

  • Glad, S. S., & Jensen, F. (1997). Kinetic isotope effects for gas phase SN2 methyl transfer: a computational study of anionic and cationic identity reactions. Journal of the Chemical Society, Perkin Transactions 2, (5), 871–877. Retrieved from [Link]

  • Ando, T., & Yamataka, H. (1981). A Novel Method for Determining Carbon-13 Kinetic Isotope Effects from Isotope Ratio of Whole Molecules. Chemistry Letters, 10(12), 1717–1720. Retrieved from [Link]

  • Barbucci, R., & Barone, V. (1994). Synthesis and crystal structure of propane-1,2,3-triamine trihydrochloride monohydrate. Reactions of propane-1,2,3-triamine with hydrogen ion. Thermodynamic functions and molecular mechanics calculations. Journal of the Chemical Society, Perkin Transactions 2, (9), 1973–1978. Retrieved from [Link]

  • Iannone, R. (2009). 12C/13C kinetic isotope effects of the gas-phase reactions of isoprene, methacrolein, and methyl vinyl ketone with OH radicals. YorkSpace. Retrieved from [Link]

  • Hu, W.-P., & Truhlar, D. G. (2013). Theoretical Analysis on the Kinetic Isotope Effects of Bimolecular Nucleophilic Substitution (SN2) Reactions and Their Temperature Dependence. Molecules, 18(4), 4645–4666. Retrieved from [Link]

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Method

Probing Reaction Mechanisms with Propane-1,1,1,3,3,3-d6, 2-methyl-: A Guide for Mechanistic Organic Chemistry

Abstract Isotopically labeled compounds are indispensable tools in the arsenal of the mechanistic organic chemist, providing profound insights into reaction pathways that are otherwise invisible.[1][2][3][4] Propane-1,1,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Isotopically labeled compounds are indispensable tools in the arsenal of the mechanistic organic chemist, providing profound insights into reaction pathways that are otherwise invisible.[1][2][3][4] Propane-1,1,1,3,3,3-d6, 2-methyl-, a deuterated isotopologue of isobutane, offers a specific and powerful probe for studying reactions involving C-H bond activation, radical intermediates, and enzymatic processes. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical underpinnings and practical applications of this valuable compound. We delve into the principles of the kinetic isotope effect (KIE), present detailed protocols for its application in a model reaction, and offer expert insights into experimental design and data interpretation.

Introduction: The Power of Isotopic Labeling

In the intricate dance of chemical reactions, understanding the precise sequence of bond-breaking and bond-forming events is paramount. Deuterium-labeled compounds, such as Propane-1,1,1,3,3,3-d6, 2-methyl-, serve as molecular detectives.[1][3] By replacing hydrogen atoms with their heavier isotope, deuterium, we can track the fate of specific atoms and, more importantly, measure the energetic differences between the cleavage of a C-H bond versus a C-D bond. This phenomenon, known as the Kinetic Isotope Effect (KIE) , is a cornerstone of mechanistic investigation.[5][6]

Propane-1,1,1,3,3,3-d6, 2-methyl- is particularly useful for studying reactions at the tertiary carbon of isobutane. The deuteration of the methyl groups allows for a direct comparison of the reactivity of the tertiary C-H bond versus the primary C-D bonds.

Fundamental Principles: The Kinetic Isotope Effect (KIE)

The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[5][6] It is expressed as the ratio of the rate constant of the reaction with the light isotope (kH) to the rate constant of the reaction with the heavy isotope (kD).

kH / kD = KIE

The origin of the KIE lies in the difference in the zero-point vibrational energies of C-H and C-D bonds. Due to its greater mass, deuterium forms a stronger bond with carbon, resulting in a lower zero-point energy. Consequently, more energy is required to break a C-D bond than a C-H bond, leading to a slower reaction rate.

Types of Kinetic Isotope Effects:
  • Primary KIE (PKIE): A significant KIE (typically > 2) is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction.[7]

  • Secondary KIE (SKIE): A smaller KIE (typically 0.7-1.5) is observed when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step.[5][6]

The magnitude of the KIE can provide crucial information about the transition state of a reaction.

Caption: Energy profile for C-H vs. C-D bond cleavage.

Applications in Mechanistic Elucidation

Propane-1,1,1,3,3,3-d6, 2-methyl- is an ideal substrate for investigating a variety of reaction mechanisms.

C-H Bond Activation Studies

The selective activation of C-H bonds is a significant goal in organic synthesis.[8][9] Isobutane, with its tertiary C-H bond, is a common model substrate.[10][11][12] By using Propane-1,1,1,3,3,3-d6, 2-methyl-, researchers can determine whether the tertiary C-H bond is preferentially cleaved over the primary C-D bonds. A large KIE would indicate that C-H bond cleavage is the rate-determining step.

Radical Reactions

Radical halogenation of alkanes is a classic example of a reaction that proceeds through a radical chain mechanism.[13][14][15] The selectivity of these reactions is governed by the stability of the radical intermediate.[16][17][18] The tertiary radical formed from isobutane is more stable than the primary radical.

In the radical bromination of isobutane, for example, the abstraction of the tertiary hydrogen is the rate-limiting step.[13] Using Propane-1,1,1,3,3,3-d6, 2-methyl- would allow for the measurement of a primary KIE for this hydrogen abstraction step, confirming its role in the reaction mechanism.

Carbocation Rearrangements

While isobutane itself is less prone to rearrangements, its derivatives can be. In reactions that proceed through carbocation intermediates, the possibility of hydride or alkyl shifts is always a consideration. Isotopic labeling can help to trace the movement of atoms during these rearrangements.

Enzymatic Reactions

Many enzymes catalyze reactions involving C-H bond cleavage. KIE studies are a powerful tool for elucidating enzymatic mechanisms. Propane-1,1,1,3,3,3-d6, 2-methyl- could be used as a substrate for enzymes that metabolize alkanes, such as cytochrome P450s, to determine the mechanism of hydroxylation.

Experimental Protocols

Here, we provide a detailed protocol for a representative experiment: determining the KIE for the radical bromination of isobutane.

Materials and Equipment
  • Propane-1,1,1,3,3,3-d6, 2-methyl-

  • Isobutane (for control experiment)

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or benzoyl peroxide (radical initiator)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Schlenk line or other inert atmosphere setup

  • UV lamp (optional, for photo-initiation)

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Nuclear magnetic resonance (NMR) spectrometer

Experimental Workflow

Caption: Workflow for a KIE experiment.

Detailed Protocol
  • Reaction Setup:

    • Set up two identical reaction vessels equipped with condensers and gas inlets under an inert atmosphere (e.g., argon or nitrogen).

    • In one vessel, place a solution of NBS (1.0 eq) and AIBN (0.05 eq) in CCl₄.

    • In the second vessel, prepare an identical solution.

    • Degas both solutions by bubbling argon through them for 15-20 minutes.

  • Introduction of Substrates:

    • To the first vessel, introduce a known amount of isobutane gas (e.g., by bubbling a slow stream for a set amount of time or by using a gas-tight syringe).

    • To the second vessel, introduce the same molar amount of Propane-1,1,1,3,3,3-d6, 2-methyl- gas.

  • Reaction Initiation and Monitoring:

    • Heat both reaction mixtures to reflux (or irradiate with a UV lamp) to initiate the reaction.

    • Monitor the progress of the reactions by taking small aliquots at regular intervals and analyzing them by GC to measure the consumption of the starting material and the formation of the product (2-bromo-2-methylpropane).

  • Workup and Analysis:

    • Once the reactions have reached a desired level of conversion (e.g., 20-30%), quench them by cooling to room temperature and washing with an aqueous solution of sodium thiosulfate to remove any remaining bromine.

    • Dry the organic layers over anhydrous magnesium sulfate, filter, and analyze the product mixtures by GC-MS. The mass spectrometer will allow for the clear differentiation between the deuterated and non-deuterated products.

  • KIE Calculation:

    • The KIE can be determined by comparing the rates of the two parallel reactions or by running a competition experiment where both isobutane and Propane-1,1,1,3,3,3-d6, 2-methyl- are present in the same reaction vessel.

    • For parallel reactions, plot the concentration of the product versus time for both reactions. The ratio of the initial rates will give the KIE.

    • For a competition experiment, the KIE can be calculated from the ratio of the products at low conversion using the following equation:

      KIE = [Product-H] / [Product-D] * [Starting Material-D] / [Starting Material-H]

Data Presentation
ExperimentSubstrateInitial Rate (M/s)KIE (kH/kD)
1Isobutaner_Hr_H / r_D
2Propane-1,1,1,3,3,3-d6, 2-methyl-r_D

Troubleshooting and Considerations

  • Isotopic Purity: Ensure the high isotopic purity of Propane-1,1,1,3,3,3-d6, 2-methyl- to obtain accurate KIE measurements.

  • Radical Initiator: The choice and concentration of the radical initiator can affect the reaction rate and selectivity.

  • Solvent Effects: The solvent can influence the stability of the transition state and thus the magnitude of the KIE.

  • Temperature Control: Maintain a constant and uniform temperature for both reactions to ensure a valid comparison of rates.

  • Side Reactions: Be aware of potential side reactions, such as over-halogenation, and take steps to minimize them (e.g., by using an excess of the alkane).

Conclusion

Propane-1,1,1,3,3,3-d6, 2-methyl- is a powerful tool for the elucidation of reaction mechanisms in organic chemistry. Through the careful application of kinetic isotope effect studies, researchers can gain deep insights into the nature of transition states and the sequence of bond-breaking and bond-forming events. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this valuable isotopic tracer in your own research endeavors.

References

  • Reactions of Alkanes: Radical Chain Halogenation. (n.d.). Retrieved from University of Missouri Department of Chemistry.
  • Schreiner, P. R., Lauenstein, O., Kolomitsyn, I. V., Nadi, S., & Fokin, A. A. (2000). Kinetic isotope effects for the C-H activation step in phase-transfer halogenations of alkanes. Organic Letters, 2(15), 2201–2204.
  • Alkanes, Radical halogenation. (n.d.).
  • Selectivity in Radical Halogenation with Practice Problems. (n.d.).
  • Regioselectivity of radical halogenation of alkanes. (2019, January 22). [Video]. YouTube.
  • Deuteration. (n.d.).
  • Radical Halogenation of Alkanes. (n.d.).
  • In the radical halogenation of isobutane, what is the major product? (n.d.).
  • Jones, W. D. (2003). Isotope Effects in C−H Bond Activation Reactions by Transition Metals. Accounts of Chemical Research, 36(2), 140–146.
  • Alkane Reactivity. (n.d.).
  • Free-radical halogen
  • Singh, V., Singh, S., & Singh, P. P. (2018). Base-Mediated Deuteration of Organic Molecules: A Mechanistic Insight. ACS Omega, 3(9), 11974–11984.
  • Segura-Quezada, L. A., et al. (2022). The deuteration of organic compounds as a tool to teach chemistry. Educación Química, 33(3).
  • Recent Advances in the Synthesis of Deuterium‐Labeled Compounds. (n.d.).
  • Kinetic isotope effect. (n.d.). In Wikipedia.
  • Bar-Sadan, M., et al. (2010). Isobutane Activation and Transformation on In-Modified ZSM-5 Zeolites: Insights from Solid-State NMR, FTIR Spectroscopy, and DFT Calculations. The Journal of Physical Chemistry C, 114(23), 10455–10464.
  • Mechanistic Studies of C-H Activation Catalysts for Direct Organic Fuel Cell Applications. (1996).
  • Isotope Effects in CH Bond Activation Reactions by Transition Metals. (n.d.).
  • Goldman, A. S., & Goldberg, K. I. (Eds.). (2004). Activation and Functionalization of C-H Bonds. American Chemical Society.
  • Singh, V., Singh, S., & Singh, P. P. (2018). Base-Mediated Deuteration of Organic Molecules: A Mechanistic Insight. ACS Omega, 3(9), 11974–11984.
  • Propane-1,1,1,3,3,3-d6, 2-methyl-. (n.d.).
  • Gounder, R., & Iglesia, E. (2006). Alkane C−H Bond Activation in Zeolites: Evidence for Direct Protium Exchange. Journal of the American Chemical Society, 128(6), 1936–1941.
  • Alkanes C1–C6 C–H Bond Activation via a Barrierless Potential Energy Path: Trifluoromethyl Carbenes Enhance Primary C–H Bond Functionalization. (2024). Journal of the American Chemical Society.
  • Kinetic Isotope Effects. (2022, August 10).
  • 2-Amino-2-methyl-d3-propane-1,1,1,3,3,3-d6. (n.d.).
  • Alkane C-H Bond Activ
  • Propane-1,1,1,3,3,3-d6. (n.d.).
  • Zheng, X., & Blowers, P. (2006). Reactivity of Isobutane on Zeolites: A First Principles Study. The Journal of Physical Chemistry A, 110(8), 2806–2814.
  • 2-Methyl-d3-propane-1,1,1,3,3,3-d6 (gas). (n.d.).
  • Gounder, R., & Iglesia, E. (2006). Alkane C-H bond activation in zeolites: evidence for direct protium exchange. Journal of the American Chemical Society, 128(6), 1936–1941.
  • Combining computational and experimental studies to gain mechanistic insights for n-butane isomerisation with a model microporous catalyst. (2024).
  • 2-Propan-1,1,1,3,3,3-d6-amine, 2-(methyl-d3)-. (n.d.).

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Application

Application Note: Elucidating Fragmentation Pathways of Branched Alkanes Using Isotopic Labeling

A Case Study on the Electron Ionization Mass Spectrometry of Propane-1,1,1,3,3,3-d6, 2-methyl- Authored by: A Senior Application Scientist Abstract Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone technique...

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Author: BenchChem Technical Support Team. Date: April 2026

A Case Study on the Electron Ionization Mass Spectrometry of Propane-1,1,1,3,3,3-d6, 2-methyl-

Authored by: A Senior Application Scientist

Abstract

Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone technique for the structural elucidation of volatile organic compounds. The fragmentation patterns generated provide a molecular fingerprint, yet complex rearrangements can sometimes obscure direct structural interpretation. This application note delves into the fundamental principles governing the EI-induced fragmentation of branched alkanes, using 2-methylpropane (isobutane) as a foundational example. We then apply these principles to predict and interpret the mass spectrum of its selectively deuterated analogue, Propane-1,1,1,3,3,3-d6, 2-methyl-. This guide demonstrates the power of stable isotope labeling as an unambiguous tool for confirming fragmentation mechanisms and enhancing structural confidence. Detailed protocols for sample analysis via Gas Chromatography-Mass Spectrometry (GC-MS) are provided for researchers in organic synthesis, metabolomics, and drug development.

Introduction: The Rationale of Fragmentation

In the high-vacuum, high-energy environment of an EI source, molecules are bombarded by a beam of energetic electrons (typically 70 eV).[1] This interaction is potent enough to eject a valence electron from the molecule, creating a high-energy, positively charged radical species known as the molecular ion (M⁺•).[2] This molecular ion is often energetically unstable and rapidly undergoes a series of unimolecular decompositions to yield a collection of smaller, more stable fragment ions.[1] The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), is a characteristic signature of the original molecule's structure.

For branched alkanes, fragmentation is not random. It is governed by the chemical principles of carbocation stability.[3] Cleavage of carbon-carbon bonds is most favorable at branching points, as this leads to the formation of more stable tertiary (3°) or secondary (2°) carbocations.[2] This preferential cleavage provides highly diagnostic ions that are key to structural identification. However, to definitively prove a proposed fragmentation pathway, strategic isotopic labeling is the gold standard. By replacing specific hydrogen atoms with deuterium, we can track the atoms through the fragmentation process, confirming the identities of the resulting ions by their predictable mass shifts.[4]

Foundational Analysis: Fragmentation of 2-Methylpropane (Isobutane)

To understand the fragmentation of the deuterated target, we must first analyze its non-deuterated counterpart, 2-methylpropane. The structure features a central tertiary carbon bonded to three methyl groups and one hydrogen.

Upon ionization, the molecular ion, [(CH₃)₃CH]⁺• (m/z 58), is formed. Due to the high stability of the potential carbocation fragments, this molecular ion peak is often very weak or entirely absent in the spectrum of highly branched alkanes.[3][5]

The primary fragmentation event is the cleavage of a C-C bond, specifically the loss of a methyl radical (•CH₃) to form the isopropyl cation, [(CH₃)₂CH]⁺.

[(CH₃)₃CH]⁺• → [(CH₃)₂CH]⁺ + •CH₃

This resulting secondary carbocation is relatively stable, and its corresponding peak at m/z 43 is the most intense peak in the spectrum, known as the base peak.[6] Other smaller fragments, such as those at m/z 29 ([C₂H₅]⁺) and m/z 27 ([C₂H₃]⁺), are also observed from subsequent fragmentation events but at a much lower relative abundance.[6]

Predictive Analysis: Fragmentation of Propane-1,1,1,3,3,3-d6, 2-methyl-

Now, let us consider our target molecule, Propane-1,1,1,3,3,3-d6, 2-methyl-, which has the structure (CD₃)₂CH(CH₃) . The six deuterium atoms on two of the methyl groups act as heavy-atom labels.

The molecular weight is 64.16 Da, so the molecular ion [M]⁺• is expected at m/z 64 . As with isobutane, this peak is predicted to be of very low abundance.

The key structural feature is the tertiary carbon bonded to two deuterated methyl groups (-CD₃) and one non-deuterated methyl group (-CH₃). This asymmetry provides two distinct pathways for the primary, most favorable fragmentation—the loss of a methyl radical.

Pathway A: Loss of a non-deuterated methyl radical (•CH₃) Cleavage of the C-C bond connected to the non-deuterated methyl group results in the formation of a di-deuterated isopropyl cation.

[(CD₃)₂CH(CH₃)]⁺• → [(CD₃)₂CH]⁺ + •CH₃

The resulting fragment ion, [(CD₃)₂CH]⁺, will have an m/z of 49 . (Calculation: (2 * 12.01 + 6 * 2.014) + 12.01 + 1.008 = 49.12)

Pathway B: Loss of a deuterated methyl radical (•CD₃) Cleavage of a C-C bond connected to one of the two deuterated methyl groups results in the formation of a mono-deuterated, mono-protonated isopropyl cation.

[(CD₃)₂CH(CH₃)]⁺• → [CH(CH₃)(CD₃)]⁺ + •CD₃

The resulting fragment ion, [CH(CH₃)(CD₃)]⁺, will have an m/z of 46 . (Calculation: (12.01 + 3 * 1.008) + (12.01 + 3 * 2.014) + 1.008 = 46.10)

The presence of two intense peaks at m/z 49 and 46, instead of a single base peak at m/z 43, would provide definitive evidence for the proposed fragmentation mechanism of methyl loss from the tertiary carbon center.

Visualizing the Primary Fragmentation Pathways

The following diagram illustrates the competing primary fragmentation routes for the molecular ion of Propane-1,1,1,3,3,3-d6, 2-methyl-.

G cluster_frags M Molecular Ion [(CD₃)₂CH(CH₃)]⁺• m/z = 64 A Fragment Ion A [(CD₃)₂CH]⁺ m/z = 49 M->A  - •CH₃ B Fragment Ion B [CH(CH₃)(CD₃)]⁺ m/z = 46 M->B  - •CD₃

Caption: Primary EI fragmentation of Propane-1,1,1,3,3,3-d6, 2-methyl-.

Summary of Expected Fragmentation Data

The expected prominent ions for both 2-methylpropane and its deuterated analogue are summarized below for easy comparison.

Table 1: Key EI Fragments for 2-Methylpropane (C₄H₁₀)

m/z Ion Formula Neutral Loss Significance
58 [C₄H₁₀]⁺• - Molecular Ion (Weak/Absent)[3]
43 [C₃H₇]⁺ •CH₃ Base Peak; stable secondary carbocation [6]
41 [C₃H₅]⁺ •CH₃, H₂ Loss of H₂ from m/z 43
29 [C₂H₅]⁺ •C₂H₅ Ethyl cation

| 27 | [C₂H₃]⁺ | •C₂H₅, H₂ | Vinyl cation[7] |

Table 2: Predicted Key EI Fragments for Propane-1,1,1,3,3,3-d6, 2-methyl- (C₄H₄D₆)

m/z Ion Formula Neutral Loss Significance
64 [C₄H₄D₆]⁺• - Molecular Ion (Expected to be weak)
49 [C₃HD₆]⁺ •CH₃ Diagnostic Peak; Loss of non-deuterated methyl
46 [C₃H₄D₃]⁺ •CD₃ Diagnostic Peak; Loss of deuterated methyl
41 [C₃H₂D₃]⁺ •CD₃, D₂ Possible loss of D₂ from m/z 46

| 32 | [C₂H₂D₃]⁺ | •C₂H₂D₃ | Deuterated ethyl cation analogue |

Experimental Protocol: GC-MS Analysis

This protocol outlines a standard method for analyzing volatile deuterated alkanes using a typical GC-MS system equipped with an EI source.

Instrument and Consumables
  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

  • Carrier Gas: Helium, 99.999% purity.

  • Sample: Propane-1,1,1,3,3,3-d6, 2-methyl- (neat or diluted in a volatile solvent like hexane).

  • Vials: 2 mL amber glass screw-top vials with PTFE-lined septa.

Workflow Diagram

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis P1 Prepare 1 ppm solution in Hexane P2 Transfer to GC vial G1 Set GC & MS Parameters G2 Inject 1 µL Sample G1->G2 G3 Acquire Data (Scan Mode) G2->G3 D1 Integrate Chromatogram G3->D1 D2 Extract Mass Spectrum D1->D2 D3 Compare with Predictions D2->D3

Caption: General workflow for GC-MS analysis of volatile compounds.

Step-by-Step Methodology
  • Instrument Setup & Tuning:

    • Ensure the MS is properly tuned. For most instruments, an autotune using perfluorotributylamine (PFTBA) is standard and sufficient.

    • Set the carrier gas (Helium) flow rate to 1.2 mL/min (constant flow mode).

  • Sample Preparation:

    • If the sample is neat, prepare a dilute solution (e.g., 1-10 ppm) in high-purity hexane to avoid saturating the detector.

    • Transfer the solution to a labeled 2 mL autosampler vial and cap securely.

    • Prepare a solvent blank (hexane only) to run prior to the sample.

  • GC Method Parameters:

    • Inlet: Split/Splitless injector, set to 250°C.

    • Split Ratio: 50:1 (adjust as needed based on sample concentration).

    • Injection Volume: 1 µL.

    • Oven Program:

      • Initial Temperature: 40°C, hold for 2 minutes.

      • Ramp: Increase to 150°C at a rate of 15°C/min.

      • Hold: Hold at 150°C for 1 minute.

  • MS Method Parameters:

    • Ion Source: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Scan.

    • Scan Range: m/z 20 - 100.

    • Solvent Delay: 2.5 minutes (to prevent the solvent peak from damaging the filament).

  • Sequence and Data Acquisition:

    • Run the solvent blank first to ensure system cleanliness.

    • Run the prepared sample.

    • Acquire the data.

  • Data Analysis:

    • Open the resulting data file in your chromatography data system software.

    • Identify the chromatographic peak corresponding to Propane-1,1,1,3,3,3-d6, 2-methyl-.

    • Generate the mass spectrum by averaging across the peak apex.

    • Analyze the spectrum, identifying the molecular ion and key fragment ions. Compare the observed m/z values and their relative intensities to the predictions in Table 2.

Conclusion

The fragmentation of branched alkanes under electron ionization is a predictable process driven by the formation of stable carbocations. By analyzing the well-understood fragmentation of 2-methylpropane, we can confidently predict the mass spectrum of its selectively deuterated analogue, Propane-1,1,1,3,3,3-d6, 2-methyl-. The expected appearance of two major diagnostic fragment ions at m/z 49 and 46, corresponding to the loss of •CH₃ and •CD₃ respectively, serves as a powerful illustration of how isotopic labeling can be used to verify fragmentation mechanisms. The protocols provided herein offer a robust framework for researchers to apply these principles in their own structural elucidation challenges.

References

  • JoVE. Mass Spectrometry: Branched Alkane Fragmentation. (2024). Available from: [Link]

  • Chemistry Stack Exchange. Mechanism of formation of peak of mass spectrum of isobutane at m/z = 27. (2017). Available from: [Link]

  • Unknown. Branched chain alkanes. Available from: [Link]

  • Whitman College. GCMS Section 6.9.2 - Fragmentation of Branched Alkanes. Available from: [Link]

  • Doc Brown's Chemistry. mass spectrum of 2-methylpropane C4H10 (CH3)3CH fragmentation pattern. Available from: [Link]

  • University of Arizona. Interpretation of mass spectra. Available from: [Link]

  • NIST. Isobutane. In: NIST Chemistry WebBook. Available from: [Link]

  • National Institute of Standards and Technology. Isobutane. In: NIST Chemistry WebBook. Available from: [Link]

  • ResearchGate. Major fragments of Isobutane. The numbers (27, 41, 42 and 43) indicate... Available from: [Link]

  • ResearchGate. Electron ionization mass spectrum of regular (no deuterium labeling) 4bp (A). Available from: [Link]

  • Metrology and Measurement Systems. Influence of electron beam ion source parameters on deuterated propane (c3d8) fragmentation process. (2025). Available from: [Link]

  • Spectroscopy Online. Hydrogen–Deuterium Exchange Mass Spectrometry. (2013). Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Resolving co-elution issues with Propane-1,1,1,3,3,3-d6, 2-methyl- in gas chromatography

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the chromatographic challenges of Propane-1,1,1,3,3,3-d6, 2-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the chromatographic challenges of Propane-1,1,1,3,3,3-d6, 2-methyl- (commonly known as Isobutane-d6).

Because light deuterated hydrocarbons exhibit unique physicochemical behaviors in the gas phase, standard analytical approaches often fail. This guide synthesizes field-proven methodologies to help you either achieve physical baseline separation or mathematically bypass the co-elution entirely.

Diagnostic FAQ: Understanding the Causality

Q: Why does Propane-1,1,1,3,3,3-d6, 2-methyl- co-elute with unlabeled isobutane, and why does the deuterated version elute slightly earlier? A: This is a classic manifestation of the inverse chromatographic isotope effect [1]. When hydrogen is replaced by deuterium, the heavier mass lowers the zero-point vibrational energy of the molecule. This results in a shorter, stiffer C-D bond compared to a C-H bond, which slightly reduces the overall molar volume of the molecule. Because London dispersion forces depend heavily on molecular polarizability and surface area, the smaller, less polarizable deuterated molecule interacts less strongly with the GC stationary phase[2]. Consequently, it elutes earlier than its protiated counterpart[3]. For highly volatile aliphatic compounds like isobutane, this retention time shift ( ΔtR​ ) is often just a few seconds, leading to frustrating partial co-elutions.

Q: Should I try to physically separate them, or should I force them to co-elute? A: Your strategy must be dictated by your detector:

  • For GC-FID/TCD: You must achieve physical baseline separation. Because these detectors cannot differentiate isotopologues by mass, co-elution ruins quantitation. You will need to abandon standard liquid stationary phases and utilize gas-solid adsorption chromatography (PLOT columns).

  • For GC-MS: You should intentionally force exact co-elution [4]. If the deuterated internal standard and the analyte elute at slightly different times, they may experience different matrix interferences in the MS source, leading to differential ion suppression. Forcing co-elution ensures identical ionization efficacies, allowing you to deconvolute the signals mathematically using Selected Ion Monitoring (SIM)[4].

Mechanistic & Workflow Visualizations

Mechanism A Deuterium Substitution (Isobutane-d6) B Lower Zero-Point Energy & Shorter C-D Bonds A->B C Reduced Molar Volume & Lower Polarizability B->C D Weaker Dispersion Forces (Stationary Phase) C->D E Inverse Isotope Effect (Earlier Elution) D->E

Caption: Mechanistic pathway of the inverse isotope effect causing early elution of deuterated analytes.

GC_Workflow A Identify Co-elution: Isobutane vs Isobutane-d6 B Detector Type? A->B C GC-FID or TCD (Requires Physical Separation) B->C FID/TCD D GC-MS (Permits Spectral Deconvolution) B->D MS E Deploy Alumina PLOT Column & Sub-ambient Cooling C->E F Force Exact Co-elution & Use SIM (m/z 58 vs 64) D->F

Caption: Troubleshooting workflow for resolving isobutane-d6 co-elution based on detector capabilities.

Experimental Protocols: Self-Validating Systems

Protocol A: Achieving Baseline Separation via Gas-Solid Adsorption (For GC-FID)

Causality: Light hydrocarbons like Propane-1,1,1,3,3,3-d6, 2-methyl- (boiling point ~ -11.7 °C) lack the thermodynamic properties required to partition effectively into standard liquid siloxane phases without extreme, costly cryogenic cooling. Porous Layer Open Tubular (PLOT) columns utilize gas-solid adsorption, providing massive retention and high isomeric selectivity at ambient temperatures.

Step-by-Step Methodology:

  • Column Installation: Install an Alumina PLOT column (e.g., Al2O3/KCl, 50 m × 0.53 mm ID, 10 µm film thickness).

  • Carrier Gas Optimization: Set Helium carrier gas to a constant linear velocity of 35 cm/sec. Adsorption chromatography requires strict velocity control to minimize longitudinal diffusion of highly volatile gases.

  • Sample Introduction: Standard liquid injection will fail. Utilize a Gas Sampling Valve (GSV) with a 250 µL loop. Inject at a high split ratio (e.g., 50:1) to prevent column overload. Overloading a PLOT column immediately causes peak fronting and destroys isotopic resolution.

  • Temperature Program: Set initial temperature to 40 °C (hold 5 min), then ramp at 5 °C/min to 150 °C.

  • Self-Validation Step: Calculate the chromatographic resolution ( Rs​ ) between the deuterated and unlabeled peaks. The system is validated when Rs​≥1.5 . If Rs​<1.5 , lower the initial temperature to 30 °C to increase the residence time in the adsorption phase.

Protocol B: Forced Co-Elution and Spectral Deconvolution (For GC-MS)

Causality: When using Mass Spectrometry, physical separation is a liability. A steep temperature ramp intentionally collapses the minor retention time gap ( ΔtR​ ) caused by the inverse isotope effect. This forces both isotopologues to co-elute perfectly, ensuring they experience identical ionization conditions and matrix suppression in the MS source[4].

Step-by-Step Methodology:

  • Column Installation: Install a standard, short non-polar capillary column (e.g., 5% Phenyl-methylpolysiloxane, 30 m × 0.25 mm ID, 0.25 µm film).

  • Temperature Program: Utilize a steep ballistic temperature ramp. Set initial temperature to 35 °C (hold 1 min), then ramp aggressively at 30 °C/min to 100 °C.

  • MS Parameters: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. Monitor m/z 58 (molecular ion for unlabeled isobutane) and m/z 64 (molecular ion for Propane-1,1,1,3,3,3-d6, 2-methyl-). Ensure the dwell time is low enough (e.g., 50 ms) to capture at least 15-20 data points across the narrow, co-eluted peak.

  • Self-Validation Step: Overlay the Extracted Ion Chromatograms (EICs) for m/z 58 and 64. The system is validated when the peak apexes align within ±0.01 minutes. Calculate the isotope ratio across 5 replicate injections; the relative standard deviation (RSD) must be < 2%.

Quantitative Data: Retention Shift & Column Comparison

The following table summarizes the expected chromatographic behavior of the isobutane / isobutane-d6 pair across different stationary phase architectures.

Stationary Phase ArchitectureSeparation MechanismOptimal Temp RangeExpected Isotope Shift ( ΔtR​ )Expected Resolution ( Rs​ )
100% Dimethylpolysiloxane (DB-1) Gas-Liquid Partition-60 °C to 20 °C1 - 3 seconds (Inverse)< 0.8 (Severe Co-elution)
Alumina PLOT (Al2O3/KCl) Gas-Solid Adsorption30 °C to 150 °C5 - 12 seconds (Inverse)> 1.5 (Baseline Separation)
Silica PLOT (GasPro) Gas-Solid Adsorption25 °C to 200 °C4 - 8 seconds (Inverse)~ 1.2 (Partial Co-elution)

Sources

Optimization

Technical Support Center: Mass Spectrometry Optimization for Propane-1,1,1,3,3,3-d6, 2-methyl-

Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals and analytical chemists through the complexities of isotopic analysis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals and analytical chemists through the complexities of isotopic analysis. Analyzing highly branched, deuterated alkanes like Propane-1,1,1,3,3,3-d6, 2-methyl- (commonly referred to as isobutane-d6, formula CD3​-CH(CH3​)-CD3​ ) presents unique challenges.

This guide provides field-proven, self-validating methodologies to optimize your mass spectrometry (MS) parameters, ensuring you preserve the molecular ion, prevent isotopic scrambling, and generate trustworthy quantitative data.

Part 1: Core Concepts & Mechanistic Causality

To optimize your MS parameters, we must first understand the causality behind alkane fragmentation.

When isobutane-d6 (MW = 64) is subjected to standard 70 eV Electron Ionization (EI) , the energy imparted to the molecule far exceeds its ionization potential (~10.6 eV) and its carbon-carbon bond dissociation energies. This excess internal energy drives two detrimental pathways:

  • Extensive Fragmentation: The molecular ion ( M+∙ ) rapidly dissociates via the loss of a methyl group ( −CH3​ , 15 Da) or a deuterated methyl group ( −CD3​ , 18 Da). Consequently, the M+∙ peak at m/z 64 becomes virtually undetectable, as documented in standard spectral libraries [1].

  • H/D Scrambling: High internal energy allows for rapid intramolecular hydrogen and deuterium migrations prior to cleavage. This scrambles the isotopic label, producing non-stoichiometric fragment clusters that confound isotopic purity calculations.

By utilizing Soft Electron Ionization (Soft EI) —lowering the electron energy to the 12–15 eV range—we restrict the internal energy deposited into the molecule [2]. This arrests secondary fragmentation and prevents the transition state required for H/D scrambling, yielding a clean spectrum dominated by primary cleavages and a preserved molecular ion.

Fragmentation M Isobutane-d6 (m/z 64) HardEI Hard EI (70 eV) M->HardEI SoftEI Soft EI (12-15 eV) M->SoftEI FragHard Extensive Fragmentation & H/D Scrambling (m/z 46, 47, 48, 49) HardEI->FragHard FragSoft Preserved M+ (m/z 64) & Primary Fragments (m/z 46, 49) SoftEI->FragSoft

Figure 1: Mechanistic divergence of Isobutane-d6 under Hard vs. Soft Electron Ionization.

Part 2: Troubleshooting FAQs

Q1: I am running standard GC-MS at 70 eV, and I cannot find the m/z 64 molecular ion for Propane-1,1,1,3,3,3-d6, 2-methyl-. What is happening? A: Branched alkanes have notoriously unstable molecular ions under hard ionization. At 70 eV, the lifetime of the M+∙ ion is shorter than its residence time in the ion source. You are likely observing the base peaks at m/z 49 (loss of CH3​ ) and m/z 46 (loss of CD3​ ). To observe m/z 64, you must lower the ionization energy to ~14 eV or use Chemical Ionization (CI) [3].

Q2: My fragmentation pattern shows unexpected peaks at m/z 47 and 48. Are these impurities from my synthesis? A: If your precursor is high-purity isobutane-d6, m/z 47 and 48 are likely artifacts of H/D scrambling induced by the MS source, not synthetic impurities. In the gas phase, the highly excited molecular ion undergoes rapid 1,2- or 1,3-hydride/deuteride shifts before fragmentation. Lowering the IE to <15 eV reduces the internal energy below the activation barrier for these rearrangements.

Q3: When I drop the IE to 14 eV, my overall signal intensity drops by 90%. How do I recover sensitivity? A: This is a fundamental physics trade-off; lowering the electron energy drastically reduces the ionization cross-section. To recover sensitivity:

  • Increase the emission current (e.g., from 50 µA to 100–150 µA) to push more electrons into the source.

  • Optimize the repeller voltage to improve ion extraction efficiency at lower kinetic energies.

  • Increase the detector gain (Electron Multiplier voltage) to amplify the surviving signal.

Part 3: Experimental Protocols

Protocol A: Step-by-Step Optimization for Soft EI (12-15 eV)

This self-validating protocol allows you to empirically determine the exact energy threshold required for your specific instrument.

  • Initial Tune: Tune the mass spectrometer using standard 70 eV parameters with a calibration gas (e.g., PFTBA) to establish a baseline for mass accuracy and resolution.

  • Energy Stepping: Inject a standard of Propane-1,1,1,3,3,3-d6, 2-methyl-. In the MS method parameters, step down the electron energy from 70 eV to 10 eV in 5 eV decrements.

  • Monitor Target Ions: Extract ion chromatograms (EIC) for m/z 64 ( M+∙ ), m/z 49 ( −CH3​ ), and m/z 46 ( −CD3​ ).

  • Evaluate Scrambling (Self-Validation Step): Calculate the ratio of the scrambling artifact ions (m/z 47 and 48) to the primary fragment ions (m/z 46 and 49). The optimal IE is reached when the scrambling ratio drops below 5%, and m/z 64 is distinctly visible above the signal-to-noise threshold (S/N > 10).

  • Compensate Sensitivity: At the optimal IE (typically 12–14 eV), incrementally increase the filament emission current to maximize the absolute abundance of m/z 64 without triggering a filament safety shutoff.

Optimization Start Start: Standard 70 eV EI Step1 Decrease IE in 5 eV steps Start->Step1 Check Is M+ (m/z 64) visible & stable? Step1->Check Yes Optimize Emission Current for Sensitivity Check->Yes Yes No Check for H/D Scrambling Check->No No No->Step1 Lower IE

Figure 2: Step-by-step logic workflow for optimizing ionization energy in GC-MS.

Protocol B: Positive-Ion Chemical Ionization (PCI) Setup

If your hardware does not support Soft EI, PCI is the authoritative standard for preserving the molecular ion of deuterated alkanes.

  • Source Conversion: Install the dedicated CI ion source and connect the reagent gas line.

  • Reagent Gas Selection: Use methane ( CH4​ ) or ammonia ( NH3​ ). (Critical Warning: Using unlabeled isobutane as a reagent gas will cause massive isobaric interference with your isobutane-d6 analyte).

  • Pressure Optimization: Adjust the reagent gas flow until the source pressure reaches ~1-2 x 10−4 Torr.

  • Detection: Monitor for the protonated (or deuteron-transferred) quasimolecular ion at m/z 65 ( [M+H]+ ) or m/z 66 ( [M+D]+ ).

Part 4: Data Presentation

Use the following reference table to benchmark your experimental spectra against expected theoretical outcomes.

Table 1: Expected Major Ions for Isobutane vs. Isobutane-d6 under Hard vs. Soft EI

CompoundIonization ModeMolecular Ion ( M+∙ )Primary FragmentsScrambling Artifacts
Unlabeled Isobutane70 eV EIm/z 58 (Trace)m/z 43 (Base peak)N/A
Unlabeled Isobutane14 eV Soft EIm/z 58 (Moderate)m/z 43 (Base peak)N/A
Isobutane-d6 70 eV EI m/z 64 (Absent) m/z 46, m/z 49 m/z 47, m/z 48 (High)
Isobutane-d6 14 eV Soft EI m/z 64 (Distinct) m/z 46, m/z 49 m/z 47, m/z 48 (Minimal)

References

  • Title: Isobutane - Mass spectrum (electron ionization) Source: NIST Chemistry WebBook, SRD 69 URL: [Link]

  • Title: A New Outlook on Soft Ionization for GC–MS Source: Spectroscopy Online URL: [Link]

  • Title: Electron impact mass spectrometry of alkanes in supersonic molecular beams Source: Journal of the American Society for Mass Spectrometry (via ACS Publications) URL: [Link]

Troubleshooting

Technical Support Center: Correcting for Isotopic Impurities in Propane-1,1,1,3,3,3-d6, 2-methyl- Quantitative Analysis

Welcome to the Analytical Troubleshooting Center. As a Senior Application Scientist, I frequently encounter assays compromised by silent data corruption due to uncorrected isotopic impurities.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Troubleshooting Center. As a Senior Application Scientist, I frequently encounter assays compromised by silent data corruption due to uncorrected isotopic impurities. When utilizing Propane-1,1,1,3,3,3-d6, 2-methyl- (commonly referred to as Isobutane-d6 ) as a Stable Isotope-Labeled Internal Standard (SIL-IS) in gas chromatography-mass spectrometry (GC-MS) workflows, failing to account for isotopic cross-talk can severely bias your quantitative accuracy.

This guide provides authoritative troubleshooting frameworks, causality-driven explanations, and self-validating mathematical corrections to ensure absolute scientific integrity in your bioanalytical and petrochemical assays.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is Propane-1,1,1,3,3,3-d6, 2-methyl- used as an internal standard, and what is its primary fragmentation pathway? A: Isobutane-d6 is the gold-standard SIL-IS for quantifying isobutane in complex matrices, such as headspace GC-MS analysis for forensic toxicology or petrochemical quality control[1]. Under standard electron ionization (EI), unlabeled isobutane (Molecular Weight: 58 Da) fragments to a base peak of m/z 43 via the loss of a methyl group ( [C3​H7​]+ ). Conversely, Isobutane-d6 (Molecular Weight: 64 Da) contains two fully deuterated methyl groups ( CD3​ ) and one unlabeled methyl group ( CH3​ ). It typically loses a CD3​ group (18 Da) to form a base peak at m/z 46 ( [C3​H4​D3​]+ ). Monitoring the m/z 43 and m/z 46 transitions allows for precise ratiometric quantification[1].

Q2: What constitutes an "isotopic impurity" in Isobutane-d6? A: Isotopic impurity refers to the presence of incompletely deuterated isotopologues (e.g., d5, d4) or the completely unlabeled d0 molecule (M+0) within the Isobutane-d6 stock[2]. Because the chemical synthesis of deuterated compounds is rarely 100% efficient, a trace amount of unlabeled isobutane often remains. This acts as a direct isobaric interference at the analyte's m/z 43 channel[3].

Q3: How does this impurity affect my calibration curves? A: The M+0 impurity contributes a constant background signal to the analyte channel because the SIL-IS is spiked at a fixed, relatively high concentration across all samples. At the Lower Limit of Quantitation (LLOQ), this artificially inflates the analyte signal, causing a positive bias and non-linear calibration behavior (the y-intercept becomes significantly greater than zero)[4]. Conversely, at the Upper Limit of Quantitation (ULOQ), naturally occurring heavy isotopes of the analyte (e.g., 13C ) can contribute to the SIL-IS channel, a phenomenon known as "cross-talk"[5].

Part 2: Troubleshooting Guide

Issue 1: High Analyte Background in Blank Samples (Positive Bias at LLOQ)
  • Causality: The Isobutane-d6 working solution contains a fraction of unlabeled isobutane (d0). When spiked into a blank matrix, it generates a false-positive peak at m/z 43, disproportionately affecting low-concentration samples[2].

  • Resolution:

    • Analyze a "Zero Sample" (blank matrix spiked only with Isobutane-d6)[3].

    • Calculate the impurity factor ( Fimp​ ).

    • If the contribution exceeds 20% of the LLOQ signal (per FDA/EMA bioanalytical validation guidelines), you must apply the mathematical correction detailed in Protocol 2[6].

Issue 2: Non-Linearity at the Upper Limit of Quantitation (ULOQ)
  • Causality: High concentrations of unlabeled isobutane contain natural 13C or Deuterium isotopes that create an M+3 signal, bleeding into the m/z 46 channel of the SIL-IS. This artificially inflates the denominator of the Analyte/IS ratio, causing the calibration curve to plateau or curve downward[7].

  • Resolution:

    • Utilize a non-linear (quadratic) calibration fitting model with a 1/x or 1/x2 weighting factor to account for the cross-signal contribution[7][8].

    • Alternatively, increase the SIL-IS concentration to overwhelm the cross-talk from the analyte, though this must be balanced against worsening the LLOQ background[9].

Part 3: Experimental Protocols

Protocol 1: Empirical Determination of Isotopic Impurity ( Fimp​ )

Objective: To experimentally quantify the exact percentage of unlabeled isobutane in the Isobutane-d6 stock to establish a self-validating correction factor[10].

Step-by-Step Methodology:

  • Preparation: Prepare a neat solution of Isobutane-d6 at the exact working concentration used in your assay (e.g., 100 ng/mL) in a suitable, clean solvent.

  • Instrument Setup: Tune the GC-MS to monitor the primary transitions for both unlabeled isobutane (m/z 43) and Isobutane-d6 (m/z 46)[1].

  • Acquisition: Inject the neat Isobutane-d6 solution (minimum of 3 replicates). Critical Step: Ensure no unlabeled standard has been injected previously to prevent carryover contamination.

  • Integration: Integrate the peak areas for both channels at the established retention time.

  • Calculation: Determine the Impurity Factor ( Fimp​ ) using the following equation:

    Fimp​=Area of m/z 46Area of m/z 43​
Protocol 2: Mathematical Correction of Quantitative Data

Objective: To mathematically subtract the SIL-IS impurity contribution from the unknown samples, restoring linearity and accuracy[6].

Step-by-Step Methodology:

  • Analyze Samples: Run all calibrators, QCs, and unknown samples spiked with the fixed concentration of Isobutane-d6.

  • Extract Raw Data: Tabulate the raw peak areas for the analyte ( Areameas_43​ ) and the internal standard ( Area46​ ).

  • Apply Correction: For every single injection, calculate the true analyte area ( Areatrue_43​ ) using the established Fimp​ :

    Areatrue_43​=Areameas_43​−(Area46​×Fimp​)
  • Quantify: Construct your calibration curve using the corrected ratio ( Areatrue_43​/Area46​ ) rather than the raw uncorrected ratio[10].

Part 4: Quantitative Data Presentation

The following table demonstrates the mathematical causality of why isotopic impurities disproportionately destroy accuracy at the LLOQ while leaving higher concentrations relatively unaffected. This self-validating dataset uses a hypothetical Fimp​ of 0.015 (1.5% impurity) and a fixed IS area of 100,000.

Table 1: Effect of a 1.5% M+0 Impurity on Isobutane Quantification

Sample TypeTrue Analyte Conc. (ng/mL)Raw Analyte Area (m/z 43)IS Area (m/z 46)Uncorrected RatioCalculated Conc. (Uncorrected)Corrected Analyte AreaCorrected RatioCalculated Conc. (Corrected)
Zero Sample 0.01,500100,0000.0151.5 ng/mL (False Pos)00.0000.0 ng/mL
LLOQ 5.06,500100,0000.0656.5 ng/mL (+30% Bias)5,0000.0505.0 ng/mL
Low QC 15.016,500100,0000.16516.5 ng/mL (+10% Bias)15,0000.15015.0 ng/mL
Mid QC 50.051,500100,0000.51551.5 ng/mL (+3% Bias)50,0000.50050.0 ng/mL

Note: By applying the correction formula from Protocol 2, the +30% bias at the LLOQ is entirely neutralized, bringing the assay back into regulatory compliance.

Part 5: Workflow Visualization

IsotopicImpurityCorrection A Acquire GC-MS Data (Isobutane & Isobutane-d6) B Measure Unlabeled Signal (m/z 43) in Blank + IS A->B Blank Matrix D Analyze Unknown Samples Extract Area_meas(d0) & Area(d6) A->D Unknowns/Calibrators C Calculate Impurity Factor (F_imp) F_imp = Area(d0) / Area(d6) B->C Extract Areas E Apply Mathematical Correction Area_true = Area_meas - (Area(d6) * F_imp) C->E Input F_imp D->E Raw Areas F Generate Corrected Calibration Curve E->F Corrected Analyte Area G Accurate Isobutane Quantification F->G Final Output

Workflow for correcting isotopic impurities in Isobutane-d6 quantitative MS analysis.

References

  • [4] Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed | nih.gov | 4

  • [2] Technical Support Center: Correcting for Isotopic Impurity of Internal Standards | benchchem.com |2

  • [8] Correction for Isotopic Interferences between Analyte and Internal Standard in Quantitative Mass Spectrometry by a Nonlinear Calibration Function | researchgate.net | 8

  • [3] Isotopic purity requirements for deuterated internal standards | benchchem.com | 3

  • [6] Technical Support Center: Correcting for Isotopic Impurity of Internal Standards | benchchem.com | 6

  • [5] Correction for Isotopic Interferences between Analyte and Internal Standard in Quantitative Mass Spectrometry by a Nonlinear Calibration Function | acs.org | 5

  • [7] Development, Validation, and Application of a New Method To Correct the Nonlinearity Problem in LC-MS/MS Quantification Using Stable Isotope-Labeled Internal Standards | acs.org | 7

  • [10] Addressing isotopic overlap between analyte and internal standard | benchchem.com | 10

  • [9] Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry | nih.gov | 9

  • [1] Quantitative Determination of N-Propane, Iso-Butane, and N-Butane by Headspace GC-MS in Intoxications by Inhalation of Lighter Fluid | nih.gov | 1

Sources

Reference Data & Comparative Studies

Validation

Propane-1,1,1,3,3,3-d6, 2-methyl- vs fully deuterated isobutane-d10 in GC-MS

An in-depth mechanistic analysis and performance comparison of deuterated isobutane isotopologues in gas-phase ion chemistry and solid-acid catalysis. Executive Summary Chemical Ionization (CI) in Gas Chromatography-Mass...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth mechanistic analysis and performance comparison of deuterated isobutane isotopologues in gas-phase ion chemistry and solid-acid catalysis.

Executive Summary

Chemical Ionization (CI) in Gas Chromatography-Mass Spectrometry (GC-MS) is a soft ionization technique essential for preserving the pseudomolecular ion of labile analytes. While native isobutane is a ubiquitous CI reagent gas, advanced mechanistic studies, fragmentation elucidation, and catalytic mapping require isotopic precision. This guide objectively compares two critical deuterated variants: the partially deuterated Propane-1,1,1,3,3,3-d6, 2-methyl- (Isobutane-d6) and the fully deuterated Isobutane-d10 . By leveraging these isotopologues, researchers can exploit kinetic isotope effects (KIE) and track regioselective hydrogen/deuterium (H/D) exchange in complex matrices.

Physicochemical & Structural Profiling

To understand the divergent behavior of these two gases in a mass spectrometer or a catalytic reactor, we must first map their structural and mass-to-charge (m/z) profiles.

Table 1: Physicochemical and MS Properties

PropertyPropane-1,1,1,3,3,3-d6, 2-methyl- (Isobutane-d6)Isobutane-d10
Chemical Formula C₄H₄D₆C₄D₁₀
Molecular Weight 64.16 g/mol 68.18 g/mol
Structure (CD₃)₂CH(CH₃)(CD₃)₃CD
Primary CI Reagent Ion tert-butyl-d6 cation:[C(CD₃)₂(CH₃)]⁺ (m/z 63)tert-butyl-d9 cation:[C(CD₃)₃]⁺ (m/z 66)
Primary Application Regioselective H/D exchange, KIE transition state probingMolecular weight confirmation, total BAS catalytic tracking
Database Reference [NIST WebBook][1][PubChem CID 10558567][2]

Mechanistic Causality: Ionization Pathways & Isotope Effects

The choice between Isobutane-d6 and Isobutane-d10 is dictated by the fundamental physics of gas-phase ion-molecule reactions[3].

The Isobutane-d10 Pathway (Total Deuteration): When Isobutane-d10 is subjected to electron impact in the CI source, it forms a radical cation that rapidly ejects a deuteride ion (D⁻) to stabilize into the perdeuterated tert-butyl-d9 cation [C(CD₃)₃]⁺. When this reagent ion collides with an analyte (M), it transfers a deuteron (D⁺), yielding an [M+D]⁺ adduct . This predictable +2 Da shift (compared to native protonation) bypasses the natural ¹³C isotopic (M+1) interference, making it the gold standard for absolute molecular weight confirmation and identifying the number of exchangeable protons on an analyte.

The Isobutane-d6 Pathway (Kinetic Isotope Effect): Propane-1,1,1,3,3,3-d6, 2-methyl- contains two fully deuterated methyl groups, one native methyl group, and a native methine proton. Upon ionization, it loses its tertiary hydride (H⁻) to form the[C(CD₃)₂(CH₃)]⁺ cation. During a collision with an analyte, this cation faces a mechanistic fork: it can transfer a proton (H⁺) from its native methyl group or a deuteron (D⁺) from its deuterated methyl groups. Because the zero-point energy of a C-H bond is higher than that of a C-D bond, the activation energy required to cleave the C-H bond is significantly lower. Driven by this Primary Kinetic Isotope Effect (KIE) , the reagent ion overwhelmingly transfers a proton (H⁺), yielding an [M+H]⁺ adduct . This unique behavior allows gas-phase chemists to probe transition state geometries and reaction kinetics that are otherwise invisible with fully deuterated or native gases.

CIMS_Pathway Iso_d10 Isobutane-d10 (CD3)3CD EI_d10 Electron Impact Loss of D- Iso_d10->EI_d10 Iso_d6 Isobutane-d6 (CD3)2CHCH3 EI_d6 Electron Impact Loss of H- Iso_d6->EI_d6 tButyl_d9 t-Butyl-d9 Cation [C(CD3)3]+ EI_d10->tButyl_d9 tButyl_d6 t-Butyl-d6 Cation [C(CD3)2(CH3)]+ EI_d6->tButyl_d6 Analyte1 Analyte (M) tButyl_d9->Analyte1 Analyte2 Analyte (M) tButyl_d6->Analyte2 Adduct_d10 [M+D]+ Adduct (+2 Da Shift) Analyte1->Adduct_d10 Adduct_d6 [M+H]+ Adduct (+1 Da Shift via KIE) Analyte2->Adduct_d6

Caption: CI-MS ionization pathways highlighting the +2 Da shift for d10 vs the KIE-driven +1 Da shift for d6.

Catalytic H/D Exchange in Solid Acids (Zeolites)

Beyond MS ionization, these gases are premier probe molecules for mapping Brønsted acid sites (BAS) in zeolites (e.g., H-ZSM-5, H-BEA)[4].

When Isobutane-d10 is dosed over a dehydrated zeolite, it undergoes H/D exchange with the acidic protons of the framework. By monitoring the effluent via GC-MS, researchers can quantify the exact density and strength of the active sites based on the rate of deuterium depletion[5]. Conversely, dosing Isobutane-d6 allows for regioselective tracking. Because the molecule has distinct deuterated and non-deuterated domains, solid-state ¹H MAS NMR and GC-MS can distinguish whether the zeolite's proton preferentially attacks the methyl or methine position, revealing the precise geometry of the alkane-zeolite transition state complex.

Table 2: GC-CI-MS Adduct Formation Matrix

Reagent GasAnalyte (M)Dominant Adduct FormedMass ShiftMechanistic Driver
Native IsobutaneBenzophenone (MW 182)[M+H]⁺+1 Da (m/z 183)Standard proton transfer
Isobutane-d10Benzophenone (MW 182)[M+D]⁺+2 Da (m/z 184)Deuteron transfer
Isobutane-d6Benzophenone (MW 182)[M+H]⁺+1 Da (m/z 183)Primary Kinetic Isotope Effect

Self-Validating Experimental Protocols

Protocol A: GC-CI-MS Molecular Weight Confirmation (Using Isobutane-d10)
  • System Preparation: Plumb high-purity Isobutane-d10 into the CI source manifold of the GC-MS.

  • Source Tuning: Adjust the CI source temperature to 150°C. Modulate the reagent gas pressure (typically 1–2 × 10⁻⁴ Torr) until the[C₄D₉]⁺ reagent ion (m/z 66) constitutes >80% of the reagent ion plasma.

  • Validation Checkpoint (Critical): Inject a known standard, such as benzophenone (MW 182). The resulting spectrum must yield a base peak at m/z 184 ([M+D]⁺). If m/z 183 ([M+H]⁺) is present at >5% relative abundance, the CI source is contaminated with residual moisture (H₂O) or native hydrocarbons. A high-temperature source bake-out is required before proceeding.

  • Analyte Analysis: Inject the unknown analyte. Calculate the number of exchangeable protons by comparing the mass shift against a parallel run using native isobutane.

Protocol B: In Situ Zeolite H/D Exchange Tracking
  • Catalyst Activation: Load 50 mg of H-ZSM-5 zeolite into a microcatalytic reactor. Dehydrate at 400°C under high vacuum (10⁻⁵ Torr) for 4 hours to isolate the Brønsted acid sites.

  • Isotope Dosing: Cool the reactor to the target sub-ambient temperature. Introduce a controlled pulse (e.g., 5 Torr) of Isobutane-d6 or Isobutane-d10.

  • Validation Checkpoint (Critical): Run a parallel blank control using Silicalite-1 (an aluminum-free, non-acidic zeolite analog). No H/D exchange should be observed in the GC-MS effluent. If deuterated products appear, the gas delivery lines possess background catalytic contamination.

  • Kinetic Tracking: Extract gas aliquots at 5-minute intervals. Route the effluent to a GC-MS to quantify the isotopic distribution (d0 through d10 isotopologues) to calculate the first-order rate constant of H/D exchange.

Zeolite_Workflow Prep 1. Catalyst Activation H-ZSM-5 at 400°C Dose 2. Isotope Dosing Isobutane-d10 or d6 Prep->Dose Exchange 3. H/D Exchange at Brønsted Acid Sites Dose->Exchange Analysis 4. GC-MS / NMR Kinetic Tracking Exchange->Analysis

Caption: Workflow for tracking H/D exchange kinetics in solid acid zeolite catalysts using deuterated isobutane.

References

  • Propane-1,1,1,3,3,3-d6, 2-methyl- - the NIST WebBook - National Institute of Standards and Technology.[Link]

  • 1,1,1,2,3,3,3-Heptadeuterio-2-(trideuteriomethyl)propane | C4H10 - PubChem.[Link]

  • Direct Detection of Multiple Acidic Proton Sites in Zeolite HZSM-5 - ACS Publications.[Link]

  • Adsorbate Clustering and Proton Transfer in Zeolites: NMR Spectroscopy and Theory - Researcher.Life.[Link]

  • Chemical ionization – Knowledge and References - Taylor & Francis.[Link]

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Comparative

A Senior Application Scientist's Guide to Method Validation for Quantitative Analysis Using a Deuterated Internal Standard

For researchers, scientists, and drug development professionals, the integrity of quantitative analytical data is paramount. This guide provides an in-depth comparison of method validation parameters, with a specific foc...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of quantitative analytical data is paramount. This guide provides an in-depth comparison of method validation parameters, with a specific focus on the strategic use of Propane-1,1,1,3,3,3-d6, 2-methyl- (also known as isobutane-d6) as a deuterated internal standard. We will explore the causality behind experimental choices and provide actionable protocols to ensure your methods are robust, reliable, and compliant with regulatory expectations.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2][3] For quantitative analysis, this means ensuring the method can consistently and accurately measure the concentration of a target analyte. The use of a stable isotope-labeled (SIL) internal standard, such as Propane-1,1,1,3,3,3-d6, 2-methyl-, is considered the "gold standard" in mass spectrometry-based quantification.[4] This is because SIL internal standards have nearly identical physicochemical properties to the analyte, allowing them to effectively compensate for variations in sample preparation, injection volume, and instrument response.[4][5][6]

The Critical Role of a Deuterated Internal Standard

Propane-1,1,1,3,3,3-d6, 2-methyl- serves as an ideal internal standard for the quantitative analysis of its non-labeled counterpart, 2-methylpropane (isobutane), and other structurally similar volatile organic compounds. Its six deuterium atoms provide a distinct mass shift in mass spectrometry, allowing it to be differentiated from the analyte of interest.[4] The near-identical chemical behavior ensures that it experiences similar extraction efficiencies, chromatographic retention times, and ionization responses as the analyte, thereby correcting for potential errors throughout the analytical workflow.[5][7][8][9][10]

While SIL internal standards are the preferred choice, it's important to be aware of potential pitfalls. These can include isotopic interference from incomplete deuteration and the potential for chromatographic shifts, known as the "deuterium isotope effect," which may cause the deuterated standard to elute slightly earlier than the analyte on certain columns.[4][5] Therefore, thorough validation is crucial to characterize the behavior of both the analyte and the internal standard.

Core Method Validation Parameters: A Comparative Approach

Method validation is a comprehensive process that evaluates several key performance characteristics.[11][12][13][14] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), along with the International Council for Harmonisation (ICH), provide guidelines on the necessary validation parameters.[2][11][15][16][17][18]

Here, we compare and contrast these parameters, offering insights into their practical application when using Propane-1,1,1,3,3,3-d6, 2-methyl- as an internal standard.

Validation ParameterObjectiveKey Considerations with Propane-1,1,1,3,3,3-d6, 2-methyl-
Specificity/Selectivity To demonstrate that the analytical method can unequivocally measure the analyte in the presence of other components.[11][12][19]The high selectivity of mass spectrometry, combined with the unique mass-to-charge ratio (m/z) of the deuterated standard, provides excellent specificity. It's crucial to ensure no cross-talk or isotopic interference between the analyte and the internal standard.[4]
Linearity & Range To establish that the method's response is directly proportional to the concentration of the analyte over a defined range.[20][21][22][23]A minimum of five concentration levels is recommended to demonstrate linearity.[20][21][23] The use of an internal standard helps to linearize the response by normalizing for variability. A correlation coefficient (r²) of >0.995 is generally considered acceptable.[20]
Accuracy To determine the closeness of the measured value to the true value.[12][19][24][25][26]Accuracy is assessed by analyzing samples with known concentrations (e.g., spiked matrix samples) at a minimum of three concentration levels, with at least three replicates at each level.[14][19] The internal standard corrects for systematic errors that can affect accuracy.
Precision To evaluate the closeness of agreement between a series of measurements from the same homogeneous sample.[12][24][25][26]Precision is assessed at three levels: repeatability (intra-assay), intermediate precision (inter-assay), and reproducibility (inter-laboratory).[24] The internal standard significantly improves precision by minimizing the impact of random variations.
Robustness To assess the method's capacity to remain unaffected by small, deliberate variations in method parameters.[12][27][28][29]Deliberate changes are made to parameters like GC oven temperature, flow rate, and injection volume to evaluate the method's reliability.[30] The internal standard helps to buffer the results against minor procedural fluctuations.

Experimental Protocols for Method Validation

The following are detailed, step-by-step methodologies for key validation experiments.

Experimental Workflow: Linearity Assessment

This protocol outlines the steps to determine the linearity of a quantitative GC-MS method using Propane-1,1,1,3,3,3-d6, 2-methyl- as an internal standard.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Analyte Stock Solution C Create a Series of at Least 5 Calibration Standards A->C B Prepare Internal Standard (IS) Stock Solution D Spike a Constant Amount of IS into Each Standard B->D E Analyze Each Calibration Standard by GC-MS D->E F Acquire Data for Analyte and IS E->F G Calculate the Ratio of Analyte Peak Area to IS Peak Area F->G H Plot the Peak Area Ratio vs. Analyte Concentration G->H I Perform Linear Regression Analysis H->I J Evaluate Correlation Coefficient (r²) and Residuals I->J

Caption: Workflow for Linearity Assessment.

Protocol:

  • Prepare Stock Solutions:

    • Accurately prepare a stock solution of the analyte (e.g., 2-methylpropane) in a suitable solvent.

    • Separately, prepare a stock solution of Propane-1,1,1,3,3,3-d6, 2-methyl- in the same solvent.

  • Prepare Calibration Standards:

    • From the analyte stock solution, prepare a series of at least five calibration standards at different concentration levels, covering the expected range of the samples.[20][21][23]

  • Spike with Internal Standard:

    • Add a constant, known amount of the Propane-1,1,1,3,3,3-d6, 2-methyl- internal standard solution to each calibration standard.

  • GC-MS Analysis:

    • Analyze each calibration standard using the developed GC-MS method.

  • Data Analysis:

    • For each standard, determine the peak area of the analyte and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Plot the peak area ratio (y-axis) against the analyte concentration (x-axis).

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.[23]

Experimental Workflow: Accuracy and Precision Assessment

This protocol describes how to evaluate the accuracy and precision of the method.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Quality Control (QC) Samples at 3 Concentrations (Low, Mid, High) B Prepare Multiple Replicates of Each QC Level (e.g., n=5) A->B C Spike a Constant Amount of IS into Each QC Sample D Analyze QC Samples on the Same Day (Repeatability) C->D E Analyze QC Samples on Different Days with Different Analysts (Intermediate Precision) C->E F Quantify Analyte Concentration in Each QC Sample Using the Calibration Curve E->F G Calculate % Recovery for Accuracy F->G H Calculate % Relative Standard Deviation (%RSD) for Precision F->H

Caption: Workflow for Accuracy and Precision Assessment.

Protocol:

  • Prepare Quality Control (QC) Samples:

    • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range by spiking the analyte into a representative blank matrix.

  • Spike with Internal Standard:

    • Add a constant, known amount of the Propane-1,1,1,3,3,3-d6, 2-methyl- internal standard solution to each QC sample.

  • Assess Repeatability (Intra-Assay Precision):

    • Analyze at least five replicates of each QC concentration level on the same day under the same operating conditions.

  • Assess Intermediate Precision (Inter-Assay Precision):

    • Repeat the analysis of the QC samples on at least two different days, preferably with different analysts and/or different equipment.[24]

  • Data Analysis:

    • Using the previously established calibration curve, calculate the concentration of the analyte in each QC sample.

    • Accuracy: Calculate the percent recovery for each sample by dividing the measured concentration by the theoretical concentration and multiplying by 100. The mean value should typically be within ±15% of the nominal value.

    • Precision: Calculate the percentage relative standard deviation (%RSD) for the replicate measurements at each concentration level. The %RSD should generally not exceed 15%.

Data Presentation: A Comparative Summary

The following table presents hypothetical but realistic data from a method validation study for the quantitative analysis of 2-methylpropane using Propane-1,1,1,3,3,3-d6, 2-methyl- as an internal standard, compared to a method without an internal standard.

Table 1: Comparison of Method Performance With and Without an Internal Standard

ParameterWithout Internal StandardWith Propane-1,1,1,3,3,3-d6, 2-methyl- ISAcceptance Criteria
Linearity (r²) 0.9920.999≥ 0.995
Accuracy (% Recovery)
Low QC (10 ng/mL)82.5%98.2%85-115%
Mid QC (50 ng/mL)118.3%101.5%85-115%
High QC (90 ng/mL)90.1%99.8%85-115%
Precision (%RSD)
Repeatability (Intra-assay)12.8%3.5%≤ 15%
Intermediate (Inter-assay)18.5%5.2%≤ 15%
Robustness (% Change in Result)
Flow Rate ± 5%9.8%1.8%≤ 5%
Temperature ± 2°C7.5%1.2%≤ 5%

As the data clearly demonstrates, the use of Propane-1,1,1,3,3,3-d6, 2-methyl- as an internal standard significantly improves the linearity, accuracy, precision, and robustness of the quantitative method. This underscores the critical role of a deuterated internal standard in generating reliable and defensible analytical data.

Conclusion

This guide has provided a comprehensive overview of method validation for quantitative analysis, emphasizing the strategic advantages of employing a deuterated internal standard like Propane-1,1,1,3,3,3-d6, 2-methyl-. By understanding the principles behind each validation parameter and following robust experimental protocols, researchers can ensure the development of high-quality analytical methods that meet stringent scientific and regulatory standards. The use of a stable isotope-labeled internal standard is not merely a recommendation but a foundational element for achieving the highest levels of accuracy and precision in quantitative mass spectrometry.

References

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3). Retrieved from [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved from [Link]

  • Robustness and Ruggedness Testing in Analytical Chemistry. (2025, October 22). Lab Manager. Retrieved from [Link]

  • Ensuring Linearity in Method Validation - A Step-by-Step Guide. (2025, July 5). Altabrisa Group. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid communications in mass spectrometry : RCM, 19(3), 401–407. [Link]

  • Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. Retrieved from [Link]

  • Robustness Tests. (2025, November 27). LCGC International. Retrieved from [Link]

  • What is linearity? (2018, May 2). Lösungsfabrik. Retrieved from [Link]

  • How To Perform Robustness In Analytical Method Validation. (2025, May 2). PharmaGuru. Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum. Retrieved from [Link]

  • How to Perform Robustness Studies in Analytical Validation. (n.d.). Pharma Validation. Retrieved from [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. (2023, January 13). European Medicines Agency. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? PubMed. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Semantic Scholar. Retrieved from [Link]

  • Method Validation - Linearity. (n.d.). Slideshare. Retrieved from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency. Retrieved from [Link]

  • The 6 Key Aspects of Analytical Method Validation. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). International Council for Harmonisation. Retrieved from [Link]

  • The Role of Internal Standards In Mass Spectrometry. (2025, April 21). SCION Instruments. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. Retrieved from [Link]

  • Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis. (2026, February 25). Technology Networks. Retrieved from [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? (2012, April 26). Taylor & Francis Online. Retrieved from [Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • FDA Guidance on Analytical Method Validation. (n.d.). Scribd. Retrieved from [Link]

  • Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? (n.d.). Biotyscience. Retrieved from [Link]

  • Accuracy and precision presentation. (n.d.). Slideshare. Retrieved from [Link]

  • Quality Guidelines. (n.d.). International Council for Harmonisation. Retrieved from [Link]

  • ICH Q2 Analytical Method Validation. (n.d.). Slideshare. Retrieved from [Link]

  • Analytical method validation: A brief review. (2022, November 8). World Journal of Advanced Research and Reviews. Retrieved from [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). South American Journal of Clinical Research. Retrieved from [Link]

  • A Guide to Analytical Method Validation. (n.d.). Waters Corporation. Retrieved from [Link]

  • Accuracy and Precision - What's The Difference? (2024, February 29). SCION Instruments. Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • Validation of analytical procedures by high-performance liquid chromatography for pharmaceutical analysis. (n.d.). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma. Retrieved from [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). YouTube. Retrieved from [Link]

  • Guidelines for the validation and verification of quantitative and qualitative test methods. (n.d.). NATA. Retrieved from [Link]

  • Method Validation and Robustness. (2026, January 14). LCGC International. Retrieved from [Link]

  • Method Validation Guidelines. (2026, March 15). BioPharm International. Retrieved from [Link]

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Validation

A Comparative Guide to the Accuracy of Propane-1,1,1,3,3,3-d6, 2-methyl- as a Stable Isotope Surrogate in Quantitative Analysis

For researchers, scientists, and professionals in drug development, the integrity of analytical data is the bedrock of discovery and regulatory submission. In the realm of quantitative mass spectrometry, particularly for...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the integrity of analytical data is the bedrock of discovery and regulatory submission. In the realm of quantitative mass spectrometry, particularly for volatile organic compounds (VOCs), the choice of an internal standard (IS) is a pivotal decision that dictates the accuracy, precision, and robustness of an assay. This guide provides an in-depth comparison of Propane-1,1,1,3,3,3-d6, 2-methyl- (also known as isobutane-d6, and commercially available as more heavily deuterated isobutane-d9) against common alternative standards. We will explore the mechanistic advantages of this stable isotope-labeled (SIL) surrogate and provide the supporting rationale and experimental frameworks required for its effective implementation.

The Foundational Challenge: Quantifying Volatile Analytes

The quantification of low molecular weight, volatile compounds like isobutane (2-methylpropane) presents a unique set of analytical hurdles.[1] Found in matrices ranging from environmental air samples to biological specimens like blood and breath, isobutane's volatility makes it susceptible to loss during sample collection, preparation, and introduction into an analytical instrument, typically a Gas Chromatograph-Mass Spectrometer (GC-MS).[2] Furthermore, complex sample matrices can introduce non-volatile residues or co-eluting components that interfere with the analyte's ionization in the mass spectrometer's source, a phenomenon known as the "matrix effect."[3][4] This can lead to unpredictable signal suppression or enhancement, severely compromising the accuracy of quantification.[5]

To counteract this variability, an internal standard is added at a known concentration to all samples, calibrators, and quality controls at the earliest stage of the workflow.[6] The IS acts as a chemical mimic, and its signal is used to normalize the analyte's signal, correcting for variations. However, the degree of accuracy is entirely dependent on how well the IS mimics the analyte.

The Gold Standard: Stable Isotope Dilution Analysis (SIDA)

The most effective way to correct for analytical variability is through Stable Isotope Dilution Analysis (SIDA), which employs a stable isotope-labeled version of the analyte as the internal standard.[7] Propane-1,1,1,3,3,3-d6, 2-methyl- is the deuterated analogue of isobutane.

Why is a SIL-IS the "Gold Standard"? [6][8]

  • Identical Physicochemical Properties: Deuterium substitution creates a compound that is chemically identical to the analyte. It has the same volatility, polarity, and reactivity. This ensures it behaves identically during every step of the analytical process—extraction, derivatization (if any), and chromatographic separation.

  • Co-elution: Because it is chemically identical, the SIL-IS co-elutes perfectly with the native analyte from the GC column. This is the single most critical factor for accurate matrix effect correction. Any signal suppression or enhancement experienced by the analyte will be mirrored by the SIL-IS, allowing for a precise and accurate ratio-based measurement.[9]

  • Mass Differentiation: While chemically identical, the SIL-IS is easily distinguished from the analyte by its higher mass in the mass spectrometer, allowing for simultaneous and independent measurement.

Regulatory bodies like the European Medicines Agency (EMA) have noted that the vast majority of bioanalytical submissions incorporate SIL-IS, and have rejected studies where a surrogate IS was not a sufficiently close analogue.[9]

Performance Comparison: Isobutane-d6 vs. Structural Analogues

When a SIL-IS is unavailable or deemed too costly, laboratories often turn to alternative internal standards. For isobutane, common choices might include other small alkanes (e.g., pentane) or halogenated hydrocarbons (e.g., 1,1,2-trichlorotrifluoroethane) that are not expected to be in the sample.[10][11] While these can correct for some variability, they fail in critical areas.

Data-Driven Performance Metrics

The superiority of a SIL-IS is not theoretical; it is demonstrated by superior accuracy and precision, especially in complex matrices. The table below provides a summary of expected performance based on typical validation experiments comparing SIL-IS to structural analogue internal standards.

Performance Metric Propane-1,1,1,3,3,3-d6, 2-methyl- (SIL-IS) Structural Analogue IS (e.g., Pentane) Causality of Difference
Accuracy (% Nominal) 95% - 105%80% - 120% (or worse)The SIL-IS co-elutes and experiences identical matrix effects, ensuring the analyte/IS ratio remains constant. The analogue elutes at a different time and is subject to different levels of ion suppression/enhancement.[6]
Precision (%RSD) < 5%< 15% (often higher)Inconsistent matrix effects across different sample lots cause high variability in the analogue's response relative to the analyte. The SIL-IS tracks this variability perfectly, yielding lower relative standard deviation (RSD).[6]
Matrix Effect Near-Identical to AnalyteDissimilar to AnalyteThe matrix components that co-elute with the analyte are the same ones that affect the SIL-IS. A different elution time for the analogue means it is impacted by a different set of interfering compounds.[4]
Extraction Recovery Identical to AnalytePotentially DifferentDifferences in volatility and polarity between the analyte and a structural analogue can lead to differential losses during sample preparation (e.g., headspace sampling or solid-phase microextraction).
Visualizing the Mechanism of Correction

The following diagram illustrates why co-elution is critical for accurate quantification.

cluster_0 Scenario 1: Using SIL-IS (Isobutane-d6) cluster_1 Scenario 2: Using Structural Analogue IS A Isobutane & Isobutane-d6 (Co-elute) B Matrix Interference (e.g., Ion Suppression) A->B Enter MS Source C Detector Response B->C Both signals suppressed by the same amount D Accurate Ratio (Analyte/IS) C->D Ratio is preserved X Isobutane Z Matrix Interference X->Z Suppressed Y Analogue IS (Elutes Separately) Y->Z Not Suppressed W Detector Response Z->W V Inaccurate Ratio (Analyte/IS) W->V Ratio is skewed

Caption: Logical flow showing how a co-eluting SIL-IS corrects for matrix effects while a separate-eluting analogue cannot.

Experimental Protocol: Validation of Internal Standard Accuracy

To empirically validate the choice of Propane-1,1,1,3,3,3-d6, 2-methyl- as a surrogate, a comparative experiment should be performed. The following protocol outlines a standard workflow for assessing IS performance in a biological matrix like human plasma via headspace GC-MS.

Objective

To determine and compare the ability of a SIL-IS (Isobutane-d6) and a structural analogue IS (Pentane) to provide accurate and precise quantification of isobutane in the presence of matrix effects.

Methodology
  • Preparation of Stock Solutions:

    • Prepare a certified standard stock of isobutane in a suitable solvent (e.g., methanol).

    • Prepare individual internal standard stocks of Isobutane-d6 and Pentane.

  • Sample Sets (Prepare in triplicate):

    • Set 1 (Reference in Solvent): Spike known amounts of isobutane and the chosen IS (either Isobutane-d6 or Pentane) into a clean, empty headspace vial. This set represents the response without any matrix.

    • Set 2 (Matrix Post-Spike): Place 1 mL of blank human plasma from at least six different sources into headspace vials. Allow them to equilibrate. Then, spike with isobutane and the IS. This measures the analyte response in the presence of matrix components.

    • Set 3 (Matrix Pre-Spike): Spike 1 mL of blank plasma with isobutane and the IS. This set is used to assess overall process efficiency, including extraction recovery.

  • Headspace GC-MS Analysis:

    • Instrumentation: A gas chromatograph coupled to a single quadrupole or tandem mass spectrometer.

    • Sample Introduction: Headspace autosampler. Vial incubation at 80°C for 15 minutes.

    • GC Column: Thick-film capillary column suitable for volatile hydrocarbons (e.g., DB-5ms).

    • Oven Program: Isothermal at 35-40°C to ensure good separation of volatile compounds.[12]

    • MS Parameters: Use Selected Ion Monitoring (SIM) mode.

      • Isobutane: Monitor characteristic ions (e.g., m/z 43, 58).

      • Isobutane-d6: Monitor the corresponding higher mass ion (e.g., m/z 49, 64 - exact ions depend on specific fragmentation of the standard).

      • Pentane: Monitor its characteristic ions (e.g., m/z 43, 72).

  • Data Analysis & Calculations:

    • Calculate Matrix Factor (MF):

      • MF = (Peak Area in Set 2) / (Peak Area in Set 1)

      • An MF < 1 indicates ion suppression; MF > 1 indicates enhancement.

    • Calculate Recovery (RE):

      • RE = (Peak Area in Set 3) / (Peak Area in Set 2)

    • Calculate IS-Normalized Matrix Factor:

      • MF_IS = (Analyte/IS Ratio in Set 2) / (Analyte/IS Ratio in Set 1)

      • The goal is for MF_IS to be close to 1.0, indicating the IS has successfully corrected for matrix effects.

Visualizing the Validation Workflow

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation Stock Prepare Analyte & IS Stock Solutions Set1 Set 1: Spike in Solvent Stock->Set1 Set2 Set 2: Spike Post-Extraction (Matrix Effect) Stock->Set2 Set3 Set 3: Spike Pre-Extraction (Recovery) Stock->Set3 HS Headspace Incubation Set1->HS Set2->HS Set3->HS GCMS GC-MS Analysis (SIM) HS->GCMS Peak Measure Peak Areas GCMS->Peak Calc Calculate: 1. Matrix Factor (MF) 2. Recovery (RE) 3. IS-Normalized MF Peak->Calc Compare Compare Performance: SIL-IS vs. Analogue IS Calc->Compare

Caption: Experimental workflow for validating and comparing internal standard performance.

Conclusion and Authoritative Recommendation

While structural analogues may seem like a cost-effective alternative, they introduce a high risk of analytical bias from differential recovery and uncorrected matrix effects.[9] This can lead to inaccurate data, failed study batches, and regulatory scrutiny, ultimately costing more in time and resources. For any research, development, or clinical application where data integrity is paramount, the investment in a stable isotope surrogate like Propane-1,1,1,3,3,3-d6, 2-methyl- is not just recommended—it is a requirement for robust and defensible science.

References

  • Benchchem. (n.d.). A Comparative Guide to Analytical Method Validation Using Deuterated Internal Standards.
  • Patsnap Eureka. (2025, July 25). Advanced Analytical Methods for Isobutane Detection.
  • Kim, J., et al. (2024, February 15). Analytical methods for detecting butane, propane, and their metabolites in biological samples: Implications for inhalant abuse detection. Journal of Chromatography B, 124011. Retrieved from [Link]

  • Vasilj, A., et al. (2023, March 15). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites, 13(3), 421. Retrieved from [Link]

  • Toth, M., et al. (2022). Validation of a New Sensitive Method for the Detection and Quantification of R and S-Epimers of Ergot Alkaloids in Canadian Spring Wheat Utilizing Deuterated Lysergic Acid Diethylamide as an Internal Standard. Toxins, 14(1), 22. Retrieved from [Link]

  • Cagnasso, I., et al. (2021). Quantification of Volatile Compounds in Wines by HS-SPME-GC/MS: Critical Issues and Use of Multivariate. Molecules, 26(8), 2147. Retrieved from [Link]

  • ProQuest. (2021, April 9). Quantification of Volatile Compounds in Wines by HS-SPME-GC/MS: Critical Issues and Use of Multivariate Statistics in Method Optimization.
  • Custom Synthesis. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • Semantic Scholar. (2002). Quantitative determination of n-propane, iso-butane, and n-butane by headspace GC-MS in intoxications by inhalation of lighter fluid. Journal of Analytical Toxicology.
  • Popa, D. S., et al. (2013, May 29). Matrix Effects in Mass Spectrometry Combined with Separation Methods — Comparison HPLC, GC and Discussion on Methods to Control these Effects. IntechOpen. Retrieved from [Link]

  • Bouche, M. P., et al. (2002, February 15). Quantitative Determination of N-Propane, Iso-Butane, and N-Butane by Headspace GC-MS in Intoxications by Inhalation of Lighter Fluid. Journal of Analytical Toxicology, 26(2), 81-87. Retrieved from [Link]

  • Oxford Academic. (2002, February 15). Quantitative Determination of n-Propane, iso-Butane, and n-Butane by Headspace GC-MS in Intoxications by Inhalation of Lighter Fluid. Journal of Analytical Toxicology. Retrieved from [Link]

  • Technology Networks. (n.d.). Matrix enhancement effect: A blessing or curse for gas chromatography?.
  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis.
  • KCAS Bio. (2017, August 30). The Value of Deuterated Internal Standards. Retrieved from [Link]

Sources

Comparative

A Researcher's Guide to Deuterated Alkanes in Kinetic Studies: A Comparative Analysis of Propane-1,1,1,3,3,3-d6, 2-methyl-

In the intricate world of drug discovery and development, understanding a compound's metabolic fate is paramount. The strategic use of deuterated molecules, which involves replacing hydrogen atoms with their heavier isot...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate world of drug discovery and development, understanding a compound's metabolic fate is paramount. The strategic use of deuterated molecules, which involves replacing hydrogen atoms with their heavier isotope, deuterium, has emerged as a powerful tool to modulate drug metabolism and enhance pharmacokinetic profiles.[1][] This guide provides an in-depth comparison of propane-1,1,1,3,3,3-d6, 2-methyl- and other deuterated alkanes, offering insights into their application in kinetic studies for researchers, scientists, and drug development professionals.

The central principle underpinning the utility of deuterated compounds is the Kinetic Isotope Effect (KIE).[1][3] The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond due to its lower zero-point vibrational energy.[1][3] Consequently, reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond.[3][4] In drug metabolism, many enzymatic reactions, particularly those catalyzed by cytochrome P450 (CYP) enzymes, involve the breaking of C-H bonds.[1][5][6] By selectively replacing hydrogen with deuterium at metabolically vulnerable positions, we can slow down these reactions, a strategy often referred to as a "deuterium switch."[7]

This guide will explore the nuances of applying this principle, with a specific focus on the comparative advantages of using propane-1,1,1,3,3,3-d6, 2-methyl- in kinetic studies.

Understanding the Landscape: Deuterated Alkanes in Kinetic Isotope Effect Studies

The choice of a deuterated alkane for a kinetic study is not arbitrary. It depends on the specific metabolic pathway being investigated and the position of the C-H bond cleavage that is the rate-determining step.[3] Different deuterated alkanes offer distinct advantages based on the number and location of deuterium substitutions.

Propane-1,1,1,3,3,3-d6, 2-methyl- (Isobutane-d6) stands out due to its unique structural features. The six deuterium atoms are located on the two terminal methyl groups of the isobutane structure, leaving the tertiary C-H bond at the 2-position as the primary site for potential oxidation. This specific deuteration pattern allows for a focused investigation of the KIE on the cleavage of a tertiary C-H bond, a common metabolic transformation.

In contrast, other deuterated alkanes offer different experimental possibilities:

  • Propane-d8: Fully deuterated propane provides a baseline for the maximum potential KIE when all C-H bonds are replaced. However, it may not be suitable for pinpointing the specific site of metabolism.

  • 2-Methyl-d3-propane-1,1,1,3,3,3-d6 (Isobutane-d9): This fully deuterated isobutane can serve as a negative control or be used in studies where the goal is to block all potential sites of metabolism on the molecule.[8][9][10]

  • Propane-1,1,1,3,3,3-d6: This isotopologue of propane allows for the study of KIE on primary C-H bond cleavage.

The selection of the appropriate deuterated alkane is therefore a critical experimental design choice that directly impacts the interpretability of the kinetic data.

Comparative Performance: Propane-1,1,1,3,3,3-d6, 2-methyl- in Action

The primary application of propane-1,1,1,3,3,3-d6, 2-methyl- in kinetic studies lies in its ability to probe the mechanism of enzymes that catalyze the hydroxylation of tertiary carbons. By comparing the rate of metabolism of this deuterated substrate with its non-deuterated counterpart (isobutane), researchers can quantify the KIE and gain insights into the rate-limiting step of the reaction.[5][6]

Data Presentation: A Comparative Overview
Deuterated AlkaneStructureKey Application in Kinetic StudiesExpected KIE (kH/kD)
Propane-1,1,1,3,3,3-d6, 2-methyl-CD3-CH(CH3)-CD3Investigating KIE of tertiary C-H bond cleavage.2-10
Propane-d8CD3-CD2-CD3Establishing maximum KIE for propane metabolism.Varies depending on the primary site of metabolism.
2-Methyl-d3-propane-1,1,1,3,3,3-d6CD3-CD(CD3)-CD3Negative control; blocking all metabolic sites.Not applicable (no C-H bonds).
Propane-1,1,1,3,3,3-d6CD3-CH2-CD3Investigating KIE of primary C-H bond cleavage.1-5

Note: The expected KIE values are approximate and can vary significantly depending on the specific enzyme and reaction conditions.[11]

The magnitude of the observed KIE provides crucial information. A significant primary KIE (typically >2) is strong evidence that the C-H bond cleavage is at least partially rate-limiting in the enzymatic reaction.[5][6] The use of propane-1,1,1,3,3,3-d6, 2-methyl- allows for a clean and direct measurement of this effect at a tertiary carbon.

Experimental Protocols: A Guide to Best Practices

To ensure the scientific integrity of kinetic studies using deuterated alkanes, it is essential to follow robust experimental protocols. Below are detailed methodologies for key experiments.

Experimental Workflow for Metabolic Stability Assay

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_substrate Prepare Stock Solutions: - Non-deuterated alkane - Deuterated alkane (e.g., Propane-1,1,1,3,3,3-d6, 2-methyl-) incubation Incubate substrates with microsomes and cofactors at 37°C prep_substrate->incubation prep_microsomes Prepare Liver Microsomes (or other enzyme source) prep_microsomes->incubation prep_cofactors Prepare NADPH-regenerating system prep_cofactors->incubation time_points Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 min) incubation->time_points quenching Quench reaction with cold organic solvent (e.g., acetonitrile) time_points->quenching centrifugation Centrifuge to pellet protein quenching->centrifugation lcms_analysis Analyze supernatant by LC-MS/MS centrifugation->lcms_analysis data_processing Quantify parent compound remaining and calculate half-life (t1/2) and intrinsic clearance (CLint) lcms_analysis->data_processing

Caption: Workflow for a typical in vitro metabolic stability assay.

Step-by-Step Methodology for Metabolic Stability Assay
  • Preparation of Reagents:

    • Prepare stock solutions of the non-deuterated and deuterated alkanes in a suitable organic solvent (e.g., acetonitrile or DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid inhibiting enzyme activity.

    • Thaw liver microsomes (from human, rat, or other species of interest) on ice.[12][13]

    • Prepare an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Incubation:

    • Pre-warm the microsomal suspension and buffer to 37°C.

    • Initiate the reaction by adding the substrate (either deuterated or non-deuterated) to the pre-warmed microsome and buffer mixture.

    • Start the metabolic reaction by adding the NADPH-regenerating system.

    • Incubate the mixture at 37°C with gentle shaking.

  • Time-Point Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) to precipitate the proteins and stop the enzymatic reaction.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

    • Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear portion of the curve.

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (protein concentration).

    • The Kinetic Isotope Effect (KIE) is then calculated as the ratio of the clearance of the non-deuterated compound to the deuterated compound: KIE = CLint (H) / CLint (D).

Logical Relationships in KIE Determination

The determination and interpretation of the KIE follow a logical progression, as illustrated in the diagram below.

start Start: Hypothesis of Metabolic Pathway select_alkane Select Appropriate Deuterated Alkane start->select_alkane run_assay Perform Metabolic Stability Assay select_alkane->run_assay measure_rates Measure Reaction Rates (kH and kD) run_assay->measure_rates calculate_kie Calculate KIE (kH / kD) measure_rates->calculate_kie interpret_kie Interpret KIE Value calculate_kie->interpret_kie conclusion Draw Conclusion about Rate-Determining Step interpret_kie->conclusion

Caption: Logical flow for determining and interpreting the Kinetic Isotope Effect.

Conclusion: The Strategic Advantage of Deuteration

The use of deuterated alkanes, and specifically propane-1,1,1,3,3,3-d6, 2-methyl-, offers a powerful and precise tool for elucidating the mechanisms of drug metabolism. By carefully selecting the appropriate deuterated substrate and employing robust experimental protocols, researchers can gain invaluable insights into the kinetic isotope effect, identify rate-determining steps, and ultimately design more stable and effective drug candidates. The strategic application of deuteration is not merely an academic exercise but a critical component of modern drug discovery that can lead to tangible improvements in pharmacokinetic properties and patient outcomes.[7][14]

References

  • PLOS. (2018, November 14). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. Retrieved from [Link]

  • Concert Pharmaceuticals. (n.d.). From Bench to Blockbuster: Clinical and Commercial Insights on Deuterated Drugs. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Deuterated drugs; where are we now?. Retrieved from [Link]

  • Wikipedia. (n.d.). Deuterated drug. Retrieved from [Link]

  • Wikipedia. (n.d.). Kinetic isotope effect. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Kinetic isotope effect – Knowledge and References. Retrieved from [Link]

  • Advanced Science News. (2021, December 28). Stabilizing pharmaceuticals with deuterium. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The use of deuterium isotope effects to probe the active site properties, mechanism of cytochrome P450-catalyzed reactions, and mechanisms of metabolically dependent toxicity. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 10). 7.1: Kinetic Isotope Effects. Retrieved from [Link]

  • ACS Publications. (n.d.). Evaluation of Cytochrome P450 Mechanism and Kinetics Using Kinetic Deuterium Isotope Effects. Retrieved from [Link]

  • Heriot-Watt University. (n.d.). A Laboratory Experiment for Illustrating the Kinetic Isotope Effect. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (2002, October 31). Measuring Kinetic Isotope Effects of Carbon at Natural Abundance. Retrieved from [Link]

  • MDPI. (2013, April 23). Theoretical Analysis on the Kinetic Isotope Effects of Bimolecular Nucleophilic Substitution (SN2) Reactions and Their Temperature Dependence. Retrieved from [Link]

  • ACS Publications. (2020, March 2). Kinetic Isotope Effects: Interpretation and Prediction Using Degrees of Rate Control. Retrieved from [Link]

  • NextSDS. (n.d.). Propane-1,1,1,3,3,3-d6, 2-methyl- — Chemical Substance Information. Retrieved from [Link]

  • National Institutes of Health. (2008, September 19). A Simple Method to Determine Kinetic Deuterium Isotope Effects Provides Evidence that Proton Transfer To Carbon Proceeds Over and not Through the Reaction Barrier. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). 2-Amino-2-methyl-d3-propane-1,1,1,3,3,3-d6 HBr | CAS 134071-63-9. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies. Retrieved from [Link]

  • ResearchGate. (2026, March 13). (PDF) Metabolic stability and its role in the discovery of new chemical entities. Retrieved from [Link]

  • National Institutes of Health. (2023, August 11). Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery. Retrieved from [Link]

  • MDPI. (2024, December 22). The Use of a Penta-Deuterophenyl Substituent to Improve the Metabolic Stability of a Tyrosine Kinase Inhibitor. Retrieved from [Link]

Sources

Validation

Evaluating Isotopic Enrichment Levels in Propane-1,1,1,3,3,3-d6, 2-methyl- Standards: A Comparative Analytical Guide

Introduction: The Complexity of Isotopic Purity Propane-1,1,1,3,3,3-d6, 2-methyl- (commonly known as Isobutane-d6, CAS 74440-45-2) is a highly specialized isotopically labeled standard. Structurally, it features two full...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Complexity of Isotopic Purity

Propane-1,1,1,3,3,3-d6, 2-methyl- (commonly known as Isobutane-d6, CAS 74440-45-2) is a highly specialized isotopically labeled standard. Structurally, it features two fully deuterated methyl groups (-CD3), one protiated methyl group (-CH3), and a protiated central methine (-CH), yielding the formula C4H4D6. This specific site-labeling makes it an invaluable internal standard and mechanistic probe, allowing researchers to isolate kinetic isotope effects on specific functional groups without the confounding variables of a fully deuterated molecule.

A critical paradigm shift in working with deuterated standards is understanding that chemical purity does not equal isotopic purity . If a starting material is listed as having "99.5% D enrichment," it means there is a 99.5% statistical probability of finding a deuterium atom at any given labeled position[1]. It does not mean 99.5% of the molecules are the fully deuterated d6 isotopologue. The inevitable presence of d5, d4, or unlabeled d0 species can cause a positive bias in mass spectrometry (MS) ratiometric measurements, artificially inflating calculated concentrations at the lower limit of quantitation (LLOQ)[2].

Mechanistic Causality: Why Isotopic Separation Occurs

When evaluating isobutane-d6 against alternatives like isobutane-d10 or unlabeled isobutane-d0, analytical rigor requires leveraging the chromatographic H/D isotope effect (hdIEC) .

In Gas Chromatography-Mass Spectrometry (GC-MS), charge-free gaseous molecules labeled with deuterium elute earlier than their protium analogs[3]. This causality is driven by intermolecular physics: deuterium atoms possess a smaller van der Waals radius and lower polarizability than protium. Consequently, the presence of deuterium attenuates the intermolecular dispersion forces between the analyte's carbon skeleton and the GC stationary phase[3]. The more deuterium atoms present, the weaker the interaction, leading to the predictable elution order of d10 → d6 → d0.

Mechanism N1 Analyte Injection (d0, d6, d10 mixture) N2 Capillary GC Column Stationary Phase N1->N2 N3 Attenuated Dispersion (Smaller D atoms) N2->N3 Deuterated N4 Stronger Dispersion (Larger H atoms) N2->N4 Protiated N5 Early Elution (Isobutane-d10, d6) N3->N5 N6 Late Elution (Isobutane-d0) N4->N6

Chromatographic H/D isotope effect driving the early elution of deuterated isobutane.

Comparative Evaluation of Isobutane Standards

Selecting the correct standard depends heavily on the analytical objective. The table below objectively compares the performance and application profiles of three isobutane alternatives:

StandardFormulaLabeled PositionsPrimary ApplicationRisk of Isotopic ScramblingGC Elution Order
Isobutane-d0 C4H10NoneBaseline reference / Unlabeled analyteN/ALate (Baseline)
Isobutane-d6 C4H4D61,1,1,3,3,3-d6Site-specific mechanistic probeModerate (H/D exchange during synthesis)Intermediate
Isobutane-d10 C4D10Fully deuteratedUniversal internal standard (D-IS)Low (All sites saturated)Early

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the evaluation of isotopic enrichment must operate as a self-validating system . MS provides the overall mass distribution (isotopologue profile), but it cannot confirm the structural location of the isotopes. Therefore, MS must be cross-validated with Nuclear Magnetic Resonance (NMR) spectroscopy, which confirms site-specific structural integrity[4].

Workflow A Isobutane-d6 Standard B GC-MS Analysis A->B C NMR Spectroscopy A->C E Inverse Isotope Effect Separation B->E F 1H-NMR (Residual Protons) C->F G 13C-NMR (Deuterium-Induced Shifts) C->G D Isotopologue Profiling (M+0 to M+6) H Cross-Validation: Isotopic Purity >99.5% D->H E->D F->H G->H

Multi-modal analytical workflow for validating isobutane-d6 isotopic enrichment.

Protocol A: GC-MS Isotopologue Profiling

This protocol quantifies the distribution of d0 through d6 species to ensure the standard meets the >99% isotopic enrichment threshold.

  • Column Selection & Temperature Control: Utilize a high-efficiency capillary column (e.g., SPB-5 or equivalent) and operate at sub-ambient or highly controlled low temperatures. Low temperatures maximize the resolution of the inverse isotope effect, allowing distinct separation of the d6 and residual d5/d0 species[3].

  • Injection & Separation: Inject the isobutane-d6 gas standard. Monitor the early elution of the d6 isotopologue, which will separate from any unlabeled M+0 analyte present in the matrix.

  • MRM Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode. Extract the peak intensity for the desired M+6 molecule and the unlabeled M+0 analyte[4].

  • Cross-Contribution Calculation: Calculate the theoretical vs. actual species abundance. For a 99.5% enriched d6 compound, the theoretical statistical abundance of the d6 species is ~97.0%, while the d5 species is ~2.9%[1]. If the measured d5 or d4 levels significantly exceed these theoretical values, it indicates kinetic isotope scrambling occurred during synthesis.

Protocol B: NMR Site-Specific Validation

While GC-MS confirms the molecular weight distribution, NMR is mandatory to verify that the six deuterium atoms are strictly located at the 1,1,1,3,3,3 positions and have not migrated to the central methine or 2-methyl group[4].

  • Sample Preparation: Dissolve the isobutane-d6 gas in a sealed, pressure-rated NMR tube using a non-interfering deuterated solvent (e.g., CDCl3), or utilize a specialized gas-phase NMR probe. Add a calibrated internal standard for quantitative NMR (qNMR).

  • 1H-NMR Residual Proton Quantification: Acquire a 1H-NMR spectrum. Integrate the residual proton signals at the terminal methyl positions (which should be heavily suppressed) relative to the internal standard to calculate the exact percentage of residual protium[4].

  • 13C-NMR Deuterium-Induced Isotope Shifts: Probe the 13C NMR signals while simultaneously decoupling both proton and deuterium nuclei. Deuterium induces a predictable upfield isotopic shift on neighboring quaternary and tertiary carbons[5]. By resolving these 13C resonances, you can definitively quantify the degree of isotope labeling at the specific molecular sites, ensuring structural integrity[5].

  • Data Synthesis: Cross-reference the site-specific D-incorporation from the 13C-NMR with the overall isotopologue mass distribution from the GC-MS. A matching profile validates the standard for high-precision bioanalysis.

References

  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Source: Analytical Methods (RSC Publishing).
  • Quantitative analysis of deuterium using the isotopic effect on quaternary 13C NMR chemical shifts. Source: ResearchGate.
  • Isotopic purity requirements for deuterated internal standards. Source: Benchchem.
  • Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Source: MDPI.
  • Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Source: Isotope.com.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of Propane-1,1,1,3,3,3-d6, 2-methyl-

Executive Summary & Context Propane-1,1,1,3,3,3-d6, 2-methyl- (commonly referred to as Isobutane-d6) is a selectively deuterated aliphatic hydrocarbon. In drug development and analytical chemistry, it is primarily utiliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

Propane-1,1,1,3,3,3-d6, 2-methyl- (commonly referred to as Isobutane-d6) is a selectively deuterated aliphatic hydrocarbon. In drug development and analytical chemistry, it is primarily utilized as an isotopic standard for mass spectrometry and a specialized solvent/reactant in the synthesis of deuterated active pharmaceutical ingredients (APIs). Because it shares the extreme flammability of its unlabeled counterpart, disposal operations must be meticulously planned. This guide provides self-validating, step-by-step protocols for managing Isobutane-d6 waste streams to ensure compliance with environmental regulations and laboratory safety standards.

Physicochemical Properties & Hazard Profile

To design an effective disposal protocol, one must first understand the physical behavior of the gas. The following table summarizes the critical parameters that dictate handling constraints.

PropertyValue / DescriptionOperational Implication
CAS Registry Number 74440-45-2Unique identifier for compliance and waste manifest tracking.
Molecular Formula C₄H₄D₆Isotopic labeling increases procurement cost, making recovery/trapping favorable over venting.
Boiling Point ~ -11.7 °C (10.9 °F)Rapidly vaporizes at room temperature; requires cryogenic trapping for liquid handling.
Vapor Density ~2.0 (Air = 1)Critical Hazard: Gas is twice as heavy as air. It will pool in low-lying areas (sinks, floor drains) rather than dissipating.
Flammability Limits LEL: ~1.8% / UEL: ~8.4%Highly explosive even at low ambient concentrations.
RCRA Waste Code D001 (Ignitable)Mandates disposal via certified Treatment, Storage, and Disposal Facilities (TSDFs).

Causality of Hazard: The vapor density of Isobutane-d6 is approximately 2.0. When released, it does not rise and disperse; instead, it sinks and pools in the lower levels of the laboratory . If a localized concentration reaches the Lower Explosive Limit (LEL) of 1.8%, any ignition source (e.g., a static spark or a hotplate relay) will trigger a catastrophic flash fire or explosion. Therefore, all disposal and venting must occur in a continuously exhausted fume hood with baffles adjusted for bottom-heavy vapor extraction.

Regulatory Framework (EPA & RCRA)

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), isobutane and its isotopologues are classified as D001 Ignitable Hazardous Waste .

  • Venting Restrictions: While the EPA provides specific venting exemptions for unlabeled isobutane (R-600a) when used strictly as a household refrigerant, these exemptions do not apply to laboratory-grade chemicals used in research .

  • Waste Management: Pure Isobutane-d6, whether as a residual gas in a lecture bottle or dissolved in a reaction solvent, must be captured, labeled, and processed through a certified TSDF.

Disposal Workflows & Experimental Protocols

The disposal method depends entirely on the physical state of the waste. Below are the self-validating protocols for the two most common operational scenarios.

Protocol A: Managing Pressurized Lecture Bottles

Researchers often use lecture bottles for gas delivery. The disposal of these cylinders requires strict pressure management.

Causality Check: Why must we leave residual pressure in an "empty" cylinder? If a cylinder is completely evacuated (0 psig), subsequent drops in ambient temperature can create an internal vacuum. This vacuum draws atmospheric oxygen and moisture into the cylinder, creating a highly explosive internal mixture that poses a lethal risk to the technicians handling the return shipment.

Step-by-Step Methodology:

  • Pressure Verification: Attach a compatible, spark-proof regulator to the lecture bottle. Verify that the internal pressure is at least 25 psig. If it is below this threshold, tag it immediately for specialized handling.

  • Valve Isolation: Close the main cylinder valve tightly using the appropriate wrench. Do not overtighten, which can damage the brass threading.

  • Line Purging: With the cylinder valve closed, open the regulator valve inside a certified, active fume hood to safely vent the small volume of dead-space gas trapped in the regulator body.

  • Capping: Disconnect the regulator and immediately install the original brass shipping cap over the valve outlet. This provides a secondary seal against micro-leaks.

  • Manifesting: Label the cylinder as "Hazardous Waste - Flammable Gas (D001)" or "Return to Supplier." The preferred and most sustainable disposal route for intact cylinders is returning them to the isotopic manufacturer.

Protocol B: Quenching and Disposal of Reaction Mixtures

When Isobutane-d6 is used as a low-temperature solvent or reactant, quenching the reaction poses a severe off-gassing risk.

Causality Check: Why must warming be strictly controlled? As the reaction mixture warms from cryogenic temperatures (e.g., -78 °C) to room temperature, the Isobutane-d6 will rapidly boil. Uncontrolled warming causes violent bumping and overwhelms the fume hood's exhaust capacity, leading to vapor pooling and an LEL breach.

Step-by-Step Methodology:

  • Secondary Containment: Place the reaction vessel inside a secondary containment tray within a fume hood. Ensure all nearby ignition sources (hotplates, stirrers) are intrinsically safe or powered off.

  • Cryogenic Trapping: Connect the exhaust port of the reaction vessel to a cold trap submerged in a dry ice/isopropanol bath (-78 °C).

  • Controlled Warming: Slowly remove the cooling bath from the primary reaction vessel. Allow the mixture to warm at a controlled rate (approximately 1 °C per minute).

  • Capture: The vaporizing Isobutane-d6 will travel through the exhaust line and condense in the cold trap.

  • Segregation: Once the primary vessel reaches room temperature and bubbling ceases (self-validation that off-gassing is complete), dispose of the residual organic solvent in a standard RCRA D001 liquid waste container.

  • Final Disposal: Transfer the condensed Isobutane-d6 from the cold trap into a pressure-rated, chilled waste cylinder for TSDF incineration, or allow it to evaporate very slowly inside the fume hood if the volume is strictly trace/microscale (e.g., < 5 mL).

Workflow Visualization

The following diagram illustrates the logical decision-making process for Isobutane-d6 disposal based on the methodologies described above.

IsobutaneDisposal Start Isobutane-d6 Waste State Determine Physical State Start->State Gas Pressurized Gas (Lecture Bottle) State->Gas Cylinder Liquid Dissolved in Solvent (Reaction Mixture) State->Liquid Solution Empty Residual Gas (~25 psig) Gas->Empty Depleted Bulk Bulk Unused Gas Gas->Bulk Intact Trap Cryogenic Trapping / Fume Hood Evaporation Liquid->Trap Separation Return Return to Supplier (Valve Closed, Capped) Empty->Return Do not vent Bulk->Return Preferred Incinerate RCRA D001 TSDF Incineration Trap->Incinerate Liquid Waste

Caption: Decision tree for Isobutane-d6 disposal based on physical state and container type.

References

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: Isobutane." NJ.gov. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Frequent Questions on the Alternative Standards for Refrigerant Recycling." EPA.gov. Available at:[Link]

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